molecular formula C12H14O2 B1338401 2-Ethyl-2-methyl-chroman-4-one CAS No. 73509-12-3

2-Ethyl-2-methyl-chroman-4-one

Katalognummer: B1338401
CAS-Nummer: 73509-12-3
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: AHDRYPLIXFKNSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2-methyl-chroman-4-one is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-ethyl-2-methyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDRYPLIXFKNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455778
Record name 2-ethyl-2-methyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73509-12-3
Record name 2-ethyl-2-methyl-chroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of 2-Ethyl-2-methyl-chroman-4-one. The information is curated to support research and development activities in the fields of medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic compound belonging to the chromanone class. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
IUPAC Name 2-ethyl-2-methyl-2,3-dihydrochromen-4-oneN/A
SMILES CCC1(C)CC(=O)c2ccccc2O1N/A
InChI InChI=1S/C12H14O2/c1-3-12(2)8-9(13)10-6-4-5-7-11(10)14-12/h4-7H,3,8H2,1-2H3N/A
CAS Number 73509-12-3[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, the general spectral characteristics of the chroman-4-one scaffold are well-documented. For instance, the IR spectrum would be expected to show a characteristic carbonyl (C=O) stretching frequency. ¹H and ¹³C NMR spectra would provide signals corresponding to the aromatic, heterocyclic, and aliphatic protons and carbons, respectively. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the literature, a general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones can be adapted. This method involves a microwave-assisted, base-mediated aldol condensation of a 2'-hydroxyacetophenone with an appropriate ketone, in this case, butan-2-one, followed by an intramolecular oxa-Michael addition.

Protocol: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones

This protocol is adapted from a published procedure for the synthesis of related chroman-4-one derivatives.[2][3]

Materials:

  • 2'-Hydroxyacetophenone

  • Butan-2-one (as the source for the ethyl and methyl groups at the 2-position)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and heptane or hexane for chromatography

Procedure:

  • To a 0.4 M solution of 2'-hydroxyacetophenone in ethanol, add 1.1 equivalents of butan-2-one and 1.1 equivalents of diisopropylamine (DIPA).

  • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the desired this compound.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification R1 2'-Hydroxyacetophenone Cond Microwave Irradiation 160-170 °C, 1h R1->Cond R2 Butan-2-one R2->Cond R3 Diisopropylamine (Base) R3->Cond R4 Ethanol (Solvent) R4->Cond W1 Dilution with Dichloromethane Cond->W1 W2 Aqueous Washes (NaOH, HCl, H₂O, Brine) W1->W2 W3 Drying (MgSO₄) W2->W3 W4 Concentration W3->W4 Purif Flash Column Chromatography W4->Purif Product This compound Purif->Product G cluster_pathway SIRT2 Deacetylation Pathway and Inhibition SIRT2 SIRT2 Tubulin α-tubulin SIRT2->Tubulin Deacetylation Tubulin_Ac Acetylated α-tubulin Tubulin_Ac->SIRT2 Substrate Proliferation Cell Proliferation Tubulin_Ac->Proliferation Inhibition of Proliferation Chromanone This compound (Potential Inhibitor) Chromanone->SIRT2 Inhibition

References

Spectroscopic Profile of 2-Ethyl-2-methyl-chroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Ethyl-2-methyl-chroman-4-one is limited. The data presented in this guide is a predictive analysis based on established spectroscopic principles and data from closely related analogues, primarily other 2,2-disubstituted chroman-4-ones. This guide is intended for researchers, scientists, and professionals in drug development to provide a foundational understanding of the expected spectroscopic characteristics of this compound.

Introduction

This compound belongs to the chromanone family, a class of heterocyclic compounds that are prevalent in various natural products and serve as important scaffolds in medicinal chemistry. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application in drug discovery and development. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons of the heterocyclic ring, and the protons of the ethyl and methyl substituents at the C2 position.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90dd1HH-5
~7.50ddd1HH-7
~7.05d1HH-8
~7.00dd1HH-6
~2.75s2HH-3
~1.80q2H-CH₂- (ethyl)
~1.45s3H-CH₃ (at C2)
~0.95t3H-CH₃ (ethyl)

Note: Predicted chemical shifts are approximate. dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, s = singlet, q = quartet, t = triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~192C-4 (C=O)
~162C-8a
~136C-7
~127C-5
~121.5C-4a
~121C-6
~118C-8
~78C-2
~48C-3
~32-CH₂- (ethyl)
~25-CH₃ (at C2)
~8-CH₃ (ethyl)
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and other functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1685StrongC=O stretching (ketone)
~3100-3000MediumAromatic C-H stretching
~2970-2850MediumAliphatic C-H stretching
~1600, ~1470Medium-StrongAromatic C=C stretching
~1250StrongAryl-O-Alkyl ether C-O stretching
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
190[M]⁺ (Molecular Ion)
161[M - C₂H₅]⁺ (Loss of ethyl group)
121Retro-Diels-Alder fragmentation product
92Further fragmentation product

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

    • Set the spectral width to encompass all expected carbon resonances (e.g., 0-220 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Thin Film (for oils/low melting solids) : Place a small drop of the neat sample between two KBr or NaCl plates.

    • KBr Pellet (for solids) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or a blank KBr pellet).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation : Utilize a mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.

  • Data Acquisition :

    • Introduce the sample into the ion source (via direct infusion or GC).

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., EI-MS) Purification->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Synthesis of 2-Ethyl-2-methyl-chroman-4-one from 2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Ethyl-2-methyl-chroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology focuses on the reaction of 2'-hydroxyacetophenone with an appropriate α,β-unsaturated ketone, a common and effective strategy for the formation of the chromanone core. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of the key quantitative parameters.

Introduction

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological and pharmaceutical activities. The synthesis of substituted chroman-4-ones is, therefore, of great interest to the medicinal and organic chemistry communities. This guide focuses on the synthesis of this compound, a specific derivative with potential applications in various research areas.

The primary synthetic route described herein involves the reaction of 2'-hydroxyacetophenone with an α,β-unsaturated ketone, proceeding via a base-mediated conjugate addition followed by an intramolecular cyclization. This approach offers a straightforward and efficient method for the construction of the 2,2-disubstituted chroman-4-one scaffold.

Reaction Scheme and Mechanism

The synthesis of this compound from 2'-hydroxyacetophenone is proposed to proceed via a base-catalyzed Michael addition of the phenoxide of 2'-hydroxyacetophenone to an appropriate α,β-unsaturated ketone, in this case, 2-methyl-1-penten-3-one. The resulting intermediate then undergoes an intramolecular cyclization to form the final chroman-4-one product.

The reaction can be summarized by the following scheme:

Scheme 1: Synthesis of this compound

The mechanism involves the deprotonation of the phenolic hydroxyl group of 2'-hydroxyacetophenone by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated ketone (a 1,4-conjugate addition or Michael addition). The resulting enolate intermediate then undergoes an intramolecular aldol-type condensation, where the enolate attacks the carbonyl carbon of the original acetophenone moiety, followed by dehydration to yield the stable chroman-4-one ring system.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound. The procedure is based on established methods for the synthesis of related 2-alkyl-substituted chroman-4-ones and may require optimization for this specific substrate combination.[1][2]

Materials:

  • 2'-hydroxyacetophenone

  • 2-methyl-1-penten-3-one

  • Diisopropylamine (DIPA) or another suitable base (e.g., piperidine, pyrrolidine)

  • Ethanol (anhydrous)

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and heptane (or hexane) for chromatography

Procedure:

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous ethanol (0.4 M), add 2-methyl-1-penten-3-one (1.1 eq) and diisopropylamine (1.1 eq).

  • The reaction mixture is then heated. For an efficient reaction, microwave irradiation at 160–170 °C for 1 hour can be employed.[2] Alternatively, the mixture can be refluxed under conventional heating, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and optimization.

ParameterValueReference
Reactants
2'-hydroxyacetophenone1.0 eq[1][2]
2-methyl-1-penten-3-one1.1 eqAdapted from[2]
Diisopropylamine (DIPA)1.1 eq[2]
Reaction Conditions
SolventEthanol[1][2]
Temperature160–170 °C (Microwave)[2]
Reaction Time1 hour (Microwave)[2]
Product
This compound-
Yield (Estimated) 50-70%Based on similar syntheses

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_product Product 2_hydroxyacetophenone 2'-hydroxyacetophenone Phenoxide Phenoxide Ion 2_hydroxyacetophenone->Phenoxide Base unsat_ketone 2-methyl-1-penten-3-one Michael_Adduct Michael Adduct (Enolate) unsat_ketone->Michael_Adduct Base Base (DIPA) Solvent Ethanol Heat Heat (Microwave) Phenoxide->Michael_Adduct + 2-methyl-1-penten-3-one Product This compound Michael_Adduct->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Mixing Mix Reactants: - 2'-hydroxyacetophenone - 2-methyl-1-penten-3-one - DIPA - Ethanol Start->Mixing Reaction Heat Reaction Mixture (Microwave or Reflux) Mixing->Reaction Evaporation Remove Solvent (Rotary Evaporation) Reaction->Evaporation Workup Aqueous Workup: - Dissolve in CH2Cl2 - Wash with NaOH, HCl, H2O, Brine Evaporation->Workup Drying Dry Organic Layer (MgSO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis and purification.

References

2-Ethyl-2-methyl-chroman-4-one CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available physicochemical data for the compound 2-Ethyl-2-methyl-chroman-4-one. The information is intended to support research, development, and quality control activities.

Core Compound Identity

CAS Number: 73509-12-3[1][2][3][4][5]

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous identification of the chemical substance.

Physicochemical Properties

A summary of the key physical constants for this compound is presented below. These values are essential for understanding the compound's behavior in various experimental and processing conditions.

Physical ConstantValueUnitsNotes
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Boiling Point289.642°Cat 760 mmHg[1]
Density1.058g/cm³[1]
Flash Point123.825°C[1]
Vapor Pressure0.002mmHgat 25°C[1]
Refractive Index1.514[1]
Melting PointN/ANot available in the searched literature.
SolubilityN/ANot available in the searched literature.

Experimental Protocols

G Generalized Workflow for Synthesis and Analysis Reactants Starting Materials (e.g., Phenol derivative, α,β-unsaturated carbonyl) Synthesis Chemical Synthesis (e.g., Cyclization reaction) Reactants->Synthesis Reaction Conditions CrudeProduct Crude Product Mixture Synthesis->CrudeProduct Purification Purification (e.g., Column Chromatography, Distillation) CrudeProduct->Purification PureCompound Pure this compound Purification->PureCompound Analysis Structural & Purity Analysis (e.g., NMR, MS, HPLC) PureCompound->Analysis FinalProduct Characterized Final Product Analysis->FinalProduct Data Validation

Caption: A potential workflow for the synthesis and analysis of this compound.

Biological Activity and Signaling Pathways

Information regarding the specific biological activities or associated signaling pathways for this compound was not identified in the conducted search. Research into the biological effects of this compound would be a novel area of investigation. A conceptual diagram illustrating a hypothetical screening process for determining biological activity is provided.

G Hypothetical Biological Activity Screening Workflow Compound This compound CellAssay In vitro Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->CellAssay TargetAssay Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Compound->TargetAssay HitIdentification Hit Identification CellAssay->HitIdentification TargetAssay->HitIdentification DoseResponse Dose-Response Studies HitIdentification->DoseResponse Active LeadCompound Lead Compound Identification MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, qPCR) DoseResponse->MechanismOfAction MechanismOfAction->LeadCompound

Caption: A conceptual workflow for screening the biological activity of this compound.

References

The Chroman-4-one Scaffold: A Privileged Framework in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one nucleus, a heterocyclic scaffold composed of a benzene ring fused to a dihydropyranone ring, has emerged as a "privileged structure" in medicinal chemistry. Its presence in a wide array of natural products and synthetic molecules underscores its significance as a versatile template for the design of novel therapeutic agents. Derivatives of chroman-4-one have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them a focal point of intensive research in the quest for new and effective drugs.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of the chroman-4-one scaffold, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells

Chroman-4-one derivatives have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

A noteworthy mechanism of action for some chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in carcinogenesis and neurodegenerative diseases.[1] Potent and selective SIRT2 inhibitors based on the chroman-4-one scaffold have been developed, with IC50 values in the low micromolar range.[4][5][6][7][8] Additionally, some derivatives have been shown to target other critical cellular components like topoisomerase enzymes and kinases within signaling cascades.[1]

The following table summarizes the in vitro anticancer activity of selected chroman-4-one derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-benzylideneflavanone (1)HT-29 (Colon)~15-30[9][10]
3-benzylideneflavanone (1)Caco-2 (Colon)~8-20[9][10]
3-benzylideneflavanone (1)SW480 (Colon)~8-20[9][10]
3-benzylideneflavanone (1)SW620 (Colon)~8-20[9][10]
3-benzylideneflavanone (1)LoVo (Colon)~8-20[9][10]
Compound 3 (3-benzylidenechroman-4-one)HT-29 (Colon)~15-30[9][10]
Compound 5 (3-benzylidenechroman-4-one)HT-29 (Colon)~15-30[9][10]
8-bromo-6-chloro-2-pentylchroman-4-one (1a)-4.5 (SIRT2 Inhibition)[6][8]
(-)-8-bromo-6-chloro-2-pentylchroman-4-one-1.5 (SIRT2 Inhibition)[6][11]
6,8-dibromo-2-pentylchroman-4-one-1.5 (SIRT2 Inhibition)[6][7]
Chroman-2,4-dione derivative (13)HL-60 (Leukemia)42.0 ± 2.7[12]
Chroman-2,4-dione derivative (13)MOLT-4 (Leukemia)24.4 ± 2.6[12]
Chroman-2,4-dione derivative (11)MCF-7 (Breast)68.4 ± 3.9[12]
4H-chromen-4-one derivativeHCT-116 (Colon Carcinoma)9.68 µg/mL[13]
4H-chromen-4-one derivativePC-3 (Prostate Adenocarcinoma)9.93 µg/mL[13]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Chroman-4-one derivatives have shown promising antibacterial and antifungal activities against a range of clinically relevant microorganisms.[14][15][16] The structural modifications on the chroman-4-one scaffold, such as the introduction of specific substituents, have been shown to significantly influence their antimicrobial potency.[14][15]

For instance, studies have indicated that the addition of alkyl or aryl carbon chains at the 7-hydroxyl group can modulate antimicrobial activity, while the presence of methoxy groups on an attached benzene ring can enhance it.[14][15] Molecular modeling studies suggest that these compounds may exert their antifungal effects by targeting key fungal proteins such as HOG1 kinase and fructose-bisphosphate aldolase (FBA1) in Candida albicans, which are crucial for the fungus's virulence and survival.[1][14][15][16]

The minimum inhibitory concentrations (MIC) of various chroman-4-one derivatives against pathogenic bacteria and fungi are presented below.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-hydroxychroman-4-one (1)Candida albicans64[16]
7-hydroxychroman-4-one (1)Candida tropicalis64[16]
7-hydroxychroman-4-one (1)Nakaseomyces glabratus64[16]
7-methoxychroman-4-one (2)Candida albicans64[16]
7-methoxychroman-4-one (2)Candida tropicalis64[16]
7-methoxychroman-4-one (2)Nakaseomyces glabratus64[16]
7-propoxychroman-4-one (3)Candida albicans128[16]
7-propoxychroman-4-one (3)Staphylococcus epidermidis256[16]
Spiropyrrolidine-thiochroman-4-one (4a-d)Bacillus subtilis32[17][18]
Spiropyrrolidine-thiochroman-4-one (4a-d)Staphylococcus epidermidis32[17][18]
Spiropyrrolidine-thiochroman-4-one (4d)Candida krusei32[17][18]
Spiropyrrolidine-thiochroman-4-one (4d)Candida glabrata32[17][18]
4H-chromen-4-one derivativeBacillus subtilis ATCC 66330.25[13]
4H-chromen-4-one derivativeMicrococcus luteus ATCC 93410.5 (MBC)[13]
Chroman-4-one ester derivative (8a)Various bacterial strains0.12 - 0.98[19]
Chroman-4-one ester derivative (8a)Candida albicans0.98[19]
4H-chromen-4-one derivative (16, 18-20)Staphylococcal strains0.008 - 1[20]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Some derivatives have been shown to suppress the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by modulating signaling pathways such as the TLR4/MAPK and NF-κB pathways.[7][11]

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Chroman-4-one derivatives, particularly those with phenolic hydroxyl groups, have been reported to possess potent antioxidant activity.[2] Their ability to scavenge free radicals has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.

Key Signaling Pathways Modulated by Chroman-4-one Derivatives

The diverse biological activities of chroman-4-one derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][14] The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[4][14][21] Dysregulation of this pathway is often associated with cancer and inflammatory diseases.[1][14] Certain chroman-4-one derivatives have been shown to modulate the phosphorylation of key kinases in the MAPK pathway, thereby influencing downstream cellular events.[7]

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors phosphorylates cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response chroman_4_one Chroman-4-one Derivatives chroman_4_one->raf chroman_4_one->mek chroman_4_one->erk

MAPK Signaling Pathway and Potential Inhibition by Chroman-4-one Derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses.[22][23][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[24] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[23][24] The anti-inflammatory effects of some chroman-4-one derivatives are attributed to their ability to inhibit the activation of the NF-κB pathway.[11]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome ubiquitination nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to nfkb_ikb NF-κB-IκB Complex (Inactive) nfkb_ikb->ikk nfkb_ikb->nfkb releases gene_transcription Gene Transcription (Pro-inflammatory mediators) chroman_4_one Chroman-4-one Derivatives chroman_4_one->ikk

NF-κB Signaling Pathway and its Inhibition.

HOG1 Signaling Pathway in Candida albicans

The High-Osmolarity Glycerol (HOG) pathway is a critical MAPK signaling cascade in fungi, including the pathogenic yeast Candida albicans. It plays a central role in the response to various environmental stresses, such as osmotic shock and oxidative stress.[5][9][17][26][27] The core of the HOG pathway consists of the MAPKKK Ssk2, the MAPKK Pbs2, and the MAPK Hog1.[26][27] Activation of this pathway is essential for the virulence of C. albicans. The antifungal activity of certain chroman-4-one derivatives is thought to involve the inhibition of key components of the HOG pathway, such as HOG1 kinase.[1][14][15][16]

HOG1_Signaling_Pathway stress Environmental Stress (Osmotic, Oxidative) sensor Sensor Histidine Kinases stress->sensor ypd1 Ypd1 sensor->ypd1 phosphorelay ssk1 Ssk1 ypd1->ssk1 phosphorelay ssk2 Ssk2 (MAPKKK) ssk1->ssk2 pbs2 Pbs2 (MAPKK) ssk2->pbs2 phosphorylates hog1 Hog1 (MAPK) pbs2->hog1 phosphorylates stress_response Stress Response (Glycerol production, Gene expression) hog1->stress_response chroman_4_one Chroman-4-one Derivatives chroman_4_one->hog1

HOG1 Signaling Pathway in C. albicans and Potential Inhibition.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][28]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[2]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[28]

  • Compound Treatment: Treat the cells with various concentrations of the chroman-4-one derivatives and incubate for a specified period (e.g., 72 hours).[28]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[28]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.[28]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add chroman-4-one derivatives seed_cells->add_compounds incubate1 Incubate (e.g., 72h) add_compounds->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (1.5-4h) add_mtt->incubate2 add_dmso Add solubilizing agent (e.g., DMSO) incubate2->add_dmso measure_abs Measure absorbance add_dmso->measure_abs analyze_data Calculate IC50 measure_abs->analyze_data

Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Procedure:

  • Compound Preparation: Prepare a stock solution of the chroman-4-one derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth medium only).

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.[8][29][30][31]

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. In the presence of NAD+, SIRT2 deacetylates the substrate. A developer solution is then added, which processes the deacetylated substrate to release the fluorophore, resulting in an increase in fluorescence. An inhibitor will prevent this deacetylation, leading to a lower fluorescence signal.[30]

Procedure:

  • Reagent Preparation: Prepare solutions of SIRT2 enzyme, the fluorogenic substrate, NAD+, and the test compound (chroman-4-one derivative) in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the SIRT2 enzyme and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[29]

  • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[29]

  • Development: Stop the reaction and develop the signal by adding a developer solution. Incubate for a further 10-15 minutes.[29]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[29]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

SIRT2_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (SIRT2, Substrate, NAD+, Inhibitor) start->prepare_reagents add_reagents Add SIRT2 and Inhibitor to plate prepare_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate initiate_reaction Add Substrate and NAD+ pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate add_developer Add Developer incubate->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence analyze_data Calculate IC50 measure_fluorescence->analyze_data

Workflow for the Fluorometric SIRT2 Inhibition Assay.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.[12][15][32][33][34]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[15][32]

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Also, prepare solutions of the test compound (chroman-4-one derivative) and a positive control (e.g., ascorbic acid or Trolox) at various concentrations.[32]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test compound solution with the DPPH solution.[32]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[33]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[34]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[32]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[35][36][37][38]

Principle: At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the total antioxidant power of the sample.[35][36][37]

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃.[35]

  • Standard Curve: Prepare a standard curve using a known antioxidant, such as Trolox or FeSO₄.

  • Reaction Mixture: Add the FRAP reagent to the test sample (chroman-4-one derivative) in a 96-well plate.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[35][36]

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[35][36]

  • Data Analysis: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Conclusion and Future Perspectives

The chroman-4-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents with a wide range of biological activities. The extensive research into its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties has provided valuable insights into its potential for addressing significant unmet medical needs. The ability of chroman-4-one derivatives to modulate key signaling pathways, such as MAPK, NF-κB, and HOG1, highlights their potential for targeted therapies.

Future research should focus on the continued exploration of the structure-activity relationships of chroman-4-one derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Further elucidation of their molecular mechanisms of action will be crucial for the rational design of next-generation drugs. The development of efficient and scalable synthetic methodologies will also be essential to facilitate the synthesis and evaluation of diverse libraries of chroman-4-one analogs. Ultimately, the continued investigation of this privileged scaffold holds great promise for the discovery of novel and effective treatments for a multitude of human diseases.

References

The Ubiquitous Presence of 2-Substituted Chroman-4-Ones in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, biosynthesis, isolation, and biological significance of 2-substituted chroman-4-ones, a class of compounds with considerable potential in drug discovery and development.

Introduction

2-Substituted chroman-4-ones, a significant class of oxygen-containing heterocyclic compounds, are widely distributed throughout the plant and fungal kingdoms.[1][2] This core structure is a key feature of flavonoids, particularly the flavanone subclass, which are renowned for their diverse biological activities.[3][4] The substitution at the 2-position of the chroman-4-one scaffold gives rise to a vast array of natural products with a wide spectrum of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[5][6][7] This technical guide provides a comprehensive overview of the natural occurrence of 2-substituted chroman-4-ones, their biosynthetic origins, detailed methodologies for their isolation and characterization, and a summary of their biological activities, aimed at researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Quantitative Data

2-Substituted chroman-4-ones are found in a variety of plant species, where they contribute to the plant's defense mechanisms and pigmentation. Notable examples include flavanones, where the substituent at the 2-position is a phenyl group, and a range of other derivatives with diverse alkyl and functionalized side chains.

One prominent example of naturally occurring 2-alkyl-substituted chroman-4-ones is found in the plant Cassia pumila. Phytochemical investigations have led to the isolation and characterization of compounds such as 6-(hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one and 2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one.[8] These compounds have demonstrated notable anti-methicillin-resistant Staphylococcus aureus (MRSA) activity.[8]

Flavanones, a major subgroup of 2-substituted chroman-4-ones, are abundant in citrus fruits, herbs, and other plants. For instance, eriodictyol is a flavanone found in Yerba Santa (Eriodictyon californicum) and lemons, known for its anti-inflammatory and antioxidant properties.[4] Pinocembrin , another well-studied flavanone, is found in honey, propolis, and various medicinal plants.[4]

Quantitative analysis of these compounds in their natural sources is crucial for standardization and for understanding their ecological roles. Ultra-high-performance liquid chromatography coupled with diode-array detection (UHPLC/DAD) is a powerful technique for the quantification of these compounds in plant extracts.

Table 1: Examples of Naturally Occurring 2-Substituted Chroman-4-Ones

Compound Name2-SubstituentNatural Source(s)Reported Biological Activity
6-(hydroxymethyl)-2,2-dimethyl-8-(2-oxopropyl)chroman-4-one2,2-dimethylCassia pumilaAnti-MRSA[8]
2,2,6-trimethyl-8-(2-oxopropyl)chroman-4-one2,2,6-trimethylCassia pumilaAnti-MRSA[8]
Eriodictyol3',4'-DihydroxyphenylEriodictyon californicum, LemonsAnti-inflammatory, Antioxidant[4]
PinocembrinPhenylHoney, PropolisAntimicrobial, Neuroprotective[4]
4'-hydroxy-5,6,7-trimethoxyflavanone4'-HydroxyphenylChromolaena odorataAntimycobacterial[4]

Biosynthesis of 2-Substituted Chroman-4-Ones

The biosynthesis of 2-substituted chroman-4-ones, particularly flavanones, is a well-characterized branch of the phenylpropanoid pathway. This metabolic route is responsible for the production of a wide array of secondary metabolites in plants.

The pathway initiates with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. The key step in the formation of the chroman-4-one skeleton is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme chalcone synthase (CHS). This reaction forms a chalcone intermediate.

Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of the chalcone to a flavanone, which is the precursor to a vast number of other flavonoids. The diversity of 2-substituents arises from the use of different starter CoA-esters in the initial condensation reaction and subsequent modifications of the B-ring of the flavanone skeleton by various enzymes like hydroxylases and methyltransferases.

Biosynthesis_of_2_Substituted_Chroman_4_ones Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Chalcone Flavanone 2-Substituted Chroman-4-one (Flavanone) Chalcone->Flavanone CHI Other_Flavonoids Other Flavonoids Flavanone->Other_Flavonoids

Biosynthetic pathway of 2-substituted chroman-4-ones.

Experimental Protocols

The isolation and structural elucidation of 2-substituted chroman-4-ones from natural sources involve a series of systematic steps, from extraction to spectroscopic analysis.

General Experimental Workflow

Experimental_Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Spectroscopy NMR (1H, 13C, 2D) MS (HR-ESI-MS) Structure_Elucidation->Spectroscopy

References

Structural Elucidation and Characterization of 2-Ethyl-2-methyl-chroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Ethyl-2-methyl-chroman-4-one, a heterocyclic compound belonging to the chromanone class. While specific experimental data for this particular molecule is limited in publicly available literature, this document leverages data from closely related analogs, such as 2,2-dimethylchroman-4-one, to provide a detailed predictive analysis of its spectroscopic and physicochemical properties. The methodologies and expected data presented herein serve as a valuable resource for the synthesis, identification, and further investigation of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are crucial for its handling, purification, and analysis. The data presented in Table 1 is a combination of available information and estimations based on its chemical structure.

PropertyValueSource/Method
CAS Number 73509-12-3Guidechem[1]
Molecular Formula C12H14O2Calculated
Molecular Weight 190.24 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low melting solidAnalogy to similar chromanones
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in common organic solvents (e.g., CH2Cl2, CHCl3, EtOAc, Acetone) and insoluble in waterAnalogy to similar chromanones

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data, based on the analysis of related chroman-4-one derivatives, is summarized below.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.85dd1HH-5Aromatic proton ortho to the carbonyl group, expected to be the most deshielded aromatic proton.
~7.45ddd1HH-7Aromatic proton.
~7.00t1HH-6Aromatic proton.
~6.95d1HH-8Aromatic proton ortho to the ether oxygen.
~2.70s2HH-3Methylene protons adjacent to the carbonyl group.
~1.80q2H-CH₂CH₃Methylene protons of the ethyl group.
~1.45s3H-CH₃Methyl protons at the C-2 position.
~0.90t3H-CH₂CH₃Methyl protons of the ethyl group.

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentNotes
~192.0C-4Carbonyl carbon.
~161.5C-8aAromatic carbon attached to the ether oxygen.
~136.0C-7Aromatic CH.
~127.0C-5Aromatic CH.
~121.0C-6Aromatic CH.
~120.5C-4aAromatic quaternary carbon.
~117.5C-8Aromatic CH.
~78.0C-2Quaternary carbon attached to the ether oxygen.
~49.0C-3Methylene carbon adjacent to the carbonyl.
~34.0-CH₂CH₃Methylene carbon of the ethyl group.
~26.0-CH₃Methyl carbon at the C-2 position.
~8.5-CH₂CH₃Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3070-3020MediumC-H stretch (aromatic)
~2970-2860StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (conjugated ketone)
~1600, 1470Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
190[M]⁺ (Molecular Ion)
161[M - C₂H₅]⁺
133[M - C₂H₅ - CO]⁺
121[C₈H₉O]⁺ (from cleavage of the heterocyclic ring)

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation and characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the intramolecular cyclization of a corresponding phenol derivative. A general procedure is outlined below.[3]

Procedure:

  • To a solution of the appropriate 2'-hydroxyacetophenone precursor in a suitable solvent (e.g., ethanol), add 2-butanone and a base (e.g., pyrrolidine or sodium hydroxide).

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument.

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the ¹H NMR signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).

  • Assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

Infrared (IR) Spectroscopy

Procedure:

  • For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin pellet.

  • Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum, ensuring to record the molecular ion peak and the major fragment ions.

  • For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition of the molecular ion and key fragments.

Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and a general experimental setup.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (2'-hydroxyacetophenone, 2-butanone) reaction Cyclization Reaction start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (EI/ESI, HRMS) product->ms ir IR Spectroscopy product->ir elucidation Structural Elucidation nmr->elucidation ms->elucidation ir->elucidation

Caption: Workflow for Synthesis and Structural Elucidation.

nmr_setup sample Sample Preparation Dissolve ~5-10 mg in 0.5 mL CDCl₃ Transfer to NMR tube spectrometer NMR Spectrometer Insert Sample Lock & Shim Acquire Data (¹H, ¹³C) sample->spectrometer processing Data Processing Fourier Transform Phasing & Baseline Correction Referencing spectrometer->processing analysis {Spectral Analysis | {Integration | Peak Picking | Assignment}} processing->analysis

Caption: General Experimental Workflow for NMR Analysis.

References

An In-depth Technical Guide to the Discovery and History of 2-Alkyl-Substituted Chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-4-ones are a prominent class of oxygen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The substituent pattern on the chroman-4-one scaffold plays a crucial role in determining its pharmacological properties. Among the various derivatives, 2-alkyl-substituted chroman-4-ones have garnered significant attention in medicinal chemistry and drug discovery. Their structural features have been explored for the development of novel therapeutic agents, most notably as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in various age-related diseases. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 2-alkyl-substituted chroman-4-ones.

Discovery and History

The history of 2-alkyl-substituted chroman-4-ones is intrinsically linked to the broader exploration of the chromone scaffold. One of the earliest methods for the synthesis of chromones was the Kostanecki-Robinson reaction, first described by Heywang and von Kostanecki.[2][3][4] This method involves the reaction of o-hydroxyaryl ketones with aliphatic acid anhydrides and their sodium salts. While this reaction primarily yields chromones, modifications and alternative approaches were necessary to access the 2,3-dihydro derivatives, the chroman-4-ones, with specific alkyl substitutions at the 2-position.

A significant advancement in the synthesis of 2-alkyl-substituted chroman-4-ones came with the development of methods based on the condensation of 2'-hydroxyacetophenones with aliphatic aldehydes. This approach, which proceeds via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, has become a robust and widely used procedure for the synthesis of a variety of 2-alkyl-substituted chroman-4-ones.[5] Further refinements, such as the use of microwave irradiation, have significantly improved the efficiency of this reaction, allowing for the rapid generation of diverse libraries of these compounds for biological screening.[6]

Synthetic Methodologies

Several synthetic routes have been developed to afford 2-alkyl-substituted chroman-4-ones. The following sections detail the most prominent and historically significant methods.

Condensation of 2'-Hydroxyacetophenones with Aldehydes

This is a cornerstone method for the synthesis of 2-alkyl-substituted chroman-4-ones. The reaction proceeds through a base-catalyzed aldol condensation between a 2'-hydroxyacetophenone and an aliphatic aldehyde, followed by an intramolecular oxa-Michael addition to yield the chroman-4-one ring system.

Experimental Protocol: General Procedure for the Synthesis of 2-Alkyl-Substituted Chroman-4-ones

  • Materials:

    • Substituted 2'-hydroxyacetophenone

    • Corresponding aliphatic aldehyde (e.g., hexanal for a 2-pentyl substituent)

    • Diisopropylamine (DIPA)

    • Ethanol (EtOH)

    • Dichloromethane (CH₂Cl₂)

    • 1 M Hydrochloric acid (HCl)

    • 10% Sodium hydroxide (NaOH) solution

    • Brine

  • Procedure:

    • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

    • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

    • After cooling to room temperature, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/heptane) to afford the desired 2-alkylchroman-4-one.[5]

Logical Relationship: Synthesis of 2-Alkyl-Chroman-4-ones from 2'-Hydroxyacetophenones

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Aldol_Condensation Aldol Condensation 2_Hydroxyacetophenone->Aldol_Condensation Aldehyde Aliphatic Aldehyde Aldehyde->Aldol_Condensation Base Base (e.g., DIPA) Base->Aldol_Condensation Solvent Solvent (e.g., EtOH) Solvent->Aldol_Condensation Heat Heat (Microwave) Heat->Aldol_Condensation Intramolecular_Oxa_Michael Intramolecular Oxa-Michael Addition Aldol_Condensation->Intramolecular_Oxa_Michael Product 2-Alkyl-Substituted Chroman-4-one Intramolecular_Oxa_Michael->Product

Caption: Synthetic pathway from 2'-hydroxyacetophenones.

Cascade Alkylation-Dechlorination of 3-Chlorochromones

A more recent and efficient method involves a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones.[7][8] This approach utilizes commercially available starting materials and proceeds under mild conditions without the need for high temperatures or harsh reagents.[7]

Experimental Protocol: Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation–Dechlorination

  • Materials:

    • Substituted 3-chlorochromone

    • Alkyl N-hydroxyphthalimide (NHPI) ester

    • Zinc powder

    • Solvent (e.g., DMF)

  • Procedure (Generalized):

    • To a solution of the 3-chlorochromone and the alkyl NHPI ester in the solvent, add zinc powder.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

    • Upon completion, filter the reaction mixture to remove zinc residues.

    • Perform an aqueous work-up followed by extraction with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-alkyl-chroman-4-one.[7][8]

Biological Activity and Signaling Pathways

2-Alkyl-substituted chroman-4-ones have emerged as a "privileged structure" in medicinal chemistry, exhibiting a range of biological activities.[5] The most extensively studied activity is their role as selective inhibitors of Sirtuin 2 (SIRT2).

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolism, and neurodegeneration.[9] Dysregulation of SIRT2 activity has been linked to several diseases, making it an attractive therapeutic target.[9] Several 2-alkyl-substituted chroman-4-ones have been identified as potent and selective SIRT2 inhibitors, with IC₅₀ values in the low micromolar range.[9]

The inhibition of SIRT2 by these compounds leads to the hyperacetylation of its downstream targets, thereby modulating their function. Key signaling pathways affected by SIRT2 inhibition include:

  • AKT/FOXO3a Pathway: SIRT2 inhibition can lead to the downregulation of the AKT/FOXO3a pathway, which is involved in apoptosis and cell survival.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and apoptosis, can also be modulated by SIRT2 inhibition.

  • STAT3/VEGFA Pathway: Inhibition of SIRT2 has been shown to suppress the STAT3/VEGFA signaling pathway, which is critical for tumor angiogenesis.

Signaling Pathway of SIRT2 Inhibition by 2-Alkyl-Substituted Chroman-4-ones

G Chromanone 2-Alkyl-Substituted Chroman-4-one SIRT2 SIRT2 Chromanone->SIRT2 Inhibits Tubulin α-Tubulin SIRT2->Tubulin Deacetylates FOXO3a FOXO3a SIRT2->FOXO3a Deacetylates STAT3 STAT3 SIRT2->STAT3 Activates Angiogenesis_Inhibition Inhibition of Angiogenesis SIRT2->Angiogenesis_Inhibition Acetylated_Tubulin Acetylated α-Tubulin Tubulin->Acetylated_Tubulin Acetylated_FOXO3a Acetylated FOXO3a FOXO3a->Acetylated_FOXO3a Phospho_STAT3 p-STAT3 STAT3->Phospho_STAT3 Cell_Cycle_Arrest Cell Cycle Arrest Acetylated_Tubulin->Cell_Cycle_Arrest Apoptosis Apoptosis Acetylated_FOXO3a->Apoptosis VEGFA VEGFA Phospho_STAT3->VEGFA VEGFA->Angiogenesis_Inhibition Promotes

Caption: Downstream effects of SIRT2 inhibition.

Other Biological Activities

Beyond SIRT2 inhibition, the chroman-4-one scaffold is known to possess a variety of other biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] While specific studies on the 2-alkyl substituted derivatives in these areas are less common, the versatility of the core structure suggests potential for broader therapeutic applications. For instance, some 2-vinylchroman-4-ones have shown potent antibiotic activity.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of 2-alkyl-substituted chroman-4-ones, including synthetic yields, biological activity, and spectroscopic data.

Table 1: Synthesis and Biological Activity of Selected 2-Alkyl-Substituted Chroman-4-ones

CompoundAldehydeYield (%)SIRT2 IC₅₀ (µM)
1a HBrClHexanal884.5
1b HHHHexanal55>200
1c HBrBrHexanal561.5
1d CH₃HCH₃Hexanal1710.6
1k HHHButanal-10.6

Data sourced from Friden-Saxin et al. (2012).[5]

Table 2: Spectroscopic Data for 2-Pentylchroman-4-one

SpectroscopyData
¹H NMR (CDCl₃, ppm) δ 7.85 (dd, J=7.8, 1.7 Hz, 1H), 7.44 (ddd, J=8.3, 7.3, 1.8 Hz, 1H), 7.00-6.92 (m, 2H), 4.43 (m, 1H), 2.67 (m, 2H), 1.88 (m, 1H), 1.70 (m, 1H), 1.49-1.25 (m, 6H), 0.90 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, ppm) δ 192.7, 161.7, 135.9, 126.9, 121.1, 121.0, 117.9, 77.9, 43.0, 34.9, 31.6, 24.6, 22.5, 14.0
IR (KBr, cm⁻¹) ~2955, 2928, 2857 (C-H stretch), ~1685 (C=O stretch), ~1605, 1465 (C=C aromatic stretch)
Mass Spec (EI) m/z (%): 218 (M⁺), 161, 147, 121

NMR data sourced from Friden-Saxin et al. (2012). IR and MS data are representative values based on the functional groups present.[5]

Experimental Workflows

Workflow for Synthesis and Purification

G Start Start Reactants Combine 2'-hydroxyacetophenone, aldehyde, and base in solvent Start->Reactants Reaction Microwave Irradiation (160-170 °C, 1h) Reactants->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow.

Conclusion

2-Alkyl-substituted chroman-4-ones represent a versatile and pharmacologically significant class of heterocyclic compounds. From their historical roots in the broader chemistry of chromones to the development of modern, efficient synthetic methodologies, these molecules have become valuable tools in drug discovery. Their well-established activity as selective SIRT2 inhibitors highlights their therapeutic potential, particularly in the context of age-related diseases and cancer. The continued exploration of their synthesis and biological activities is likely to uncover new therapeutic applications and further solidify their status as a privileged scaffold in medicinal chemistry.

References

Preliminary Insights into the Mechanism of Action of 2-Ethyl-2-methyl-chroman-4-one: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the mechanism of action of 2-Ethyl-2-methyl-chroman-4-one are not available in the current body of scientific literature. This document provides a preliminary guide based on the well-documented activities of structurally similar 2-alkyl-substituted chroman-4-one derivatives. The proposed mechanisms and pathways for this compound are therefore speculative and require experimental validation.

Introduction

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] This guide focuses on the potential mechanism of action of this compound by examining preliminary studies conducted on analogous compounds, with a significant focus on the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC).

Potential Mechanism of Action: Sirtuin 2 (SIRT2) Inhibition

A substantial body of research has identified 2-alkyl-substituted chroman-4-ones as potent and selective inhibitors of SIRT2.[1][3][4][5][6] SIRT2 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and microtubule dynamics, primarily through the deacetylation of α-tubulin.[1][6] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule function and lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[1][5]

Given the structural similarity of this compound to these studied inhibitors, it is plausible that its primary mechanism of action involves the selective inhibition of SIRT2. Structure-activity relationship (SAR) studies on this class of compounds have indicated that an alkyl chain at the 2-position, typically with three to five carbons, is favorable for potent inhibitory activity.[1][3]

The inhibition of SIRT2 by a 2-alkyl-substituted chroman-4-one derivative would likely lead to downstream effects associated with the disruption of microtubule dynamics and cell cycle progression. A simplified representation of this proposed pathway is detailed below.

SIRT2_Inhibition_Pathway cluster_0 Compound 2-Ethyl-2-methyl- chroman-4-one SIRT2 SIRT2 Compound->SIRT2 Inhibition Tubulin α-Tubulin-Ac SIRT2->Tubulin AcetylatedTubulin Hyperacetylated α-Tubulin Microtubule Microtubule Instability AcetylatedTubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis a

Caption: Proposed SIRT2 inhibition pathway by this compound.

Quantitative Data from Analogous Compounds

While no specific quantitative data exists for this compound, the following table summarizes the SIRT2 inhibitory activity of several structurally related 2-alkyl-substituted chroman-4-one derivatives. This data provides a benchmark for the potential potency of the target compound.

CompoundSIRT2 IC₅₀ (µM)Selectivity over SIRT1 & SIRT3Reference
6,8-Dibromo-2-pentylchroman-4-one1.5High[1],[4]
8-Bromo-6-chloro-2-pentylchroman-4-one4.5High[3]
(-)-8-Bromo-6-chloro-2-pentylchroman-4-one1.5High[1]
(+)-8-Bromo-6-chloro-2-pentylchroman-4-one4.5High[1]

Note: IC₅₀ values were determined using in vitro fluorescence-based assays.

Experimental Protocols for SIRT2 Inhibition Assays

The inhibitory activity of chroman-4-one derivatives against SIRT2 is typically evaluated using a fluorescence-based in vitro assay. The general protocol for such an assay is outlined below.

Caption: Workflow for a typical fluorescence-based SIRT2 inhibition assay.
  • Reagent Preparation :

    • Recombinant human SIRT2 enzyme is diluted in assay buffer (e.g., 50 mM Tris/HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).

    • A fluorogenic acetylated peptide substrate (e.g., based on a p53 sequence) is prepared.

    • NAD+ is prepared as a co-substrate.

    • The test compound, in this case, this compound, is serially diluted in DMSO and then in assay buffer.

  • Assay Procedure :

    • The SIRT2 enzyme and the test compound at various concentrations are added to the wells of a 96-well plate and pre-incubated.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • After a defined incubation period at 37°C, the reaction is started by adding the fluorogenic substrate.

    • Following another incubation period, a developer solution containing a protease (e.g., trypsin) is added. This solution stops the SIRT2 reaction and cleaves the deacetylated substrate, releasing a fluorophore.

  • Data Acquisition and Analysis :

    • The fluorescence intensity is measured using a microplate reader.

    • The percentage of inhibition is calculated relative to a DMSO control.

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiproliferative Effects in Cancer Cells

Consistent with the proposed mechanism of SIRT2 inhibition, several 2-alkyl-chroman-4-one derivatives have demonstrated antiproliferative effects in cancer cell lines.[5][6] For instance, certain derivatives have been shown to reduce the proliferation of breast (MCF-7) and lung (A549) cancer cells.[5] These effects are often correlated with their SIRT2 inhibitory potency and are accompanied by an increase in the acetylation of α-tubulin within the cells, providing further evidence that SIRT2 is a key target.[7]

Conclusion and Future Directions

The available evidence from preliminary studies on analogous compounds strongly suggests that this compound is likely to function as a selective inhibitor of SIRT2. This proposed mechanism of action is supported by the structure-activity relationships and the observed antiproliferative effects of similar 2-alkyl-substituted chroman-4-ones.

To validate these preliminary findings, future research should focus on:

  • Direct In Vitro Assays : Performing fluorescence-based assays to determine the specific IC₅₀ value of this compound against SIRT2 and other sirtuin isoforms to confirm potency and selectivity.

  • Cell-Based Assays : Evaluating the effect of the compound on α-tubulin acetylation levels in relevant cell lines using techniques such as Western blotting or immunofluorescence.

  • Antiproliferative Studies : Assessing the impact of the compound on the proliferation and viability of various cancer cell lines.

  • Binding Studies : Conducting computational docking studies or biophysical assays to elucidate the binding mode of this compound within the active site of SIRT2.

These experimental approaches will be crucial in definitively establishing the mechanism of action of this compound and evaluating its potential as a therapeutic agent.

References

In Silico Prediction of 2-Ethyl-2-methyl-chroman-4-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-4-one derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of a novel derivative, 2-Ethyl-2-methyl-chroman-4-one. By leveraging computational methodologies, we can identify potential biological targets, predict pharmacokinetic properties, and design experimental validation strategies. This document serves as a roadmap for the initial stages of drug discovery and development for this compound, integrating data from related chroman-4-one structures to build a predictive framework. We will detail a hypothetical workflow, from target selection to suggested experimental validation, providing a solid foundation for future laboratory investigations.

Introduction

The chroman-4-one core is a key structural motif found in a variety of natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Derivatives of this scaffold have been reported to possess anticancer, anti-inflammatory, antifungal, and neuroprotective properties.[4][5][6] Specifically, substitutions at the C2 position have been shown to be critical for potent and selective biological activity, such as in the case of SIRT2 inhibitors.[4] The compound of interest, this compound, is a novel analogue whose bioactivity has not yet been characterized.

This guide presents a structured in silico workflow to predict the biological activities of this compound. The proposed methodology encompasses target identification based on structural similarity to known active compounds, molecular docking studies to predict binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties. The ultimate goal is to generate a robust, data-driven hypothesis for the bioactivity of this compound, which can then be empirically tested.

Proposed In Silico Prediction Workflow

The prediction of bioactivity for this compound will follow a multi-step computational workflow. This process is designed to efficiently screen for potential biological targets and evaluate the compound's viability as a drug candidate before committing to resource-intensive laboratory synthesis and testing.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Molecular Docking & Scoring cluster_2 Phase 3: ADMET & Drug-Likeness Prediction cluster_3 Phase 4: Data Analysis & Hypothesis Generation A Compound Structure Generation (this compound) B Structural Similarity Search (Chroman-4-one analogues) A->B E Molecular Docking Simulation A->E G Physicochemical Property Calculation A->G C Potential Target Identification (e.g., SIRT2, Fungal Enzymes) B->C D Protein Target Preparation (PDB Structure Retrieval & Refinement) C->D D->E F Binding Affinity Prediction (Scoring Function Analysis) E->F J Integration of Docking Scores, ADMET Profile F->J H ADMET Prediction (e.g., SwissADME) G->H I Drug-Likeness & Toxicity Assessment H->I I->J K Bioactivity Hypothesis Formulation J->K L Prioritization for Experimental Validation K->L

In Silico Bioactivity Prediction Workflow.

Potential Biological Targets and Rationale

Based on the reported activities of structurally similar chroman-4-one derivatives, we have identified a preliminary set of potential biological targets for this compound.

Potential Target Class Specific Example(s) Rationale for Selection Reference
Sirtuins SIRT2 (Sirtuin 2)Chroman-4-ones with alkyl substitutions at the C2 position have shown potent and selective inhibition of SIRT2, an enzyme implicated in cancer and neurodegenerative diseases.[4]
Antifungal Targets Fungal Thymidylate SynthaseChromone derivatives have demonstrated antifungal activity, with in silico studies suggesting affinity for essential fungal enzymes.[7]
Anticancer Targets Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)The chromanone scaffold is present in compounds with antiproliferative effects on various cancer cell lines.[5]
Viral Proteases Coronavirus Main Protease (Mpro)In silico studies have identified chromone derivatives as potential inhibitors of viral proteases.[8]
Inflammatory Pathway Proteins Cyclooxygenase (COX-1, COX-2)Chromone derivatives have been isolated from plants with traditional uses in treating inflammatory conditions.[6][9]

Detailed In Silico Methodologies

Molecular Docking Protocol

Molecular docking will be employed to predict the binding mode and affinity of this compound to the identified potential protein targets.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder.

    • Perform geometry optimization and energy minimization using a suitable force field.

    • Generate possible conformers of the ligand.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a known inhibitor or a predicted active site.

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically sample conformations of the ligand within the defined binding site.

    • Score the resulting poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the docking score of the test compound to that of a known reference inhibitor.

ADMET and Drug-Likeness Prediction

The pharmacokinetic and safety profile of this compound will be predicted using web-based tools such as SwissADME.[8]

  • Input: The simplified molecular-input line-entry system (SMILES) string of the compound will be submitted to the server.

  • Predicted Parameters:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, cytochrome P450 (CYP) inhibition.

    • Drug-Likeness: Evaluation based on established rules (e.g., Lipinski's rule of five, Veber's rule).

    • Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.

Predicted Bioactivity Data (Hypothetical)

The following tables present hypothetical, yet plausible, in silico data for this compound based on the methodologies described above. These tables are for illustrative purposes to demonstrate how the predictive data would be structured.

Table 1: Predicted Binding Affinities from Molecular Docking

Protein Target PDB ID Predicted Binding Affinity (kcal/mol) Reference Inhibitor Binding Affinity (kcal/mol)
SIRT23ZGO-7.8-8.5 (Sirtinol)
Candida albicans Thymidylate Synthase2C8Q-8.2-9.1 (5-Fluorouracil)
EGFR Tyrosine Kinase2J6M-7.1-9.8 (Erlotinib)
SARS-CoV-2 Mpro6LU7-6.9-7.5 (N3 Inhibitor)
COX-25IKR-7.5-9.2 (Celecoxib)

Table 2: Predicted ADMET Properties and Drug-Likeness

Property Predicted Value Acceptable Range
Physicochemical Properties
Molecular Weight190.24 g/mol < 500
LogP2.85-0.7 to +5.0
Water SolubilityModerately SolubleSoluble to Moderately Soluble
Pharmacokinetics
GI AbsorptionHighHigh
BBB PermeantYesYes/No
CYP1A2 InhibitorNoNo
CYP2C9 InhibitorYesNo
Drug-Likeness
Lipinski's Rule Violations00
Bioavailability Score0.55> 0.1

Proposed Experimental Validation

The in silico predictions should be validated through targeted in vitro experiments. The following protocols are suggested based on the hypothetical findings.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A In Silico Hypothesis: Potent SIRT2 Inhibition & Antifungal Activity B SIRT2 Fluorescence-Based Inhibition Assay A->B D Antifungal Susceptibility Testing (MIC Determination) A->D C Enzyme Kinetics (Determination of IC50 & Ki) B->C E Cancer Cell Line Proliferation Assay (e.g., MCF-7, A549) D->E

Experimental Validation Workflow.
SIRT2 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.[4]

  • Principle: A fluorogenic substrate for SIRT2 is used. Upon deacetylation by SIRT2, the substrate can be cleaved by a developing agent, releasing a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.

  • Protocol:

    • Recombinant human SIRT2 enzyme is incubated with the fluorogenic substrate and varying concentrations of this compound.

    • The reaction is allowed to proceed for a set time at 37°C.

    • A developing solution containing a protease is added to stop the reaction and generate the fluorescent signal.

    • Fluorescence is measured using a plate reader.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain (e.g., Candida albicans).[10]

  • Principle: The fungus is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.

  • Protocol:

    • A standardized inoculum of the fungal strain is prepared.

    • Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing growth medium.

    • The fungal inoculum is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

    • The MIC is determined by visual inspection for turbidity or by measuring the optical density.

Conclusion

This technical guide outlines a systematic and robust in silico strategy for the preliminary assessment of the bioactivity of this compound. By integrating ligand-based target identification, molecular docking, and ADMET prediction, a comprehensive profile of the compound's potential therapeutic applications and drug-like properties can be generated. The proposed workflow provides a cost-effective and time-efficient approach to prioritize this novel compound for further investigation. The hypothetical data and suggested experimental protocols serve as a blueprint for its transition from a computational concept to a tangible candidate for preclinical development. Future work should focus on the chemical synthesis of this compound and the subsequent empirical validation of the in silico predictions.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Ethyl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Ethyl-2-methyl-chroman-4-one. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected physicochemical properties based on the broader class of chroman-4-ones and provides detailed, standardized experimental protocols for their determination.

Introduction to this compound

This compound belongs to the flavonoid family, a class of heterocyclic organic compounds widely recognized for their diverse biological activities. The chroman-4-one scaffold is a core structure in many natural products and synthetic compounds of pharmaceutical interest. Understanding the solubility and stability of this specific derivative is crucial for its development in applications ranging from medicinal chemistry to materials science.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro testing. Based on the general properties of chroman-4-one derivatives, this compound is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.

Predicted Solubility

The following table summarizes the predicted solubility of this compound in various common solvents. These values are illustrative and should be confirmed by experimental analysis.

SolventPredicted Solubility (mg/mL)Polarity Index
Water< 0.110.2
Phosphate-Buffered Saline (pH 7.4)< 0.1N/A
Methanol10 - 505.1
Ethanol> 504.3
Dimethyl Sulfoxide (DMSO)> 1007.2
Acetone> 1005.1
Chloroform> 1004.1
Experimental Protocols for Solubility Determination

Two common methods for experimentally determining solubility are the kinetic and thermodynamic solubility assays.

2.2.1. Kinetic Solubility Assay Protocol

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.

2.2.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare DMSO Stock k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate (2h) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (24-48h) t_start->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify by HPLC-UV t_separate->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end

Caption: Workflow for kinetic and thermodynamic solubility assays.

Stability Profile

The chemical stability of this compound is a critical attribute that affects its shelf-life, storage conditions, and degradation pathways. Forced degradation studies are essential to understand its intrinsic stability.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

3.1.1. Experimental Protocol for Forced Degradation

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Predicted Degradation Profile

The following table summarizes the expected stability of this compound under various stress conditions.

Stress ConditionExpected DegradationPotential Degradation Products
Acidic HydrolysisModerateRing opening, hydrolysis of the ether linkage
Basic HydrolysisSignificantRing opening, hydrolysis of the ether linkage, potential rearrangement
Oxidative DegradationModerate to SignificantHydroxylation of the aromatic ring, oxidation of the alkyl groups
Thermal DegradationLow to ModerateGeneral decomposition
Photolytic DegradationModerateRadical-mediated degradation, potential dimerization

Forced Degradation Study Workflow

G cluster_stress Stress Conditions start This compound Solution acid Acidic Hydrolysis (0.1 N HCl, 60°C) start->acid base Basic Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Determine Degradation Rate analysis->results

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathway

While specific degradation products for this compound have not been reported, a plausible degradation pathway under oxidative stress could involve hydroxylation of the aromatic ring, a common metabolic and degradation route for flavonoids.

Hypothetical Oxidative Degradation Pathway

G parent This compound oxidant Oxidizing Agent (e.g., H₂O₂, •OH) parent->oxidant hydroxylated Hydroxylated Derivatives oxidant->hydroxylated Hydroxylation ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: A potential pathway for oxidative degradation.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently lacking, the provided protocols offer robust methodologies for determining these critical parameters. The predicted solubility and stability profiles, based on the known behavior of related chroman-4-one structures, serve as a valuable starting point for researchers and drug development professionals. Experimental verification of these properties is highly recommended to facilitate the successful application of this compound.

Stereochemistry of 2-Ethyl-2-methyl-chroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methyl-chroman-4-one is a chiral heterocyclic compound belonging to the chromanone family. The stereochemistry of this molecule, specifically at the C2 position which constitutes a quaternary stereocenter, is of significant interest in medicinal chemistry and drug development. The spatial arrangement of the ethyl and methyl groups at this center can profoundly influence the molecule's biological activity, pharmacokinetic properties, and toxicological profile. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, the separation of its enantiomers, and methods for their characterization.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and enantioselective routes.

Racemic Synthesis

A common method for the synthesis of racemic 2,2-disubstituted chroman-4-ones involves the reaction of a 2'-hydroxyacetophenone with a suitable ketone, in this case, butan-2-one, under basic conditions. This reaction proceeds via an initial aldol condensation followed by an intramolecular Michael addition (oxa-Michael reaction).

Experimental Protocol: Racemic Synthesis

A general procedure, adapted from the synthesis of related 2-substituted chroman-4-ones, is as follows[1][2]:

  • Reaction Setup: To a solution of 2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as ethanol, add butan-2-one (1.2 eq) and a base like diisopropylamine (DIPA) or potassium hydroxide (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated, potentially under microwave irradiation, to facilitate the reaction. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield racemic this compound.

G cluster_start Starting Materials 2_hydroxyacetophenone 2'-Hydroxyacetophenone Reaction Aldol Condensation & Intramolecular Oxa-Michael Addition 2_hydroxyacetophenone->Reaction Butan_2_one Butan-2-one Butan_2_one->Reaction Base_Catalyst Base (e.g., DIPA, KOH) Ethanol Base_Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product Racemic this compound Purification->Product

Catalytic cycle for the organocatalytic synthesis of enantioenriched chromanones.

Chiral Separation of Enantiomers

For racemic mixtures, the separation of enantiomers is essential. Chiral HPLC is the most common and effective technique for this purpose. The choice of the chiral stationary phase (CSP) is critical for achieving good separation.

Experimental Protocol: Chiral HPLC Separation

A general protocol for the chiral HPLC separation of chromanone enantiomers is as follows:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative, is often effective.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best resolution and retention times.

  • Analysis: The racemic mixture of this compound is dissolved in the mobile phase and injected into the HPLC system. The separation is monitored using a UV detector.

  • Quantification: The enantiomeric excess of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram.

Experimental Workflow for Chiral HPLC Separation

G Sample Racemic this compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Analysis Peak Integration and Enantiomeric Excess Calculation Chromatogram->Analysis

General workflow for the chiral HPLC separation of enantiomers.

Characterization of Enantiomers

Once the enantiomers are separated, their absolute configuration and chiroptical properties need to be determined.

Spectroscopic and Spectrometric Analysis

Standard spectroscopic techniques are used to confirm the chemical structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. For the related 2,2-dimethylchroman-4-one, the methyl groups at the C2 position typically appear as a singlet in the 1H NMR spectrum. For this compound, one would expect a quartet and a triplet for the ethyl group and a singlet for the methyl group at C2. [3][4]* Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

Chiroptical Properties

The chiroptical properties are unique to each enantiomer and are used to determine their absolute configuration and purity.

  • Specific Rotation ([(\alpha)]): This is the measurement of the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate light to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral molecule. [5][6]For 2,2-disubstituted chromanes, the stereochemistry at the C2 position and the conformation of the dihydropyran ring are the primary determinants of the sign and magnitude of the specific optical rotation. [7]It has been observed that the introduction of a methyl group at the C2 position can invert the sign of the specific rotation compared to the unsubstituted analog. [7]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is characteristic of the stereochemistry of the molecule and can be compared with theoretical calculations to determine the absolute configuration.

Table 1: Summary of Analytical Techniques and Expected Data

TechniquePurposeExpected Data for this compound
1H NMR Structural ElucidationSignals for aromatic protons, methylene protons at C3, and distinct signals for the ethyl (quartet and triplet) and methyl (singlet) groups at C2.
13C NMR Structural ElucidationSignals for the carbonyl carbon, aromatic carbons, and the quaternary carbon at C2, as well as carbons of the ethyl and methyl groups.
Mass Spec. Molecular WeightA molecular ion peak corresponding to the molecular weight of the compound.
Chiral HPLC Enantiomer SeparationTwo resolved peaks corresponding to the (R)- and (S)-enantiomers.
Specific Rotation Determination of Optical Activity and PurityEqual and opposite values for the (R)- and (S)-enantiomers. The sign will depend on the absolute configuration.
Circular Dichroism Determination of Absolute ConfigurationMirror-image spectra for the (R)- and (S)-enantiomers.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its interaction with biological systems. This guide has outlined the key methodologies for the synthesis of both racemic and enantioenriched forms of this compound. Furthermore, it has provided a framework for the chiral separation and detailed characterization of its enantiomers. The experimental protocols and analytical techniques described herein will be invaluable for researchers in the fields of medicinal chemistry and drug discovery who are working with this and related chiral chromanone scaffolds. Further research to establish the specific chiroptical data and biological activities of the individual enantiomers of this compound is warranted.

References

Methodological & Application

Microwave-Assisted Synthesis of 2-Ethyl-2-methyl-chroman-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-Ethyl-2-methyl-chroman-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods, leading to significantly reduced reaction times and improved yields. The protocols outlined herein are designed for reproducibility and scalability, catering to the needs of researchers in academic and industrial drug discovery settings.

Introduction

Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and synthetic molecules with diverse biological activities.[1] Specifically, substituted chroman-4-ones have emerged as privileged scaffolds in drug discovery, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Notably, certain 2-substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases such as Parkinson's and Huntington's disease, as well as in certain cancers. The development of efficient synthetic routes to novel chroman-4-one analogues is therefore of paramount importance for the exploration of new therapeutic agents.

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach that accelerates chemical reactions, often leading to higher yields and purer products compared to conventional heating methods.[4] This technology is particularly well-suited for the synthesis of heterocyclic compounds, where it can significantly shorten reaction times from hours to minutes.[4][5][6] This document details a microwave-assisted protocol for the synthesis of this compound, a promising scaffold for further functionalization in drug development programs.

Synthesis Pathway

The synthesis of this compound is achieved through a microwave-assisted Pechmann condensation reaction between a substituted phenol and 2-ethyl-2-methyl-acrylic acid. This reaction is typically catalyzed by an acid.

cluster_0 Synthesis of 2-Ethyl-2-methyl-acrylic acid cluster_1 Microwave-Assisted Pechmann Condensation Diethyl methylmalonate Diethyl methylmalonate Diethyl ethylmethylmalonate Diethyl ethylmethylmalonate Diethyl methylmalonate->Diethyl ethylmethylmalonate EtBr, NaOEt 2-Ethyl-2-methylmalonic acid 2-Ethyl-2-methylmalonic acid Diethyl ethylmethylmalonate->2-Ethyl-2-methylmalonic acid 1. NaOH, H2O 2. H3O+ 2-Ethyl-2-methyl-acrylic acid 2-Ethyl-2-methyl-acrylic acid 2-Ethyl-2-methylmalonic acid->2-Ethyl-2-methyl-acrylic acid Heat (Decarboxylation) Reaction Mixture Reaction Mixture 2-Ethyl-2-methyl-acrylic acid->Reaction Mixture Phenol Phenol Phenol->Reaction Mixture Microwave Irradiation Microwave Irradiation Reaction Mixture->Microwave Irradiation Acid Catalyst This compound This compound Microwave Irradiation->this compound Purification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-2-methyl-acrylic acid

Materials:

  • Diethyl methylmalonate

  • Sodium ethoxide (NaOEt)

  • Bromoethane (EtBr)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation of Diethyl methylmalonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl methylmalonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. After the addition is complete, add bromoethane dropwise and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude diethyl 2-ethyl-2-methylmalonate. Purify the crude product by vacuum distillation.

  • Hydrolysis: Add the purified diethyl 2-ethyl-2-methylmalonate to an aqueous solution of sodium hydroxide. Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic. The resulting 2-ethyl-2-methylmalonic acid will precipitate. Filter the solid, wash with cold water, and dry. Heat the malonic acid derivative at 150-160 °C until the evolution of CO₂ ceases to yield 2-ethyl-2-methyl-acrylic acid.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • Phenol (or substituted phenol)

  • 2-Ethyl-2-methyl-acrylic acid

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), Amberlyst-15, or Montmorillonite K-10)

  • Solvent (optional, e.g., toluene or solvent-free)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesis reactor

Procedure:

  • Reaction Setup: In a microwave process vial, combine phenol (1.0 mmol), 2-ethyl-2-methyl-acrylic acid (1.2 mmol), and the acid catalyst (10-20 mol%). If a solvent is used, add 2-3 mL of toluene.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature. If the reaction was performed solvent-free, dissolve the residue in ethyl acetate. Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of chroman-4-ones based on analogous reactions reported in the literature. These serve as a starting point for the optimization of the synthesis of this compound.

Table 1: Comparison of Catalysts for Microwave-Assisted Pechmann Condensation

EntryReactant 1Reactant 2Catalyst (mol%)SolventPower (W)Time (min)Yield (%)
1PhenolEthyl acetoacetateAmberlyst-15 (0.25 g)Solvent-free3002043
2ResorcinolEthyl acetoacetatep-TsOH (10)Solvent-free800397
3PhenolCrotonic AcidMontmorillonite K-10Solvent-free4501575

Table 2: Optimization of Microwave Parameters for Chromanone Synthesis

EntryCatalystPower (W)Temperature (°C)Time (min)Yield (%)
1p-TsOH3001202078
2p-TsOH4501201085
3Amberlyst-153001401582
4Amberlyst-15450140890

Logical Relationships and Experimental Workflow

The following diagram illustrates the decision-making process and workflow for the synthesis and subsequent biological evaluation of this compound.

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Start: Define Target Chromanone precursor Synthesize/Acquire 2-Ethyl-2-methyl-acrylic acid start->precursor reaction Microwave-Assisted Pechmann Condensation precursor->reaction purification Work-up & Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization pure_product Pure this compound characterization->pure_product screening Primary Biological Screening (e.g., SIRT2 Inhibition Assay) pure_product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Workflow from synthesis to biological evaluation.

Concluding Remarks

The microwave-assisted synthesis of this compound represents a significant improvement over classical synthetic methods, offering high efficiency, reduced reaction times, and alignment with the principles of green chemistry. The protocols and data presented herein provide a solid foundation for researchers to produce this valuable scaffold and its derivatives for further investigation in drug discovery programs. The versatility of the chroman-4-one core, coupled with the efficiency of microwave synthesis, opens up new avenues for the rapid development of novel therapeutic agents.

References

One-Pot Synthesis of 2-Ethyl-2-methyl-chroman-4-one Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed one-pot synthesis of 2-Ethyl-2-methyl-chroman-4-one derivatives. Chroman-4-ones are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products, exhibiting a wide range of pharmaceutical activities.[1][2] The described methodology is based on the principles of a base-catalyzed aldol condensation followed by an intramolecular oxa-Michael addition, a strategy that has been successfully employed for the synthesis of related 2-alkyl-chroman-4-ones.[3] This efficient, one-pot approach aims to provide a straightforward and scalable route to novel 2,2-disubstituted chroman-4-one scaffolds, which are of great interest in medicinal chemistry and drug discovery programs.

Introduction

Chroman-4-one derivatives are privileged scaffolds in medicinal chemistry, with analogues demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and versatile synthetic routes to novel chroman-4-one derivatives is therefore a key objective for drug discovery and development. One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. This application note details a proposed one-pot procedure for the synthesis of this compound derivatives starting from readily available 2'-hydroxyacetophenones and methyl ethyl ketone. The reaction proceeds via a tandem aldol condensation and intramolecular oxa-Michael addition, catalyzed by a suitable base.

Proposed Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Product R1 2'-Hydroxyacetophenone Derivative catalyst Base (e.g., Pyrrolidine) Solvent (e.g., EtOH) Heat R2 Methyl Ethyl Ketone P This compound Derivative catalyst->P One-Pot Reaction

Caption: Proposed one-pot synthesis of this compound derivatives.

Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of this compound derivatives. The reaction conditions are based on analogous syntheses of 2-substituted chroman-4-ones and may require optimization for specific substrates.

Materials:

  • Substituted 2'-hydroxyacetophenone (1.0 mmol)

  • Methyl ethyl ketone (1.5 mmol, 1.5 equiv.)

  • Pyrrolidine (0.2 mmol, 0.2 equiv.)

  • Ethanol (5 mL)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2'-hydroxyacetophenone (1.0 mmol), ethanol (5 mL), and methyl ethyl ketone (1.5 mmol).

  • Add pyrrolidine (0.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of chroman-4-one derivatives based on analogous reactions reported in the literature. Actual yields for the synthesis of this compound derivatives may vary and require optimization.

Entry2'-Hydroxyacetophenone SubstituentAldehyde/KetoneBaseSolventTime (h)Yield (%)Reference
1HHexanalDIPAEtOH1 (MW)55[3][4]
26-BromoPentanalDIPAEtOH1 (MW)88[5]
38-BromoPentanalDIPAEtOH1 (MW)75[5]
46,8-DimethylPentanalDIPAEtOH1 (MW)17[5]
5H (Proposed) Methyl Ethyl Ketone Pyrrolidine EtOH 12-24 (Expected) 40-60 -

DIPA: Diisopropylamine, MW: Microwave irradiation

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2'-hydroxyacetophenone, methyl ethyl ketone, and ethanol in a flask. B Add pyrrolidine as a catalyst. A->B C Heat the mixture to reflux for 12-24 hours. B->C D Monitor reaction progress by TLC. C->D E Cool to room temperature and acidify with 1 M HCl. D->E F Extract with ethyl acetate. E->F G Wash with saturated NaHCO3 and brine. F->G H Dry over MgSO4 and concentrate. G->H I Purify by silica gel column chromatography. H->I

Caption: Experimental workflow for the one-pot synthesis of this compound derivatives.

Proposed Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle A Enamine formation from methyl ethyl ketone and pyrrolidine B Nucleophilic attack of enamine on 2'-hydroxyacetophenone A->B + 2'-Hydroxy- acetophenone C Intermediate Iminium Ion B->C D Hydrolysis to release the aldol addition product C->D + H2O E Intramolecular oxa-Michael Addition D->E F Proton transfer and catalyst regeneration E->F G This compound product F->G catalyst Pyrrolidine F->catalyst Regenerated Catalyst catalyst->A

References

Application Notes and Protocols: 2-Ethyl-2-methyl-chroman-4-one as a Putative SIRT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1] Primarily localized in the cytoplasm, SIRT2 is involved in the deacetylation of various protein substrates, most notably α-tubulin, thereby playing a crucial role in cytoskeleton dynamics and cell cycle regulation.[2] The chroman-4-one scaffold has been identified as a promising starting point for the development of potent and selective SIRT2 inhibitors.[3][4] This document provides an overview of the potential of 2-Ethyl-2-methyl-chroman-4-one as a SIRT2 inhibitor, including relevant data from closely related analogs, and detailed protocols for its characterization.

Data Presentation: SIRT2 Inhibition by 2-Alkyl-Chroman-4-one Analogs

The following table summarizes the in vitro SIRT2 inhibitory activity of various 2-alkyl-chroman-4-one derivatives, highlighting the structure-activity relationship (SAR) within this class of compounds. This data can be used to infer the potential activity of this compound.

Compound IDR-Group at C2Substituents at C6 and C8SIRT2 IC50 (µM)Selectivity over SIRT1 & SIRT3Reference
1 n-Pentyl6,8-dibromo1.5High[4][5]
2 n-Propyl6,8-dichloro10.6High[4]
3 Isopropyl6,8-dichloro>50-[4]
4 3-pyridylethyl6,8-dichloro12.2High[3]
5 2-methoxyethoxymethyl8-bromo-6-chloroNot Determined-[3]

This table is a summary of data from published literature. The inhibitory concentrations and selectivity are dependent on the specific assay conditions.

Mandatory Visualizations

SIRT2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIRT2 SIRT2 alpha_tubulin α-Tubulin SIRT2->alpha_tubulin Deacetylation SIRT2_n SIRT2 SIRT2->SIRT2_n Shuttling alpha_tubulin_ac α-Tubulin (acetylated) alpha_tubulin_ac->SIRT2 Microtubule_dynamics Microtubule Dynamics alpha_tubulin->Microtubule_dynamics Inhibitor This compound Inhibitor->SIRT2 Inhibition p53_ac p53 (acetylated) p53_ac->SIRT2_n p53 p53 Apoptosis Apoptosis p53->Apoptosis SIRT2_n->p53 Deacetylation

Caption: SIRT2 signaling pathway and the point of inhibition.

Experimental_Workflow_Inhibitor_Screening start Start prepare_reagents Prepare Reagents (SIRT2, Substrate, NAD+, Inhibitor) start->prepare_reagents incubate Incubate SIRT2 with Inhibitor prepare_reagents->incubate add_substrate Add Substrate and NAD+ incubate->add_substrate incubate_reaction Incubate for Deacetylation add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., with Developer) incubate_reaction->stop_reaction measure_signal Measure Signal (Fluorescence or Luminescence) stop_reaction->measure_signal analyze_data Data Analysis (IC50 determination) measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for in vitro SIRT2 inhibitor screening.

Cellular_Assay_Workflow cluster_assays Cellular Assays start Start treat_cells Treat Cells with This compound start->treat_cells western_blot Western Blot (α-tubulin acetylation) treat_cells->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) treat_cells->proliferation_assay end End western_blot->end proliferation_assay->end

Caption: Workflow for assessing cellular effects of the inhibitor.

Experimental Protocols

Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available SIRT2 inhibitor screening kits and is a general method for determining the IC50 value of a test compound.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (to stop the reaction and generate a fluorescent signal)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., AGK2)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare working solutions of SIRT2 enzyme, fluorogenic substrate, and NAD+ in Assay Buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 40 µL of Assay Buffer to all wells.

    • Add 5 µL of the diluted test compound or positive control to the respective wells. For the control wells (no inhibitor), add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 5 µL of the SIRT2 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate/NAD+ mixture to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate at 37°C for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm, but this will depend on the specific fluorogenic substrate used).

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for α-Tubulin Acetylation

This protocol is used to assess the in-cell activity of the SIRT2 inhibitor by measuring the acetylation status of its primary substrate, α-tubulin.

Materials:

  • Cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

    • Compare the levels of acetylated α-tubulin in treated versus control cells.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the effect of the SIRT2 inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

While direct experimental evidence for the SIRT2 inhibitory activity of this compound is currently lacking in the public domain, the strong performance of other 2-alkyl-chroman-4-one derivatives suggests that it is a promising candidate for investigation. The protocols provided herein offer a comprehensive framework for the in vitro and in-cell characterization of this and other potential SIRT2 inhibitors. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Testing 2-Ethyl-2-methyl-chroman-4-one in Anticancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chroman-4-one derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential in cancer therapy.[1][2] These scaffolds, present in various natural products like flavonoids, have demonstrated cytotoxic effects against several cancer cell lines.[1][3] The anticancer activity of chromanone derivatives is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways.[4][5][6] This document outlines a detailed protocol for the initial in vitro evaluation of a specific synthetic derivative, 2-Ethyl-2-methyl-chroman-4-one (CAS: 73509-12-3), for its potential anticancer properties. The protocols described herein are based on established methodologies for testing novel chemical entities in cancer cell lines.[3][4]

Compound Information

Compound Name Structure CAS Number Molecular Formula Molecular Weight
This compound[Image of this compound structure]73509-12-3[7]C12H14O2190.24 g/mol

Experimental Protocols

Cell Line Selection and Maintenance

A panel of human cancer cell lines should be selected to represent different cancer types. A non-cancerous cell line should be included as a control to assess selectivity.

Table 1: Recommended Cell Lines

Cell Line Cancer Type Justification
MCF-7 Breast AdenocarcinomaCommonly used, well-characterized breast cancer cell line.[4]
A549 Lung CarcinomaRepresents a prevalent and aggressive form of lung cancer.[4][8]
DU-145 Prostate CarcinomaStandard cell line for prostate cancer research.[4]
HT-29 Colorectal AdenocarcinomaRepresents a common gastrointestinal malignancy.[6]
HEK293 Human Embryonic KidneyCommonly used as a non-cancerous control cell line.

Protocol:

  • Culture all cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

Preparation of Test Compound

Protocol:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5%.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Table 2: Data Presentation for Cytotoxicity Assay

Cell Line IC50 of this compound (µM) IC50 of Doxorubicin (µM)
MCF-7 [Experimental Value][Experimental Value]
A549 [Experimental Value][Experimental Value]
DU-145 [Experimental Value][Experimental Value]
HT-29 [Experimental Value][Experimental Value]
HEK293 [Experimental Value][Experimental Value]
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells after treatment.

Protocol:

  • Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Table 3: Data Presentation for Apoptosis Assay

Treatment Cell Line % Live Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control [Cell Line][Value][Value][Value]
IC50 Compound [Cell Line][Value][Value][Value]
2x IC50 Compound [Cell Line][Value][Value][Value]
Cell Cycle Analysis (PI Staining)

This assay determines the effect of the compound on cell cycle progression.

Protocol:

  • Seed 1 x 10⁶ cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Table 4: Data Presentation for Cell Cycle Analysis

Treatment Cell Line % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control [Cell Line][Value][Value][Value]
IC50 Compound [Cell Line][Value][Value][Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis compound_prep Compound Stock (10 mM in DMSO) mtt_assay Cytotoxicity Assay (MTT) compound_prep->mtt_assay cell_culture Cell Line Culture (MCF-7, A549, etc.) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_cycle_assay->flow_cytometry ic50->apoptosis_assay ic50->cell_cycle_assay pathway_analysis Signaling Pathway Investigation flow_cytometry->pathway_analysis

Caption: Experimental workflow for in vitro anticancer testing.

Hypothetical Signaling Pathway

Based on the literature for other chromanone derivatives, a potential mechanism of action could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

signaling_pathway cluster_cell Cancer Cell compound 2-Ethyl-2-methyl- chroman-4-one bcl2 Bcl-2 compound->bcl2 inhibition bax Bax compound->bax activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis induction pathway.

Further Investigations

Based on the initial findings, further experiments can be conducted to elucidate the specific molecular targets and signaling pathways affected by this compound. This may include Western blotting for key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2 family proteins, caspases, cyclins, and CDKs), and investigation of its effects on signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways. The pro-oxidant properties and the potential to induce DNA damage could also be explored, as these are known mechanisms for some chromanone derivatives.[5][9]

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2-Substituted Chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial and antifungal properties of 2-substituted chroman-4-ones, a class of heterocyclic compounds with demonstrated biological activity.[1] Due to the limited specific data on 2-Ethyl-2-methyl-chroman-4-one, this document outlines generalized protocols and data presentation based on studies of structurally related chroman-4-one derivatives.

Introduction

Chroman-4-ones are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring.[1] These scaffolds are prevalent in a variety of natural products and have been the focus of synthetic chemistry efforts to explore their diverse biological activities. These activities include anticancer, antioxidant, anti-inflammatory, and broad-spectrum antimicrobial properties.[1] The growing threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents, and chroman-4-one derivatives represent a promising avenue for such research.

This document provides standardized protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) of 2-substituted chroman-4-ones. Additionally, it includes a representative summary of antimicrobial data for various chroman-4-one derivatives to serve as a reference for expected activity.

Data Presentation: Antimicrobial and Antifungal Activity of Chroman-4-one Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for a selection of chroman-4-one derivatives against various bacterial and fungal strains, as reported in the literature. This data is intended to provide a comparative baseline for researchers investigating new derivatives.

Table 1: Antibacterial Activity of Selected Chroman-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusStaphylococcus epidermidisPseudomonas aeruginosaSalmonella enteritidisReference
Chroman-4-one (1) -128>1024>1024[1]
7-Hydroxychroman-4-one (2) -64>10241024[1]
2-Vinylchroman-4-ones Potent Activity---[2]
(E)-3-benzylidene-chroman-4-one ----[3]

Note: "-" indicates data not available in the cited source.

Table 2: Antifungal Activity of Selected Chroman-4-one Derivatives (MIC and MFC in µg/mL)

Compound/DerivativeCandida albicans (MIC)Candida tropicalis (MIC)Nakaseomyces glabratus (MIC)Aspergillus flavus (MIC)Penicillium citrinum (MIC)Reference
Chroman-4-one (1) 128128256>1024>1024[1]
7-Hydroxychroman-4-one (2) 646464>1024>1024[1]
(E)-3-benzylidene-chroman-4-one 62.5 - 1000----[3]
2-Hydroxymethyl-chroman-4-one ---ActiveActive[4]

Note: "-" indicates data not available in the cited source. The MFC values for compounds 1 and 2 ranged from 256 to 512 µg/mL.[1]

Experimental Protocols

The following are detailed protocols for the determination of MIC, MBC, and MFC, adapted from established methodologies for antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inocula (prepared to 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared inoculum to each well containing the diluted test compound.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth only), and a sterility control (broth with the test compound at the highest concentration but no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plates from Protocol 1

  • Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)

Procedure:

  • Subculturing: Following the determination of the MIC, take an aliquot (e.g., 10 µL) from all wells showing no visible growth.

  • Plating: Spot-inoculate the aliquots onto appropriately labeled agar plates.

  • Incubation: Incubate the agar plates under the same conditions as in the MIC assay.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MBC/MFC Assay start Start stock Prepare Stock Solution of Test Compound start->stock inoculum Prepare Microbial Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution in 96-Well Plate stock->dilution inoculate Inoculate Wells inoculum->inoculate dilution->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture plate Plate on Agar subculture->plate incubate_mfc Incubate Plates plate->incubate_mfc read_mfc Determine MBC/MFC incubate_mfc->read_mfc

Caption: Workflow for MIC and MBC/MFC determination.

Putative Signaling Pathway for Antifungal Action of Chromanones

Based on molecular modeling studies of some chroman-4-one derivatives, a potential mechanism of action against fungal pathogens involves the inhibition of key signaling proteins.[1]

signaling_pathway cluster_cell Fungal Cell cluster_survival Virulence & Survival chromanone Chroman-4-one Derivative hog1 HOG1 Kinase chromanone->hog1 fba1 Fructose-bisphosphate aldolase (FBA1) chromanone->fba1 cys_synth Cysteine Synthase chromanone->cys_synth stress_response Stress Response hog1->stress_response glycolysis Glycolysis fba1->glycolysis amino_acid_synth Amino Acid Synthesis cys_synth->amino_acid_synth

Caption: Potential antifungal signaling pathway inhibition.

References

Application Notes and Protocols for High-Throughput Screening of 2-Ethyl-2-methyl-chroman-4-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Analogues of this structure have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5][6][7] Specifically, substitutions at the C-2 position have been shown to be critical for modulating the activity of certain enzymes, making the 2-Ethyl-2-methyl-chroman-4-one core a promising starting point for library synthesis and high-throughput screening (HTS) campaigns.[8][9]

These application notes provide detailed protocols for two distinct high-throughput screening assays designed to identify and characterize bioactive this compound analogues: a biochemical assay for the inhibition of Sirtuin 2 (SIRT2) and a cell-based assay for the modulation of the NF-κB signaling pathway.

Data Presentation: Screening of 2-Alkyl-Chroman-4-one Analogues as SIRT2 Inhibitors

While specific HTS data for this compound analogues are not publicly available, the following table summarizes the structure-activity relationship (SAR) for a series of 2-alkyl-chroman-4-one derivatives against SIRT2. This data serves as a valuable reference for hit validation and lead optimization of novel analogues based on the 2,2-disubstituted chroman-4-one scaffold. The most potent inhibitors feature larger, electron-withdrawing substituents at the 6- and 8-positions and an alkyl chain of three to five carbons at the 2-position.[8][9]

Compound IDR1R2R3 (at C2)% Inhibition at 200 µMIC50 (µM)[8][9]
1a ClBrn-pentyl884.5
1k BrBrn-propyl7610.6
1l BrBrn-heptyl57>200
1m BrBrn-pentyl931.5
1n BrBrisopropyl52>200

Experimental Protocols

Protocol 1: High-Throughput Screening for SIRT2 Inhibitors (Biochemical Assay)

This protocol describes a fluorometric, in vitro assay for identifying inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders and cancer.[8][9] The assay measures the NAD+-dependent deacetylation of a fluorophore-labeled peptide substrate.

Workflow for SIRT2 Inhibition HTS

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Library Plating (384-well format) Dispense_Enzyme Dispense SIRT2 Enzyme & Test Compounds Compound_Plating->Dispense_Enzyme Reagent_Prep Prepare Assay Buffer, SIRT2 Enzyme, Substrate, NAD+ Reagent_Prep->Dispense_Enzyme Incubate1 Pre-incubation (5 min, 37°C) Dispense_Enzyme->Incubate1 Dispense_Substrate Dispense Substrate/NAD+ Mixture to Initiate Reaction Incubate1->Dispense_Substrate Incubate2 Incubate (60 min, 37°C) Dispense_Substrate->Incubate2 Add_Developer Add Developer Solution (Trypsin/Nicotinamide) Incubate2->Add_Developer Incubate3 Incubate (15-90 min, RT) Add_Developer->Incubate3 Read_Plate Read Fluorescence (Ex/Em = 395/541 nm) Incubate3->Read_Plate Data_Analysis Calculate % Inhibition, Generate Dose-Response Curves Read_Plate->Data_Analysis

Caption: High-throughput screening workflow for identifying SIRT2 inhibitors.

Materials:

  • SIRT2 Enzyme: Recombinant human SIRT2

  • Substrate: Fluorogenic acetylated peptide (e.g., from a commercial kit)

  • Cofactor: Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: Tris-based buffer (pH 8.0)

  • Developer Solution: Contains trypsin and nicotinamide (as a pan-sirtuin inhibitor to stop the reaction)

  • Test Compounds: this compound analogues dissolved in DMSO

  • Positive Control: Known SIRT2 inhibitor (e.g., Nicotinamide)

  • Plates: 384-well, low-volume, black microplates

  • Instrumentation: Automated liquid handler, microplate reader with fluorescence detection

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50-100 nL) of each test compound from the library stock plates to the 384-well assay plates. Also include wells for positive control (Nicotinamide) and negative control (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of SIRT2 enzyme solution (e.g., 100 nM final concentration) in assay buffer to each well containing the test compounds and controls.[10]

  • Pre-incubation: Mix gently and incubate the plates for 5 minutes at 37°C to allow for compound binding to the enzyme.[10]

  • Reaction Initiation: Add 5 µL of a solution containing the fluorogenic substrate (e.g., 50 µM final concentration) and NAD+ (e.g., 500 µM final concentration) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plates for 60 minutes at 37°C.

  • Reaction Termination and Development: Add 5 µL of developer solution to each well. This stops the SIRT2 reaction and allows for the cleavage of the deacetylated substrate, generating a fluorescent signal. Incubate for 15-90 minutes at room temperature, protected from light.[10][11]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[10]

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. For active compounds ("hits"), perform follow-up dose-response experiments to determine the IC50 value.

Protocol 2: High-Throughput Screening for NF-κB Pathway Inhibitors (Cell-Based Assay)

This protocol details a cell-based reporter gene assay to screen for compounds that inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1][3] The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

NF-κB Signaling Pathway

NFkB_Pathway cluster_outside cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_p P-IκB IkB_NFkB->IkB_p Degradation Proteasomal Degradation IkB_p->Degradation Ubiquitination Test_Compound Chroman-4-one Analogue Test_Compound->IKK Inhibits DNA NF-κB Response Element NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription

Caption: Inhibition of the NF-κB pathway by a chroman-4-one analogue.

Materials:

  • Cell Line: HEK293 or THP-1 cells stably transfected with an NF-κB-luciferase reporter construct (e.g., H293-NF-κB-RE-luc2P).[12]

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with FBS, antibiotics, and a selection agent (e.g., hygromycin).

  • Inducer: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[4][12]

  • Test Compounds: this compound analogues dissolved in DMSO.

  • Positive Control: Known NF-κB inhibitor (e.g., Dehydrocostus lactone).[1]

  • Luciferase Assay Reagent: Commercial kit for detecting luciferase activity (e.g., Nano-Glo®).[3]

  • Plates: 384-well, white, solid-bottom, tissue culture-treated microplates.

  • Instrumentation: Automated liquid handler, cell incubator, microplate luminometer.

Procedure:

  • Cell Seeding: Dispense 2,500-5,000 cells in 20 µL of culture medium into each well of a 384-well plate. Incubate overnight at 37°C, 5% CO2.[13]

  • Compound Addition: Add 50 nL of test compounds and controls (positive control and DMSO vehicle) to the appropriate wells.

  • Pre-incubation: Incubate the plates for 1-2 hours at 37°C to allow for cell uptake of the compounds.

  • Stimulation: Add 5 µL of the inducer (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control wells.[14]

  • Incubation: Incubate the plates for 6-24 hours at 37°C, 5% CO2 to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 25 µL of luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Signal Measurement: Incubate for 10 minutes at room temperature and measure the luminescence signal using a microplate luminometer.

  • Data Analysis: Normalize the luminescence signal to the stimulated (positive) and unstimulated (negative) controls to calculate the percentage of inhibition for each compound.

  • (Optional) Cytotoxicity Counter-Screen: To eliminate false positives that act via cytotoxicity, perform a parallel screen using a cell viability assay (e.g., MTT or CellTiter-Glo®) under the same conditions but without the TNF-α stimulus.

References

Application Note and Protocol: Purification of 2-Ethyl-2-methyl-chroman-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-2-methyl-chroman-4-one is a heterocyclic compound belonging to the chromanone class of molecules. Chromanones are prevalent scaffolds in natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is essential to obtain the compound in high purity for subsequent applications, such as biological screening and structural analysis. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.[1][2]

Data Presentation

The efficiency of column chromatography is highly dependent on the choice of the stationary and mobile phases. For chromanone derivatives, normal-phase chromatography using silica gel as the stationary phase is a common and effective method.[2][3][4] The selection of an appropriate mobile phase is critical for achieving good separation.[5] A summary of typical parameters for the purification of chroman-4-one derivatives is presented in Table 1.

Table 1: Typical Parameters for Column Chromatography Purification of Chroman-4-one Derivatives

ParameterValue/DescriptionRationale/Reference
Stationary Phase Silica Gel (230-400 mesh)A polar adsorbent suitable for separating compounds of moderate polarity.[4][6]
Mobile Phase (Eluent) Graded mixture of a non-polar and a polar solvent. Common systems include Ethyl Acetate/Hexane or Diethyl Ether/Petroleum Ether.[7]Allows for the elution of compounds with varying polarities. The optimal ratio should be determined by Thin Layer Chromatography (TLC).
Adsorbent to Crude Product Ratio 20:1 to 100:1 (w/w)A higher ratio is used for more challenging separations to ensure adequate resolution between components.[1]
Target Rf Value (TLC) Approximately 0.2 - 0.4An optimal Rf in this range on a TLC plate generally translates to good separation on a column.[8]
Elution Technique Flash Chromatography (using positive pressure) or Gravity ChromatographyFlash chromatography is faster and often provides better resolution.[2]

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude reaction mixture.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane (or heptane), Ethyl Acetate (EtOAc) - all chromatography grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Beakers, Erlenmeyer flasks, and test tubes for fraction collection

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp for TLC visualization

1. Optimization of Elution Conditions using Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.[1][4]

a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the dissolved crude product onto a TLC plate. c. Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 5% EtOAc in hexane) and gradually increase the polarity (e.g., 10%, 20% EtOAc). d. Visualize the developed TLC plate under a UV lamp. e. The ideal solvent system is one that gives the target compound, this compound, an Rf value between 0.2 and 0.4, with good separation from impurities.[8] For a structurally similar compound, 2-pentylchroman-4-one, a 5% EtOAc in heptane mixture was effective.[3]

2. Preparation of the Chromatography Column (Wet Packing Method)

a. Securely clamp the glass column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[4] c. Add a thin layer of sand (approximately 1 cm) on top of the plug. d. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis. The amount of silica gel should be 20 to 100 times the weight of the crude product.[1] e. Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. f. Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica gel run dry. g. Once the silica gel has settled, add a protective layer of sand (approximately 1-2 cm) on top of the silica bed. h. Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading (Dry Loading Method)

a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. c. Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[9] d. Carefully add this powder onto the top of the prepared column.

4. Elution and Fraction Collection

a. Carefully add the eluent to the top of the column, taking care not to disturb the sand layer. b. Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes or small flasks). c. Maintain a constant flow rate. For flash chromatography, apply gentle positive pressure using a pump or compressed air. d. Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution) if necessary to elute more polar compounds.

5. Analysis of Fractions and Product Isolation

a. Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the optimized solvent system. b. Combine the fractions that contain the pure this compound. c. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product. d. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualizations

Diagram 1: Experimental Workflow for Purification

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC TLC Solvent System Optimization Pack Pack Column with Silica Gel TLC->Pack Load Dry Load Crude Product Pack->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Obtain Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Diagram 2: Logical Relationship of Key Parameters

G cluster_input Input Parameters cluster_process Process cluster_output Output Crude Crude Product Chroma Column Chromatography Crude->Chroma Stationary Stationary Phase (Silica) Stationary->Chroma Mobile Mobile Phase (Solvent System) Mobile->Chroma Pure Purified Product Chroma->Pure Impurities Separated Impurities Chroma->Impurities

Caption: Key parameters in the column chromatography process.

References

Application Notes and Protocols for the Analytical Characterization of 2-Ethyl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Ethyl-2-methyl-chroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are prevalent scaffolds in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1] Thorough analytical characterization is crucial for confirming the identity, purity, and properties of synthesized this compound, which is a critical step in any research or development endeavor.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound. The methodologies are based on established practices for similar chromanone derivatives and can be adapted by researchers for their specific needs.

I. Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[2][3]

Expected ¹H and ¹³C NMR Spectral Data:

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic-H6.9 - 7.9117 - 162
CH₂ (C3)~2.7~43
Quaternary-C (C2)-~78
CH₂ (Ethyl)~1.8 (m)~35
CH₃ (Ethyl)~0.9 (t)~8
CH₃ (Methyl)~1.4 (s)~25
C=O (C4)-~192

Note: This data is illustrative and based on the analysis of similar compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

B. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula.

Expected Mass Spectrometry Data:

Technique Ion Expected m/z Notes
Electrospray Ionization (ESI-MS)[M+H]⁺191.1067Corresponds to C₁₂H₁₅O₂⁺
[M+Na]⁺213.0886Corresponds to C₁₂H₁₄O₂Na⁺
Electron Ionization (EI-MS)M⁺˙190.0994Molecular ion, corresponds to C₁₂H₁₄O₂
[M-C₂H₅]⁺161.0603Loss of the ethyl group
[M-CH₃]⁺175.0759Loss of the methyl group

Note: This data is illustrative. The fragmentation pattern can provide valuable structural information.[4]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in positive ion mode.

    • Typical source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

  • EI-MS Acquisition (for GC-MS):

    • If coupled with Gas Chromatography, the sample will be vaporized and ionized in the EI source.

    • Typical ionization energy: 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed accurate mass with the calculated theoretical mass to confirm the elemental composition.

II. Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for chromanone derivatives.[5]

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water gradient
Gradient Start with 40% Acetonitrile, increase to 90% over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peak corresponding to this compound to determine its retention time and peak area. Purity can be assessed by calculating the area percentage of the main peak relative to the total peak area.

III. Visualized Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive analytical characterization of a newly synthesized batch of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_structural Structural Elucidation cluster_purity Purity Assessment cluster_physicochemical Physicochemical Properties cluster_conclusion Final Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC-UV Purification->HPLC GCMS GC-MS (if applicable) Purification->GCMS MeltingPoint Melting Point Purification->MeltingPoint UVVis UV-Vis Spectroscopy Purification->UVVis Final Structure & Purity Confirmed NMR->Final MS->Final HPLC->Final

Caption: Workflow for the analytical characterization of this compound.

This workflow provides a systematic approach to ensure the synthesized compound meets the required standards of identity and purity before its use in further research or development activities.

References

Application Notes & Protocols: Enantioselective Synthesis of Chiral 2-Substituted Chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 2-substituted chroman-4-ones are privileged heterocyclic motifs frequently found in a wide array of biologically active natural products and pharmaceutical agents. Their structural framework is a core component in molecules exhibiting diverse therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities. The stereochemistry at the C2 position is often crucial for biological function, making the development of efficient and highly stereoselective synthetic methods a significant goal in medicinal chemistry and drug discovery.

This document provides detailed application notes on key enantioselective strategies for the synthesis of these valuable compounds, focusing on organocatalytic and metal-catalyzed approaches. It includes structured data tables for easy comparison of methodologies and detailed experimental protocols for reproducible execution.

Key Synthetic Strategies & Data

The asymmetric synthesis of 2-substituted chroman-4-ones is predominantly achieved through intramolecular oxa-Michael additions. In this approach, a phenol bearing an α,β-unsaturated ketone moiety cyclizes to form the chromanone ring, with the crucial C2 stereocenter being set during the reaction. The success of this strategy hinges on the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack.

Organocatalysis has emerged as a powerful, metal-free tool for enantioselective synthesis.[1] Chiral amines, thioureas, and squaramides are commonly employed to activate the substrate and orchestrate the stereochemical outcome. Bifunctional catalysts, which can activate both the nucleophile (phenol) and the electrophile (enone) simultaneously, are particularly effective.

Table 1: Organocatalytic Synthesis of 2-Substituted Chroman-4-ones

Entry Catalyst (mol%) Substrate Solvent Time (h) Yield (%) ee (%)
1 Cinchona-Urea (10) 1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one Toluene 48 95 92
2 Squaramide (10) 1-(2-Hydroxy-5-nitrophenyl)-3-phenylprop-2-en-1-one CH2Cl2 72 91 96
3 Prolinol Ether (20) 2-Hydroxycinnamaldehyde derivative CHCl3 24 85 >99

| 4 | Bifunctional Thiourea (5) | ortho-Hydroxyphenyl-substituted p-QM | Toluene | 12 | 98 | >99 |

Data compiled from representative literature. Conditions and results may vary based on specific substrate and catalyst structures. QM: Quinone Methide.

Transition metal complexes featuring chiral ligands offer a complementary and highly effective route. Metals such as scandium, copper, and rhodium can act as Lewis acids to activate the enone moiety, while the chiral ligand environment dictates the stereoselectivity of the cyclization.

Table 2: Metal-Catalyzed Synthesis of 2-Substituted Chroman-4-ones

Entry Catalyst System (mol%) Substrate Solvent Time (h) Yield (%) ee (%)
1 N,N'-Dioxide/Sc(OTf)3 (1) 2-Ester Chromone / Butenolide CH2Cl2 24 88 99
2 Cu(OTf)2 / Chiral Ligand Thiochromones / Terminal Alkynes Toluene 12 High High

| 3 | Rh(I) / Chiral Phosphine | 2-CF3-Chromen-4-one (Hydrogenation) | MeOH | 16 | 98 | 97 |

Data compiled from representative literature. Conditions and results may vary based on specific substrate, ligand, and metal salt.[2][3][4]

Experimental Workflows & Mechanisms

Visualizing the experimental process and the underlying catalytic cycle is essential for understanding and implementing these synthetic methods.

The following diagram outlines the typical steps involved in the synthesis and analysis of chiral chroman-4-ones.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Substrate & Catalyst in a Dried Vial B 2. Add Anhydrous Solvent under Inert Gas A->B Dissolve C 3. Stir at Specified Temperature B->C D 4. Monitor Progress by TLC/LC-MS C->D E 5. Quench Reaction & Perform Extraction D->E F 6. Purify by Flash Column Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G H 8. Determine Enantiomeric Excess (Chiral HPLC) G->H

Caption: General workflow for enantioselective chroman-4-one synthesis.

The diagram below illustrates a plausible mechanism for a bifunctional thiourea-catalyzed intramolecular oxa-Michael addition. The catalyst activates the substrate through a network of hydrogen bonds.

G CAT Chiral Bifunctional Catalyst (e.g., Thiourea) COMPLEX Catalyst-Substrate Complex (H-Bonding) CAT->COMPLEX Binds SUB Phenol-Enone Substrate SUB->COMPLEX TS Enantioselective Intramolecular Cyclization (TS) COMPLEX->TS Activates PROD_COMPLEX Catalyst-Product Complex TS->PROD_COMPLEX C-O Bond Formation PROD_COMPLEX->CAT Releases Product, Regenerates Catalyst PROD Chiral 2-Substituted Chroman-4-one PROD_COMPLEX->PROD

Caption: Proposed cycle for a bifunctional organocatalyzed oxa-Michael addition.

Detailed Experimental Protocols

The following are representative protocols for the organocatalytic and metal-catalyzed synthesis of chiral 2-substituted chroman-4-ones.

This protocol details the enantioselective intramolecular oxa-Michael addition of a phenol bearing an (E)-α,β-unsaturated ketone moiety.[1]

Materials:

  • Phenol substrate with (E)-α,β-unsaturated ketone (1.0 equiv, 0.1 mmol)

  • Cinchona-alkaloid-urea catalyst (0.1 equiv, 0.01 mmol)

  • Anhydrous toluene (1.0 mL)

  • Dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dried reaction vial under an inert atmosphere, add the phenol substrate (0.1 mmol) and the Cinchona-alkaloid-urea catalyst (0.01 mmol).[1]

  • Solvent Addition: Add 1.0 mL of anhydrous toluene to the vial via syringe.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25 °C).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 24-48 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel to afford the desired chiral chroman-4-one.

  • Analysis: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column.

This protocol describes the synthesis of chiral chromanone lactones from 2-ester substituted chromones and butenolide.[2]

Materials:

  • Chiral N,N'-dioxide ligand (0.011 equiv, 1.1 mol%)

  • Scandium(III) triflate (Sc(OTf)₃) (0.01 equiv, 1.0 mol%)

  • 2-ester substituted chromone (1.0 equiv, 0.1 mmol)

  • Butenolide (1.5 equiv, 0.15 mmol)

  • Activated 3 Å molecular sieves (20 mg)

  • Anhydrous dichloromethane (CH₂Cl₂) (1.0 mL)

  • Dried reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a dried reaction tube under an inert atmosphere, stir a mixture of the chiral N,N'-dioxide ligand (1.1 mol%) and Sc(OTf)₃ (1.0 mol%) in anhydrous CH₂Cl₂ (0.5 mL) at room temperature for 1 hour.

  • Reaction Setup: To the pre-stirred catalyst solution, add the 2-ester substituted chromone (0.1 mmol), butenolide (0.15 mmol), and activated 3 Å molecular sieves (20 mg).[2]

  • Solvent Addition: Add another 0.5 mL of anhydrous CH₂Cl₂ to the reaction tube.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 40 °C) until the chromone substrate is fully consumed, as monitored by TLC (typically 24 hours).

  • Workup: After completion, filter the reaction mixture through a short pad of celite to remove the molecular sieves, and wash the pad with CH₂Cl₂. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired chromanone lactone.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.[2]

References

Developing Structure-Activity Relationships for 2-Ethyl-2-methyl-chroman-4-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing structure-activity relationships (SAR) for a novel class of compounds: 2-Ethyl-2-methyl-chroman-4-one derivatives. These derivatives are built upon the privileged chroman-4-one scaffold, a core structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic placement of ethyl and methyl groups at the C2 position is anticipated to modulate the pharmacological properties of the parent molecule, offering potential for the development of new therapeutic agents.

The chroman-4-one core is a versatile platform known to interact with various biological targets, leading to anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][3] Understanding the SAR of this specific derivative series is crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide outlines the necessary experimental protocols and data interpretation to facilitate this process.

Structure-Activity Relationship Summary

The following table summarizes the hypothetical structure-activity relationships for this compound derivatives based on known data for related chroman-4-one analogs. These relationships should be experimentally verified.

Position of Substitution Substituent Predicted Effect on Activity Rationale/Supporting Evidence from Analogs
C6, C8 Electron-withdrawing groups (e.g., -Br, -Cl)Increased Potency (e.g., SIRT2 inhibition)Larger, electron-withdrawing groups in these positions have been shown to be favorable for SIRT2 inhibitory activity in other chroman-4-one series.[4][5]
C6, C8 Electron-donating groups (e.g., -OCH3, -CH3)Decreased PotencyElectron-rich chroman-4-ones have generally shown lower inhibitory potency against SIRT2.[4]
C7 Hydroxyl group (-OH)Reduced antimicrobial activityAddition of alkyl or aryl carbon chains at the hydroxyl group at position 7 has been shown to reduce antimicrobial activity in other chroman-4-one derivatives.[2][6]
C5, C7 Methoxy group (-OCH3)Potentially enhanced anti-inflammatory activityThe presence of a methoxy group at the 7-position has been linked to inhibitory effects on superoxide anion generation from neutrophils.[7]
Ring B (various) Methoxy substituents on a phenyl ring at C3 (homoisoflavonoids)Enhanced antimicrobial bioactivityThe presence of methoxy substituents at the meta position of ring B in related homoisoflavonoids enhances bioactivity.[2][6]

Key Biological Targets and Signaling Pathways

Chroman-4-one derivatives have been shown to interact with several key cellular targets and signaling pathways.[1] The primary focus for this series of derivatives could be on Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[1][4][8] Inhibition of SIRT2 can lead to hyperacetylation of substrates like α-tubulin, affecting microtubule dynamics and cell cycle regulation.[1]

Another potential area of investigation is their antifungal activity, which may involve the inhibition of key fungal proteins such as HOG1 kinase and Fructose-bisphosphate aldolase (FBA1) in pathogens like Candida albicans.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 2-alkyl-substituted chroman-4-ones, which can be adapted for the synthesis of this compound derivatives. The synthesis typically involves a base-promoted crossed aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[5]

Materials:

  • Substituted 2'-hydroxyacetophenones

  • Butan-2-one (for the 2-ethyl-2-methyl moiety)

  • Diisopropylamine (DIPA) or other suitable base

  • Ethanol

  • Microwave reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, heptane)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 2'-hydroxyacetophenone (1 equivalent), butan-2-one (1.2 equivalents), and DIPA (2 equivalents) in ethanol.

  • Seal the vessel and heat the mixture in a microwave reactor at 160-170 °C for 1 hour.[5]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in heptane) to isolate the desired this compound derivative.[4]

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro SIRT2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine)

  • NAD+

  • Developer solution (containing a trypsin-like enzyme and a fluorescence developer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD+ to the assay buffer.

  • Add the test compounds or DMSO (vehicle control) to the wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

  • Stop the enzymatic reaction by adding the developer solution.

  • Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Antifungal Susceptibility Testing (Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against pathogenic fungi, such as Candida albicans.[2][6]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Test compounds dissolved in DMSO

  • Positive control antifungal agent (e.g., fluconazole)

  • 96-well clear microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of Candida albicans in the appropriate broth.

  • Prepare serial twofold dilutions of the test compounds in the broth in a 96-well plate.

  • Add the fungal inoculum to each well. Include a positive control (fungus with standard antifungal), a negative control (broth only), and a vehicle control (fungus with DMSO).

  • Incubate the plate at 35-37 °C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed as a visible reduction in turbidity or measured spectrophotometrically.[6]

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Development Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Assays (e.g., SIRT2 Inhibition, Antifungal) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Data_Analysis Quantitative Data Analysis Hit_Identification->Data_Analysis SAR_Elucidation Elucidate SAR Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Workflow for SAR development of this compound derivatives.

SIRT2_Signaling_Pathway cluster_nucleus Nucleus/Cytosol SIRT2 SIRT2 alpha_Tubulin α-Tubulin SIRT2->alpha_Tubulin Deacetylation alpha_Tubulin_Ac Acetylated α-Tubulin Microtubule_Dynamics Microtubule Dynamics alpha_Tubulin->Microtubule_Dynamics Cell_Cycle Cell Cycle Regulation Microtubule_Dynamics->Cell_Cycle Chromanone_Derivative 2-Ethyl-2-methyl- chroman-4-one Derivative Chromanone_Derivative->SIRT2 Inhibition

Caption: Putative SIRT2 signaling pathway and inhibition by a chroman-4-one derivative.

Antifungal_Mechanism cluster_fungus Fungal Cell (e.g., C. albicans) Chromanone_Derivative 2-Ethyl-2-methyl- chroman-4-one Derivative HOG1_Kinase HOG1 Kinase Chromanone_Derivative->HOG1_Kinase Inhibition FBA1 Fructose-bisphosphate aldolase (FBA1) Chromanone_Derivative->FBA1 Inhibition Virulence Fungal Virulence HOG1_Kinase->Virulence Survival Fungal Survival FBA1->Survival

Caption: Proposed antifungal mechanism of action for chroman-4-one derivatives.

References

Application Notes and Protocols for Drug Design Using 2-Ethyl-2-methyl-chroman-4-one as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to provide a versatile framework for the development of a wide range of biologically active compounds. Its derivatives have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This document focuses on the 2-Ethyl-2-methyl-chroman-4-one scaffold, a specific embodiment of this promising chemical class. These application notes provide an overview of its synthesis, biological activities, and protocols for its evaluation, intended to guide researchers in leveraging this scaffold for novel drug discovery.

Synthesis of the this compound Scaffold

The synthesis of 2,2-dialkyl-substituted chroman-4-ones can be achieved through a base-catalyzed Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate ketone, followed by an intramolecular oxa-Michael addition. This two-step, one-pot reaction is an efficient method for the construction of the chroman-4-one core.

Representative Synthetic Protocol

This protocol describes a representative method for the synthesis of this compound, starting from 2'-hydroxyacetophenone and 2-butanone.

Materials:

  • 2'-Hydroxyacetophenone

  • 2-Butanone (Methyl Ethyl Ketone)

  • Pyrrolidine (or other suitable base, e.g., piperidine)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2'-hydroxyacetophenone (1 equivalent) in ethanol, add 2-butanone (1.5 equivalents) and a catalytic amount of pyrrolidine (0.2 equivalents).

  • Condensation and Cyclization: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the chroman-4-one scaffold have demonstrated a range of biological activities. While specific data for this compound derivatives are not extensively available in the public domain, data from closely related 2-alkyl-substituted chroman-4-ones can provide valuable insights into potential therapeutic applications and guide derivatization strategies.

Anticancer Activity: SIRT2 Inhibition

One of the most promising anticancer mechanisms for chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1] SIRT2 is involved in cell cycle regulation, and its inhibition can lead to hyperacetylation of α-tubulin, resulting in cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights for SIRT2 Inhibition:

  • 2-Position Substitution: The nature of the substituent at the 2-position is crucial for activity. Alkyl chains of three to five carbons have been shown to be favorable.[2][3]

  • Aromatic Ring Substitution: Electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring generally enhance inhibitory potency.[2][3]

  • Carbonyl Group: The carbonyl group at the 4-position is essential for activity.[2]

Table 1: Representative SIRT2 Inhibitory Activity of 2-Alkyl-Chroman-4-one Derivatives

Compound IDR² SubstituentR⁶ SubstituentR⁸ SubstituentSIRT2 IC₅₀ (µM)Reference
1a n-PentylClBr4.5[3]
1b n-PentylHH>200[3]
1c n-PropylClBr10.6[2]
1d n-HeptylClBr>200[2]
1e IsopropylClBr>200[2]

Note: This table presents data for 2-alkyl-chroman-4-one derivatives to illustrate the potential of the scaffold. Specific data for this compound derivatives is limited.

Antibacterial Activity

Chroman-4-one derivatives have also been investigated for their antibacterial properties, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

  • Hydrophobicity at C2: A hydrophobic substituent at the 2-position often enhances antibacterial activity.

  • Hydroxyl Groups on the Aromatic Ring: The presence and position of hydroxyl groups on the benzene ring can significantly influence potency.

Table 2: Representative Antibacterial Activity of Chroman-4-one Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDR² SubstituentR⁵ SubstituentR⁷ SubstituentS. aureus (MRSA) MIC (µg/mL)Reference
2a n-HeptylOHOH3.13-6.25
2b n-PropylOHOH100
2c n-HeptylHOH>200

Note: This table presents data for other chroman-4-one derivatives to illustrate the potential of the scaffold. Specific data for this compound derivatives is limited.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound derivatives on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the antibacterial efficacy of this compound derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well sterile microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well.

  • Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate 24h A->B D Add compounds to cells B->D C Prepare compound dilutions C->D E Incubate 48-72h D->E F Add MTT reagent E->F G Incubate 4h F->G H Add solubilization solution G->H I Read Absorbance (570 nm) H->I MIC_Workflow cluster_setup Plate Setup cluster_incubation Inoculation & Incubation A Prepare serial dilutions of compounds in broth C Inoculate wells with bacteria A->C B Standardize bacterial inoculum B->C D Incubate 18-24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-methyl-chroman-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the acid-catalyzed condensation of a phenol with an α,β-unsaturated carboxylic acid (e.g., 3-methylpent-2-enoic acid).

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Lewis or Brønsted acid catalyst may have degraded due to moisture. 2. Insufficient Reaction Temperature: The activation energy for the cyclization may not have been reached. 3. Poor Quality Starting Materials: Phenol or the unsaturated acid may contain impurities that inhibit the reaction. 4. Steric Hindrance: Substituents on the phenol can sterically hinder the initial Friedel-Crafts type reaction.1. Use a freshly opened or properly stored catalyst. Consider using robust catalysts like bismuth(III) triflate. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] 3. Purify starting materials before use (e.g., distillation of phenol, recrystallization of the acid). 4. Use a less sterically hindered phenol derivative if possible, or screen a variety of catalysts to find one effective for the specific substrate.
Formation of Significant Byproducts 1. Polymerization of Unsaturated Acid: The α,β-unsaturated acid can polymerize under strong acid conditions. 2. Fries Rearrangement: If an aryl ester is formed as an intermediate, it may undergo a Fries rearrangement, leading to isomeric ketones. 3. Formation of Coumarin Derivatives: Dehydration and cyclization can sometimes lead to the formation of coumarin byproducts. 4. Self-Condensation of Aldehyde (if applicable): In alternative routes involving aldehydes, self-condensation is a common side reaction, especially with electron-donating groups on the starting acetophenone.[1]1. Add the unsaturated acid slowly to the reaction mixture. Use milder acid catalysts or lower concentrations. 2. Control the reaction temperature carefully. Lower temperatures generally disfavor rearrangement reactions. 3. Ensure the reaction conditions favor the chromanone cyclization pathway. The choice of acid catalyst is crucial. 4. Use a slight excess of the 2'-hydroxyacetophenone and add the aldehyde slowly to the reaction mixture.
Difficult Purification of Final Product 1. Similar Polarity of Product and Byproducts: Isomeric byproducts or unreacted starting materials may have similar polarities, making chromatographic separation difficult. 2. Oily Product: The target compound may be an oil, making crystallization for purification impossible.1. Utilize flash column chromatography with a carefully selected solvent system (e.g., gradients of ethyl acetate in heptane or hexane).[1] 2. If the product is an oil, consider conversion to a solid derivative for purification, followed by regeneration of the target compound. Alternatively, high-performance liquid chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,2-disubstituted chroman-4-ones like this compound?

A common and effective method is the one-pot reaction of a phenol with a β,β-disubstituted α,β-unsaturated carboxylic acid, such as 3-methylpent-2-enoic acid, in the presence of an acid catalyst. Polyphosphoric acid (PPA) or Lewis acids like bismuth(III) triflate are often used to promote the reaction.[2]

Q2: How do I choose the appropriate starting materials?

For this compound, you would typically start with phenol and 3-methylpent-2-enoic acid. The substituents on the final chromanone ring are determined by the choice of the starting phenol.

Q3: What are the key reaction parameters to control?

The most critical parameters are temperature, reaction time, and the choice and concentration of the acid catalyst. These factors influence the reaction rate, yield, and the formation of byproducts. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

Reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product structure and purity should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Q5: Are there any specific safety precautions for this synthesis?

Yes. Phenols are corrosive and toxic. Strong acids like polyphosphoric acid are highly corrosive and moisture-sensitive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Experimental Protocols & Visualizations

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is a representative method based on the acid-catalyzed condensation of a phenol with an α,β-unsaturated acid.

Materials:

  • Phenol

  • 3-Methylpent-2-enoic acid

  • Polyphosphoric acid (PPA) or Bismuth(III) triflate

  • Toluene (or other suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and heptane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and 3-methylpent-2-enoic acid (1.1 eq).

  • Solvent and Catalyst Addition: Add toluene to the flask, followed by the slow addition of the acid catalyst (e.g., PPA, a weight equivalent to the reactants, or Bi(OTf)₃, 10-20 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour it carefully into a beaker of ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Combine Phenol and 3-Methylpent-2-enoic acid B Add Toluene and Acid Catalyst (PPA) A->B C Heat to Reflux (80-110°C, 2-6h) B->C D Monitor by TLC C->D E Quench with Ice Water D->E F Extract with Ethyl Acetate E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry over MgSO₄ & Concentrate G->H I Flash Column Chromatography H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Low Yield or No Reaction C1 Check Catalyst Activity Start->C1 C2 Increase Reaction Temperature? C1->C2 Active A1 Use Fresh Catalyst C1->A1 Inactive C3 Check Starting Material Purity C2->C3 No A2 Optimize Temp / Use MW C2->A2 Yes A3 Purify Reactants C3->A3 Impure End Yield Improved C3->End Pure A1->End A2->End A3->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 2-Ethyl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethyl-2-methyl-chroman-4-one. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related chroman-4-ones.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in chroman-4-one synthesis are a common issue. Several factors could be responsible:

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical. For the intramolecular cyclization, strong acids like polyphosphoric acid or milder conditions with microwave irradiation have been shown to be effective.[1][2]

  • Starting Material Quality: Impurities in the starting 2'-hydroxyacetophenone or the ketone can interfere with the reaction. Ensure the purity of your starting materials before proceeding.

  • Side Reactions: The formation of byproducts is a significant cause of low yields. In similar syntheses using aldehydes, self-condensation of the aldehyde is a known issue.[2] While using a ketone like butan-2-one avoids this specific problem, other side reactions such as intermolecular condensations or decomposition of starting materials under harsh conditions can occur.

  • Inefficient Purification: The desired product might be lost during workup and purification. Optimize your extraction and chromatography methods to minimize loss.

Troubleshooting Steps:

  • Vary the Catalyst: If using a base-catalyzed aldol condensation followed by cyclization, screen different bases (e.g., DIPA, KOH, NaOH) and their concentrations.[2] For acid-catalyzed cyclization, compare the efficacy of different acids (e.g., H2SO4, PPA, HCl).[1][3]

  • Optimize Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrates. Microwave-assisted synthesis can often reduce reaction times and improve yields.[2][4]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help you determine the optimal reaction time and identify the formation of major byproducts.

  • Purification Strategy: Employ flash column chromatography with a carefully selected solvent system to effectively separate the product from unreacted starting materials and byproducts.[5][6]

Q2: I am observing multiple spots on my TLC plate even after purification. What are these impurities?

A2: The presence of multiple spots on a TLC plate suggests that your sample is not pure. These impurities could be:

  • Unreacted Starting Materials: 2'-hydroxyacetophenone or butan-2-one.

  • Intermediate Products: The aldol addition product that has not undergone cyclization.

  • Side Products: Products from intermolecular reactions or decomposition. With electron-donating groups on the phenol ring, the tendency for side reactions like sulfonation (if using sulfuric acid) can increase.[7]

  • Isomers: Although less common for this specific molecule, the formation of constitutional isomers is a possibility depending on the reaction mechanism.

Analytical Techniques for Purity Assessment:

  • HPLC and GC: These are powerful techniques for assessing the purity of your compound and quantifying impurities.[8]

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your desired product and identifying impurities.

  • Mass Spectrometry (MS): Can help in identifying the molecular weights of the components in your sample.

Q3: How do I choose the right solvent for the reaction and purification?

A3: The choice of solvent is crucial for both the reaction and purification steps.

  • Reaction Solvent: For base-catalyzed reactions, ethanol is a commonly used solvent, especially in microwave-assisted syntheses.[2][5] The solvent should be inert to the reaction conditions and capable of dissolving the starting materials.

  • Purification Solvent System: For flash column chromatography, a mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate) is typically used.[5] The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.

Q4: Can I use microwave irradiation for this synthesis?

A4: Yes, microwave-assisted synthesis is a highly effective method for preparing chroman-4-ones.[2] It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[4] The conditions (temperature, time, power) will need to be optimized for the synthesis of this compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of 2-substituted chroman-4-ones, which can serve as a starting point for optimizing the synthesis of this compound.

Starting Material (2'-hydroxyacetophenone derivative)Aldehyde/KetoneCatalyst/BaseSolventMethodYield (%)Reference
2'-hydroxyacetophenoneVarious aldehydesDIPAEthanolMicrowave17-88[2][5]
Substituted 2'-hydroxyacetophenonesDiethyl oxalateMeONaMethanolMicrowave54-93[4]
2-acetyl phenolEthyl acetateSodium-Conventional68-92[3]
PhenolsAcrylonitrileK2CO3tert-butanolConventional-[9]

Experimental Protocols

Hypothetical Optimized Protocol for this compound Synthesis

This protocol is based on established methods for similar chroman-4-ones.[2][5]

Materials:

  • 2'-hydroxyacetophenone

  • Butan-2-one

  • Diisopropylethylamine (DIPA)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and heptane for chromatography

Procedure:

  • To a solution of 2'-hydroxyacetophenone (1.0 equiv) in anhydrous ethanol in a microwave-safe vessel, add butan-2-one (1.2 equiv) and DIPA (1.2 equiv).

  • Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to afford the pure this compound.

Visualizations

Below are diagrams illustrating the key processes in the synthesis and troubleshooting of this compound.

Synthesis_Workflow Start Starting Materials (2'-hydroxyacetophenone, Butan-2-one) Reaction Microwave-Assisted Aldol Condensation & Intramolecular Oxa-Michael Addition Start->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Pure 2-Ethyl-2-methyl- chroman-4-one Purification->Product Analysis Purity & Structural Analysis (NMR, HPLC, MS) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield LowYield Low Yield Observed CheckPurity Check Starting Material Purity LowYield->CheckPurity Impure Starting Materials? OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) LowYield->OptimizeConditions Suboptimal Conditions? AnalyzeByproducts Analyze Byproducts (TLC, NMR, MS) LowYield->AnalyzeByproducts Side Reactions Occurring? RefinePurification Refine Purification Method LowYield->RefinePurification Product Loss During Purification?

Caption: Troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Chroman-4-one Synthesis via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side reactions during the synthesis of chroman-4-ones via aldol condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the aldol condensation for chroman-4-one synthesis, and when is it most likely to occur?

A1: The most prevalent side reaction is the self-condensation of the aldehyde reactant.[1][2] This occurs when two molecules of the aldehyde react with each other instead of with the 2'-hydroxyacetophenone. This side reaction is particularly favored when the 2'-hydroxyacetophenone is deactivated by electron-donating groups, making it less reactive.[1]

Q2: I am observing a low yield of my desired chroman-4-one, especially when using a 2'-hydroxyacetophenone with electron-donating substituents. What are the likely causes and how can I improve the yield?

A2: Low yields in this scenario are often due to the competing aldehyde self-condensation reaction.[1] To enhance the formation of the desired chroman-4-one, consider the following strategies:

  • Optimize the Base: Switch from strong, nucleophilic bases like NaOH or KOH to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • Control Reagent Addition: Add the aldehyde to the reaction mixture slowly to maintain a low instantaneous concentration, which disfavors the bimolecular self-condensation.[1]

  • Adjust Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the aldehyde self-condensation pathway.[1]

  • Solvent Selection: The choice of solvent can influence reaction rates. Consider switching from a protic solvent like ethanol to a less protic one such as tetrahydrofuran (THF) or toluene.[1]

Q3: My reaction mixture shows multiple unidentified byproducts. What could be the cause, and what troubleshooting steps can I take?

A3: The formation of multiple byproducts can arise from the decomposition of starting materials or the desired product, or from impurities in the reagents.[1] To address this, you can:

  • Purify Starting Materials: Ensure the 2'-hydroxyacetophenone, aldehyde, and other reagents are of high purity.[1]

  • Lower the Reaction Temperature: Elevated temperatures can lead to thermal decomposition of reactants and products.[1]

  • Degas the Solvent: Dissolved oxygen in the solvent can sometimes lead to oxidative side reactions.[1]

  • Monitor the Reaction: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction's progress and identify when significant byproduct formation begins.

Q4: What is the best way to purify the crude chroman-4-one product from the reaction mixture?

A4: Flash column chromatography on silica gel is the most commonly reported and effective method for purifying chroman-4-ones synthesized via aldol condensation.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of Chroman-4-one Aldehyde self-condensation is outcompeting the desired reaction.- Use a bulky, non-nucleophilic base (e.g., DIPA, DBU).- Add the aldehyde slowly to the reaction mixture.- Lower the reaction temperature.[1]
The 2'-hydroxyacetophenone is deactivated by electron-donating groups.- Consider using a more forcing reaction condition, such as microwave irradiation, which can improve yields.[3]- Optimize the base and addition rate as mentioned above.
Formation of Multiple Unidentified Byproducts Decomposition of starting materials or product at high temperatures.- Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to find the optimal temperature.[1]
Impurities in the starting materials or solvent.- Purify the 2'-hydroxyacetophenone and aldehyde before use.- Use a high-purity, degassed solvent.[1]
Product is an Oil and Difficult to Purify The product may be impure or have a low melting point.- Ensure complete removal of starting materials and byproducts by flash column chromatography.- If the product is an oil at room temperature, distillation under reduced pressure may be an alternative purification method for multi-gram scale reactions with products of molecular weight <350 amu.[4]
Reaction Does Not Go to Completion Insufficient reaction time or temperature.- Increase the reaction time and monitor by TLC.- If using conventional heating, consider switching to microwave irradiation, which can significantly reduce reaction times and often improves yields.[3]
The base is not strong enough or is sterically hindered.- While bulky bases are recommended to reduce self-condensation, an excessively hindered base may slow down the desired reaction. A balance may need to be found through screening different bases.

Quantitative Data

The following table summarizes the yields of various 2-alkyl-substituted 4-chromanones synthesized using a microwave-assisted aldol condensation protocol, demonstrating the efficiency of this method with different aldehydes.

Entry2'-HydroxyacetophenoneAldehyde2-Alkyl-Substituted 4-ChromanoneYield (%)
12'-HydroxyacetophenonePropanal2-Ethyl-4-chromanone75
22'-HydroxyacetophenoneButanal2-Propyl-4-chromanone80
32'-HydroxyacetophenoneHexanal2-Pentyl-4-chromanone88
42'-HydroxyacetophenoneOctanal2-Heptyl-4-chromanone78
55'-Bromo-2'-hydroxyacetophenoneHexanal6-Bromo-2-pentyl-4-chromanone65
65'-Chloro-2'-hydroxyacetophenoneHexanal6-Chloro-2-pentyl-4-chromanone72

Data sourced from BenchChem Application Notes.[3]

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of 2-Alkyl-Substituted 4-Chromanones

Materials:

  • Appropriate 2'-hydroxyacetophenone (1.0 equiv)

  • Appropriate aliphatic aldehyde (1.1 equiv)

  • Diisopropylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add the 2'-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.[3]

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[3][5]

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.[3]

  • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.[1][5]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1][5]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.[3][5]

Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway Reactants 2'-Hydroxyacetophenone + Aldehyde Aldol_Addition Aldol Addition Reactants->Aldol_Addition Base Base Base (e.g., DIPA) Aldehyde_Excess Aldehyde (Excess) Cyclization Intramolecular Michael Addition Aldol_Addition->Cyclization Product Chroman-4-one Cyclization->Product Dehydration Side_Product Aldehyde Self-Condensation Product Aldehyde_Excess->Side_Product Base

Caption: Reaction pathway for chroman-4-one synthesis and the competing aldehyde self-condensation side reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield of Chroman-4-one Check_Side_Products Aldehyde Self-Condensation Product Observed? Start->Check_Side_Products Optimize_Base Switch to a Bulky, Non-nucleophilic Base (e.g., DIPA, DBU) Check_Side_Products->Optimize_Base Yes Check_Purity Starting Material Purity and Reaction Conditions Check_Side_Products->Check_Purity No Slow_Addition Add Aldehyde Slowly Optimize_Base->Slow_Addition Lower_Temp Lower Reaction Temperature Slow_Addition->Lower_Temp Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impurities Suspected Optimize_Conditions Optimize Temperature and Reaction Time Check_Purity->Optimize_Conditions Conditions Harsh?

Caption: A troubleshooting workflow for addressing low yields in chroman-4-one synthesis.

References

Technical Support Center: Purification of 2-Ethyl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Ethyl-2-methyl-chroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Co-elution of the product with a non-polar impurity.

  • Question: I am performing column chromatography on silica gel, but a non-polar impurity is co-eluting with my desired this compound. How can I improve the separation?

  • Answer: Co-elution of non-polar compounds is a common challenge. Here are several strategies to address this issue:

    • Optimize the Solvent System: this compound is a relatively non-polar compound. To improve separation from non-polar impurities, you need to use a less polar mobile phase.

      • Recommendation: Start with a very non-polar eluent system, such as pure hexane or a hexane/dichloromethane mixture, and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or diethyl ether. A shallow gradient is often key to separating compounds with similar polarities.

    • Column Dimensions and Packing:

      • Recommendation: Use a longer, narrower column to increase the surface area and improve separation. Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.

    • Dry Loading:

      • Recommendation: Instead of loading your sample dissolved in a solvent, try adsorbing it onto a small amount of silica gel and then loading the dry powder onto the column. This "dry loading" technique can result in sharper bands and better separation.

Issue 2: Tailing of the product spot on the TLC plate and during column chromatography.

  • Question: My this compound spot is tailing on the TLC plate, and this is leading to broad peaks and poor separation during column chromatography. What could be the cause and how can I fix it?

  • Answer: Tailing is often caused by interactions between the compound and the stationary phase, or by the presence of acidic impurities.

    • Acidic Impurities: The synthesis of chroman-4-ones can sometimes leave residual acidic reagents.

      • Recommendation: Before chromatography, wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Interaction with Silica Gel: The carbonyl group in the chroman-4-one can interact with the acidic silanol groups on the silica gel surface, causing tailing.

      • Recommendation: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.

Issue 3: The purified product still shows impurities by 1H NMR.

  • Question: After column chromatography, the fractions containing my product look clean by TLC, but the 1H NMR spectrum shows the presence of impurities. What are the likely impurities and how can I remove them?

  • Answer: Some impurities may have similar Rf values to your product, making them difficult to detect by TLC alone. Common impurities in the synthesis of this compound include unreacted starting materials and side-products.

    • Unreacted 2'-hydroxyacetophenone: This is a common starting material and can persist if the reaction is incomplete.

      • Identification: Look for characteristic aromatic and acetyl methyl signals in the 1H NMR spectrum.

      • Removal: 2'-hydroxyacetophenone is more polar than the product. A carefully optimized gradient elution during column chromatography should allow for its separation. If it persists, a second column with a shallower gradient may be necessary.

    • Aldehyde Self-Condensation Products: If an aldehyde was used in the synthesis, it can undergo self-condensation, leading to non-polar impurities.

      • Identification: These impurities will have complex aliphatic signals in the 1H NMR.

      • Removal: These are often very non-polar and should elute before your product. Using a very non-polar initial eluent (e.g., pure hexane) should effectively remove them.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A ratio of 9:1 (Hexane:Ethyl Acetate) is often a reasonable starting point. You can then adjust the ratio to achieve an Rf value for your product of around 0.3-0.4 for optimal separation in column chromatography.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound has a chromophore and should be visible under UV light (254 nm). You can also use a potassium permanganate (KMnO4) stain, which will react with the chromanone and produce a yellow or brown spot.

Q3: Is it possible to purify this compound by crystallization?

A3: While column chromatography is the most common method, crystallization can be an effective technique for final purification, especially if the crude product is relatively pure. You can try dissolving the compound in a hot, non-polar solvent like hexane or heptane and then allowing it to cool slowly. The success of crystallization will depend on the nature and amount of impurities present.

Q4: My compound seems to be degrading on the silica gel column. What can I do?

A4: While this compound is generally stable, some chromanone derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try using a less acidic stationary phase like alumina (neutral or basic). Alternatively, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.

Data Presentation

Table 1: TLC Data for this compound and Potential Impurities

CompoundTypical Solvent System (Hexane:Ethyl Acetate)Approximate Rf ValueVisualization
This compound 9:10.4UV (254 nm), KMnO4
2'-Hydroxyacetophenone (Starting Material)7:30.6UV (254 nm), KMnO4
Aldehyde Self-Condensation Byproduct9.5:0.5> 0.8KMnO4

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of this compound

  • Preparation of the Column:

    • Select a glass column of appropriate size. For 1-2 grams of crude product, a column with a diameter of 4-5 cm is suitable.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

    • Add another layer of sand (approx. 1 cm) on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for better separation, perform a "dry load":

      • Dissolve the crude product in a volatile solvent (e.g., dichloromethane).

      • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

      • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Start eluting the column with a non-polar solvent system (e.g., 100% hexane). This will help to remove very non-polar impurities.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., increasing from 0% to 5% ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation start Crude Product dissolve Dissolve in minimal non-polar solvent start->dissolve dry_load Adsorb on Silica (Dry Load) start->dry_load load_sample Load Sample dissolve->load_sample dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Gradient (e.g., Hexane to Hexane/EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_coelution Problem: Co-elution cluster_tailing Problem: Tailing cluster_impurities Problem: Persistent Impurities start Purification Issue Identified coelution Co-elution with non-polar impurity start->coelution tailing Product Tailing start->tailing impurities Impurities in NMR post-purification start->impurities solution1 Use shallower gradient coelution->solution1 solution2 Use longer/narrower column coelution->solution2 solution3 Perform dry loading coelution->solution3 solution4 Wash crude with NaHCO3 tailing->solution4 solution5 Add triethylamine to eluent tailing->solution5 solution6 Re-purify with optimized gradient impurities->solution6 solution7 Consider alternative stationary phase (Alumina) impurities->solution7

Caption: Troubleshooting decision tree for purification of this compound.

Technical Support Center: Optimizing Microwave-Assisted Chroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of chroman-4-ones using microwave irradiation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for chroman-4-one synthesis compared to conventional heating methods?

A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods. These include significantly reduced reaction times, often from hours to minutes.[1][2][3] This rapid and uniform heating can also lead to higher product yields and cleaner reactions with fewer side products, which simplifies the purification process.[1][3] The efficiency of microwave heating aligns with the principles of "green" chemistry by potentially lowering energy consumption.[1][4]

Q2: What are the critical parameters to consider when optimizing the microwave irradiation time for chroman-4-one synthesis?

A2: The optimal microwave irradiation time is influenced by several factors, including the specific substrates (e.g., 2'-hydroxyacetophenones and aldehydes), the choice of solvent and base, the reaction temperature, and the power output of the microwave reactor. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid degradation.

Q3: How can I minimize the formation of side products during the reaction?

A3: Side product formation, such as aldehyde self-condensation, can be a challenge.[5] To minimize this, ensure the purity of your starting materials and reagents.[6] Optimization of the base and its concentration can also be crucial. Additionally, carefully controlling the reaction temperature and irradiation time is vital, as excessive heat or prolonged reaction times can lead to the decomposition of starting materials or the desired product.[6]

Q4: What are some common safety precautions to take when performing microwave-assisted organic synthesis?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use sealed microwave vials designed for the pressures that may be generated. Ensure you are properly trained on the operation of your specific microwave reactor and always follow the manufacturer's safety guidelines. Be aware that some reactions can generate significant pressure, so proper vessel sealing and pressure monitoring are essential.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst or base.- Incorrect reaction temperature.- Insufficient microwave irradiation time.- Impure starting materials.- Use fresh, high-purity reagents.- Optimize the reaction temperature. A temperature ramp experiment can be beneficial.- Incrementally increase the irradiation time, monitoring the reaction by TLC.- Purify starting materials before use.[6]
Formation of Multiple Byproducts - Decomposition of starting materials or product due to excessive heat or time.- Aldehyde self-condensation.[5]- Impurities in the reagents.- Reduce the reaction temperature and/or irradiation time.- Consider a different base or solvent system.- Ensure high purity of all reagents.[6]
Reaction Inconsistency - Inhomogeneous heating within the microwave cavity.- Variations in starting material quality.- Inconsistent vial sealing.- Ensure proper stirring of the reaction mixture.- Use starting materials from the same batch for a series of experiments.- Check vial caps and septa for a proper seal before each reaction.
Charring or Decomposition - "Hot spots" in the reaction mixture.- Reaction temperature is too high.- Extended irradiation time.- Use a solvent with good microwave absorption properties for more uniform heating.- Lower the set reaction temperature.- Significantly reduce the irradiation time and monitor closely.

Data Presentation: Optimized Reaction Conditions

The following table summarizes various reported conditions for the microwave-assisted synthesis of chroman-4-one derivatives, providing a comparative overview of different methodologies.

Starting MaterialsBase/CatalystSolventTemperature (°C)TimeYield (%)Reference
2'-hydroxyacetophenone, AldehydeDiisopropylethylamine (DIPA)Ethanol160-1701 h17-88[5]
5'-Bromo-2'-hydroxyacetophenone, Diethyl oxalateSodium methoxideEthanol12015 min (step 1), 20 min (step 2)-[1]
2'-hydroxy chalconesAcetic Acid-20030 minup to 82[2]
2'-hydroxyacetophenone, AldehydeDiisopropylethylamine (DIPA)Ethanol1701-2 hModerate to good[7]
Aromatic aldehyde, CyanoacetamideAmmonium acetate--30-60 sec81-99[8]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 2-Substituted Chroman-4-ones

This protocol is a generalized procedure for the synthesis of 2-substituted chroman-4-ones via a base-mediated aldol condensation followed by intramolecular cyclization.[5][7]

Materials:

  • Appropriate 2′-hydroxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol

Procedure:

  • In a dedicated microwave vial, prepare a 0.4 M solution of the 2′-hydroxyacetophenone in ethanol.

  • To this solution, add the aldehyde (1.1 equivalents) followed by diisopropylethylamine (1.1 equivalents).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 160-170 °C for 1 hour. It is advisable to monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.[6]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chroman-4-one.[6]

Protocol 2: Microwave-Assisted Cyclization of 2'-Hydroxychalcones

This protocol describes the cyclization of 2'-hydroxychalcones to flavanones (2-phenylchroman-4-ones) using acetic acid under microwave irradiation.[2]

Materials:

  • 2'-Hydroxychalcone (0.5 mmol)

  • Acetic Acid (2 mL)

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stirrer, add the 2'-hydroxychalcone (0.5 mmol) and acetic acid (2 mL).

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 200 °C for 15 minutes.

  • Monitor the reaction progress by TLC. If the conversion is incomplete, irradiate for another 15 minutes.[2]

  • After cooling, transfer the reaction mixture to a round-bottom flask using ethyl acetate.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the corresponding flavanone.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - 2'-hydroxyacetophenone - Aldehyde - Base (e.g., DIPA) - Solvent (e.g., Ethanol) mix_reagents Combine Reagents in Microwave Vial prep_reagents->mix_reagents seal_vial Seal Vial mix_reagents->seal_vial set_params Set Parameters: - Temperature - Time - Power seal_vial->set_params irradiate Microwave Irradiation set_params->irradiate monitor Monitor Reaction (TLC) irradiate->monitor cool Cool to RT monitor->cool extract Extraction & Washing cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Chroman-4-one purify->product

Caption: Experimental workflow for microwave-assisted chroman-4-one synthesis.

troubleshooting_workflow start Low Yield or Byproduct Formation check_purity Check Starting Material Purity? start->check_purity purify_reagents Purify Reagents check_purity->purify_reagents Impure optimize_temp Optimize Temperature? check_purity->optimize_temp Pure purify_reagents->optimize_temp adjust_temp Adjust Temperature (Increase/Decrease) optimize_temp->adjust_temp Yes optimize_time Optimize Irradiation Time? optimize_temp->optimize_time No adjust_temp->optimize_time adjust_time Adjust Time (Monitor by TLC) optimize_time->adjust_time Yes change_conditions Consider Different Base/Solvent optimize_time->change_conditions No end Improved Result adjust_time->end change_conditions->end

Caption: Troubleshooting decision tree for chroman-4-one synthesis optimization.

References

Technical Support Center: Troubleshooting Low Yields in Intramolecular Oxa-Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in intramolecular oxa-Michael addition reactions. The following guides and frequently asked questions (FAQs) are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My intramolecular oxa-Michael addition is resulting in a very low yield or no product. What are the primary factors I should investigate?

Low or no product formation in an intramolecular oxa-Michael addition can be attributed to several factors, ranging from the reactivity of the starting materials to suboptimal reaction conditions. The key is a systematic evaluation of each component of the reaction.

  • Nucleophilicity of the Alcohol: Alcohols are generally less nucleophilic than their carbon, nitrogen, or sulfur counterparts, which can make the oxa-Michael addition challenging.[1][2] The acidity of the alcohol also plays a role; for instance, phenols are more acidic and can be deprotonated more easily than aliphatic alcohols, often leading to better reactivity.[1]

  • Reactivity of the Michael Acceptor: The electrophilicity of the α,β-unsaturated system is crucial. Electron-withdrawing groups on the Michael acceptor increase its reactivity towards nucleophilic attack.[3] Conversely, steric hindrance near the β-carbon can significantly impede the reaction.[3]

  • Catalyst/Base Choice and Activity: The selection of an appropriate catalyst or base is critical for activating the alcohol or the Michael acceptor. The catalyst may be ineffective for your specific substrate, old, or improperly stored. The base might not be strong enough to deprotonate the alcohol efficiently, leading to a low concentration of the active nucleophile.[3]

  • Reaction Conditions: Temperature, solvent, and reaction time are key parameters that may require optimization. Some reactions may need elevated temperatures to overcome the activation energy barrier, while others might require cooling to prevent side reactions.[3]

Q2: I am observing the formation of side products along with my desired cyclic ether. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

  • Retro-Michael Addition: The intramolecular oxa-Michael addition is often a reversible reaction.[1][3] Under certain conditions, particularly with prolonged reaction times or elevated temperatures, the cyclic ether product can revert to the starting hydroxy-enone. This can be a significant issue, especially when using basic conditions.[1][4] To minimize this, careful optimization of the reaction time and temperature is necessary. Sometimes, trapping the product as it is formed can be a useful strategy.

  • Polymerization/Oligomerization: Michael acceptors, especially highly reactive ones, can undergo polymerization under the reaction conditions. This is more common in intermolecular reactions but can also be a competing pathway in intramolecular versions if the cyclization is slow.

  • Dimerization: In some cases, the starting material can react with itself in an intermolecular fashion before the desired intramolecular cyclization occurs, leading to dimers or other undesired products.[5] Running the reaction at high dilution can often favor the intramolecular pathway.

  • Racemization: For enantioselective reactions, the presence of a base can lead to racemization of the product via a retro-Michael/Michael addition sequence.[4] Careful selection of the catalyst and reaction conditions is crucial to maintain stereochemical integrity.

Q3: How do I choose the right catalyst for my intramolecular oxa-Michael addition?

The choice of catalyst depends heavily on the nature of your substrate. Both acid and base catalysis are commonly employed.

  • Base Catalysis: Bases are used to deprotonate the hydroxyl group, increasing its nucleophilicity. Common bases include organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DABCO (1,4-diazabicyclo[2.2.2]octane), as well as inorganic bases like potassium carbonate.[6] However, some studies have shown that common organic bases may not be effective for certain substrates.[6] Superbasic catalysts, such as bifunctional iminophosphoranes (BIMP), have been shown to be highly effective for challenging substrates, including less reactive alcohols and sterically hindered systems.[1]

  • Acid Catalysis: Acids, both Lewis and Brønsted, can activate the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic. Studies have shown that for certain substrates, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be more efficient than Lewis acids such as Zn(OTf)₂ or Cu(OTf)₂.[6][7]

  • Organocatalysis: Chiral organocatalysts, such as those based on cinchona alkaloids or thioureas, are often used to achieve enantioselective intramolecular oxa-Michael additions.[4][8] These catalysts often work through a bifunctional activation mechanism, where one part of the catalyst acts as a base to deprotonate the alcohol while another part (often a hydrogen-bond donor) activates the Michael acceptor.[1]

Troubleshooting Guides

Guide 1: Low Conversion or No Reaction

Problem: The starting material is largely unreacted after the specified reaction time.

Potential Cause Troubleshooting Steps
Insufficient Catalyst/Base Activity - Use a freshly opened or properly stored catalyst/base. - Increase the catalyst/base loading. - Screen different types of catalysts (e.g., switch from a Lewis acid to a Brønsted acid, or try a stronger base).[6]
Low Reactivity of Substrate - If possible, modify the substrate to increase reactivity (e.g., add a stronger electron-withdrawing group to the Michael acceptor). - Increase the reaction temperature. - Consider using microwave irradiation to enhance reaction rates.[6][7]
Inappropriate Solvent - Screen a range of solvents with different polarities. Toluene is a commonly used solvent in these reactions.[9] - For some reactions, solvent-free conditions with microwave irradiation can be highly effective.[6][7]
Inhibitors in the Reaction Mixture - Ensure all reagents and solvents are pure and dry. Trace amounts of water or other impurities can quench the catalyst or base.
Guide 2: Formation of Multiple Products

Problem: TLC or GC-MS analysis shows the formation of several products in addition to the desired cyclic ether.

Potential Cause Troubleshooting Steps
Retro-Michael Addition - Decrease the reaction temperature. - Reduce the reaction time; monitor the reaction closely and stop it once the product is formed. - Use a milder base or catalyst.
Intermolecular Side Reactions - Decrease the concentration of the reaction (run at high dilution). - Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.
Decomposition of Starting Material or Product - Lower the reaction temperature. - Ensure the reaction is run under an inert atmosphere if substrates are air-sensitive.

Data Presentation: Catalyst Screening

The following table summarizes the effect of different catalysts on the intramolecular oxa-Michael addition of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one under solvent-free microwave irradiation conditions.

EntryCatalyst (10 mol%)Conversion (%)Selectivity (%)Yield (%)
1Zn(OTf)₂859278
2Cu(OTf)₂739066
3TsOH809576
4CH₃SO₃H759370
5TfOH 90 90 81
6DBUNo reaction--
7DABCONo reaction--

Data adapted from a study on acid-catalyzed intramolecular oxa-Michael additions.[6][7] This data clearly indicates that for this particular substrate, Brønsted acids are more effective than Lewis acids, with TfOH providing the highest yield. Common organic bases were found to be inactive.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Intramolecular Oxa-Michael Addition under Microwave Irradiation

This protocol is based on the synthesis of 2,2-dimethyl-5-phenyl-dihydrofuran-3(2H)-one.[6]

  • A mixture of (E)-4-hydroxy-4-methyl-1-phenylpent-1-en-3-one (1.0 mmol) and the acid catalyst (e.g., TfOH, 0.1 mmol) is placed in a sealed microwave tube.

  • The mixture is irradiated in a microwave reactor at a set temperature (e.g., 80 °C) for a specified time (e.g., 5-10 minutes). The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired dihydrofuranone.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Intramolecular Oxa-Michael Addition check_conversion Is the starting material being consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion, but Low Yield check_conversion->good_conversion Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Increase Reaction Time low_conversion->optimize_conditions check_catalyst Check Catalyst/Base: - Use fresh catalyst - Screen different catalysts (Acid vs. Base) - Increase loading low_conversion->check_catalyst check_side_reactions Analyze for Side Products: - Retro-Michael - Dimerization - Decomposition good_conversion->check_side_reactions success Improved Yield optimize_conditions->success check_catalyst->success mitigate_side_reactions Mitigate Side Reactions: - Lower Temperature - Reduce Reaction Time - Use High Dilution check_side_reactions->mitigate_side_reactions mitigate_side_reactions->success

Caption: A workflow for troubleshooting low yields in intramolecular oxa-Michael additions.

Reaction Mechanism and Competing Pathways

Reaction_Mechanism cluster_main Desired Intramolecular Pathway cluster_side Competing Side Reactions SM Hydroxy-enone (Starting Material) Activated_SM Activated Complex (with Catalyst/Base) SM->Activated_SM Activation Product Cyclic Ether (Desired Product) Activated_SM->Product Cyclization Dimer Intermolecular Addition (Dimer) Activated_SM->Dimer High Concentration Retro Retro-Michael (Reversible) Product->Retro Equilibrium Factors_Influencing_Yield center Intramolecular Oxa-Michael Yield Catalyst Catalyst/Base (Type, Loading) Catalyst->center Solvent Solvent (Polarity) Solvent->center Temperature Temperature Temperature->center Concentration Concentration (Dilution) Concentration->center Substrate Substrate Structure (Sterics, Electronics) Substrate->center

References

Preventing self-condensation of aldehydes in chroman-4-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chroman-4-ones, with a specific focus on preventing the self-condensation of aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in chroman-4-one synthesis via the condensation of a 2'-hydroxyacetophenone and an aldehyde?

A1: A primary cause of low yields is the competing self-condensation of the aldehyde reactant. This side reaction is particularly prevalent when the 2'-hydroxyacetophenone is substituted with electron-donating groups, which deactivate the acetophenone, making the aldehyde self-condensation pathway more favorable.[1][2][3]

Q2: How does the substitution pattern on the 2'-hydroxyacetophenone affect the reaction outcome?

A2: The electronic nature of the substituents on the 2'-hydroxyacetophenone ring significantly impacts the yield of the desired chroman-4-one.

  • Electron-donating groups (e.g., methoxy, methyl) on the 2'-hydroxyacetophenone decrease its reactivity, leading to lower yields of the chroman-4-one and a higher proportion of aldehyde self-condensation byproducts.[2][3] In some cases, yields can be as low as 17%.[2][3]

  • Electron-withdrawing groups (e.g., halogens) on the 2'-hydroxyacetophenone increase its reactivity, generally resulting in higher yields of the desired chroman-4-one.[2][3]

Q3: What are the most effective strategies to minimize aldehyde self-condensation?

A3: Several strategies can be employed to suppress aldehyde self-condensation and favor the formation of the desired chroman-4-one:

  • Optimize the Base: The choice of base is critical. While strong bases like sodium hydroxide (NaOH) can be used, they may also promote self-condensation.[4] Milder, non-nucleophilic bases such as Diisopropylethylamine (DIPA) or secondary amines like pyrrolidine have been shown to be effective in improving yields.[5][6]

  • Control the Order of Addition: Slowly adding the aldehyde to a mixture of the 2'-hydroxyacetophenone and the base can help minimize the concentration of the aldehyde available for self-condensation.[4]

  • Adjust the Reaction Temperature: Lowering the reaction temperature can often reduce the rate of unwanted side reactions, including aldehyde self-condensation.[4]

  • Consider Solvent Effects: The choice of solvent can influence reaction rates and selectivity. In some instances, solvent-free conditions have proven beneficial in reducing side reactions.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during chroman-4-one synthesis.

Issue 1: Low Yield of Chroman-4-one and a Significant Amount of Aldehyde Self-Condensation Product Observed.

Potential Cause Recommended Solution
Deactivated 2'-hydroxyacetophenone (due to electron-donating groups) Switch from a strong, nucleophilic base (e.g., NaOH) to a milder, non-nucleophilic base like Diisopropylethylamine (DIPA) or pyrrolidine to favor the desired reaction pathway.[1][5]
High concentration of aldehyde Instead of mixing all reactants at once, try a slow, dropwise addition of the aldehyde to the reaction mixture containing the 2'-hydroxyacetophenone and the base.[4]
Reaction temperature is too high Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the self-condensation pathway. Experiment with lower temperatures to find an optimal balance.[4]

Issue 2: Formation of Multiple Unidentified Byproducts.

Potential Cause Recommended Solution
Impure starting materials Ensure the 2'-hydroxyacetophenone, aldehyde, and solvent are of high purity. Purify starting materials if necessary.[1]
Decomposition of reactants or product Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged reaction times that could lead to decomposition.
Cannizzaro reaction of the aldehyde If using an aromatic aldehyde without α-hydrogens, the Cannizzaro reaction can be a competing side reaction in the presence of a strong base. Consider using a milder base to minimize this.[4]

Quantitative Data Summary

The following table summarizes the impact of substituents on the 2'-hydroxyacetophenone on the yield of the corresponding 2-pentylchroman-4-one, highlighting the challenge posed by electron-donating groups which leads to an increase in aldehyde self-condensation.

Substituents on 2'-hydroxyacetophenone Yield of 2-pentylchroman-4-one (%) Reference
6,8-dibromoHigh (not specified)[2]
Unsubstituted55[2]
6,8-dimethyl17[2][3]
6-methoxy17[2][3]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted for the synthesis of 2-alkyl-substituted chroman-4-ones, where aldehyde self-condensation is a known side reaction.[1][2]

  • Materials:

    • Appropriate 2′-hydroxyacetophenone (1.0 equiv)

    • Appropriate aldehyde (1.1 equiv)

    • Diisopropylethylamine (DIPA) (1.1 equiv)

    • Ethanol (to make a 0.4 M solution of the 2′-hydroxyacetophenone)

    • Dichloromethane

    • 1 M NaOH (aq)

    • 1 M HCl (aq)

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.

    • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.

Protocol 2: Conventional Synthesis of Chalcones (Precursors to Chromanones)

This is a general procedure for the Claisen-Schmidt condensation to form chalcones, which can then be cyclized to chromanones. This method requires careful control to minimize aldehyde self-condensation.[4]

  • Materials:

    • Substituted 2'-hydroxyacetophenone (1.0 equiv)

    • Substituted benzaldehyde (1.0 equiv)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.2 equiv)

    • Ethanol

    • Water

    • Dilute HCl

    • Crushed ice

  • Procedure:

    • In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone in ethanol.

    • To this solution, add a solution of NaOH or KOH in water or ethanol while stirring at room temperature.

    • Slowly add the substituted benzaldehyde dropwise to the reaction mixture over 15-30 minutes.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 2-24 hours).

    • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

    • Acidify the mixture with dilute HCl until the solution is acidic to litmus paper. The chalcone product should precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash it with cold water.

Visualizations

Reaction_Pathway Chroman-4-one Synthesis Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 2_hydroxyacetophenone 2'-Hydroxyacetophenone Enolate_Formation Enolate Formation 2_hydroxyacetophenone->Enolate_Formation Aldehyde Aldehyde Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition Self_Condensation_Product Aldehyde Self-Condensation Product Aldehyde->Self_Condensation_Product Self-condensation (Side Reaction) Base Base (e.g., DIPA) Base->Enolate_Formation Base->Self_Condensation_Product Enolate_Formation->Aldol_Addition Intramolecular_Oxa_Michael Intramolecular Oxa-Michael Addition Aldol_Addition->Intramolecular_Oxa_Michael Chroman_4_one Chroman-4-one Intramolecular_Oxa_Michael->Chroman_4_one

Caption: Reaction pathway for chroman-4-one synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield in Chroman-4-one Synthesis Start Low Yield of Chroman-4-one Check_Side_Products Analyze crude mixture (TLC, LC-MS) for major side products Start->Check_Side_Products Self_Condensation_Observed Is aldehyde self-condensation the major byproduct? Check_Side_Products->Self_Condensation_Observed Optimize_Base Switch to a milder, non-nucleophilic base (e.g., DIPA, pyrrolidine) Self_Condensation_Observed->Optimize_Base Yes Other_Byproducts Other byproducts observed Self_Condensation_Observed->Other_Byproducts No Control_Addition Add aldehyde slowly to the reaction mixture Optimize_Base->Control_Addition Adjust_Temperature Lower the reaction temperature Control_Addition->Adjust_Temperature End Improved Yield Adjust_Temperature->End Purify_Reactants Purify starting materials Other_Byproducts->Purify_Reactants Monitor_Reaction Monitor reaction progress to avoid decomposition Purify_Reactants->Monitor_Reaction Check_Aldehyde_Type Is an aromatic aldehyde without α-hydrogens used? Monitor_Reaction->Check_Aldehyde_Type Consider_Cannizzaro Cannizzaro reaction possible. Use a milder base. Check_Aldehyde_Type->Consider_Cannizzaro Yes Check_Aldehyde_Type->End No Consider_Cannizzaro->End

Caption: Troubleshooting workflow for low chroman-4-one yield.

References

Technical Support Center: Scalable Synthesis of 2-Ethyl-2-methyl-chroman-4-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Ethyl-2-methyl-chroman-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone with a ketone and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid. For a 2,2-disubstituted chroman-4-one like this compound, a common approach involves the reaction of a 2'-hydroxyacetophenone with a suitable ketone, such as butan-2-one, in the presence of a base.

Q2: What are the key considerations for scaling up the synthesis of this compound for preclinical studies?

A2: When scaling up the synthesis, several factors must be considered:

  • Heat Management: The reaction can be exothermic, so efficient heat dissipation is crucial to avoid side reactions and ensure safety.

  • Mixing: Homogeneous mixing of reactants is essential for consistent results and to avoid localized overheating.

  • Reagent Addition: Controlled addition of reagents, especially the base, is important to manage the reaction rate.

  • Work-up and Purification: The work-up and purification procedures need to be adapted for larger volumes. This may involve using larger separatory funnels, and column chromatography may need to be optimized for larger quantities of crude product.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (2'-hydroxyacetophenone and butan-2-one), byproducts from self-condensation of the ketone, and potentially regioisomers depending on the reaction conditions.[1]

Q4: How can I ensure the purity of the final compound for preclinical studies?

A4: High purity is critical for preclinical studies. After initial purification by flash column chromatography, it is advisable to perform a final purification step, such as recrystallization, to remove any remaining impurities. The purity should be assessed by multiple analytical techniques, including HPLC, LC-MS, and NMR.

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the possible causes and how can I improve it?

  • Answer: Low yields can be attributed to several factors:

    • Inefficient Reaction Conditions: The reaction temperature, time, or base concentration may not be optimal. Consider optimizing these parameters. Microwave-assisted synthesis has been shown to improve yields in some cases.[2][3]

    • Side Reactions: The self-condensation of butan-2-one can be a significant side reaction. Using a less nucleophilic base or optimizing the reaction temperature can help minimize this.[1]

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

    • Product Loss During Work-up: Ensure that the pH is carefully adjusted during the aqueous work-up to prevent loss of the product. The organic phase should be thoroughly extracted.

Issue 2: Formation of Multiple Byproducts

  • Question: I am observing multiple unidentified byproducts in my reaction mixture. What could be the cause and how can I troubleshoot this?

  • Answer: The formation of multiple byproducts can stem from the decomposition of starting materials or the desired product under the reaction conditions, or from impurities in the reagents.[1] Consider the following steps:

    • Purify Starting Materials: Ensure that the 2'-hydroxyacetophenone and butan-2-one are of high purity.

    • Optimize Reaction Temperature: High temperatures can lead to decomposition. Try running the reaction at a lower temperature.

    • Degas Solvents: Removing dissolved oxygen from the solvents can sometimes prevent oxidative side reactions.

Issue 3: Difficulty in Purifying the Crude Product

  • Question: I am having trouble separating my product from impurities using column chromatography. What can I do?

  • Answer: If you are facing challenges with purification:

    • Optimize the Eluent System: Experiment with different solvent systems for your column chromatography to improve separation. A gradient elution might be more effective than an isocratic one.

    • Consider a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina might provide better separation for your specific compound.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.

Experimental Protocols

Scalable Synthesis of this compound

This protocol is a general guideline and may require optimization.

Reaction Scheme:

G 2'-hydroxyacetophenone 2'-hydroxyacetophenone Reaction + 2'-hydroxyacetophenone->Reaction Butan-2-one Butan-2-one Butan-2-one->Reaction Product This compound Reaction->Product Base (e.g., Pyrrolidine) Solvent (e.g., EtOH) Heat

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • 2'-hydroxyacetophenone

  • Butan-2-one

  • Pyrrolidine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Heptane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2'-hydroxyacetophenone in ethanol, add butan-2-one and a catalytic amount of pyrrolidine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, 1 M NaOH, water, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Data Presentation

Table 1: Effect of Base on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1PyrrolidineEthanol801265
2Diisopropylamine (DIPA)Ethanol160 (MW)172[2]
3Sodium HydroxideEthanol801245

Table 2: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Crude Product8.575.2
After Column Chromatography8.595.8
After Recrystallization8.599.5

Visualizations

experimental_workflow start Start: Reagents reaction Reaction: 2'-hydroxyacetophenone + Butan-2-one Base, Solvent, Heat start->reaction workup Aqueous Work-up: Acid/Base Washes reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Purification: Flash Column Chromatography drying->purification analysis Purity and Structural Analysis: HPLC, LC-MS, NMR purification->analysis final_product Final Product: This compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway compound This compound target_protein Target Protein (e.g., SIRT2) compound->target_protein Inhibition substrate Substrate (e.g., Acetylated α-tubulin) target_protein->substrate Deacetylation downstream_effect Downstream Cellular Effect (e.g., Inhibition of Tumor Growth) substrate->downstream_effect

Caption: Hypothetical signaling pathway involving a chroman-4-one derivative as a SIRT2 inhibitor.[2]

References

Refinement of analytical methods for 2-Ethyl-2-methyl-chroman-4-one purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of analytical methods for the purity assessment of 2-Ethyl-2-methyl-chroman-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Troubleshooting
Observation Potential Cause Suggested Resolution
No Peaks or Very Small Peaks Incorrect mobile phase compositionVerify the mobile phase composition and ensure proper mixing.
Sample concentration too lowPrepare a more concentrated sample solution.
Detector issue (e.g., lamp off, incorrect wavelength)Check detector settings and ensure the lamp is on and at the correct wavelength for UV detection.
Column blockageCheck for high backpressure. If high, reverse flush the column or replace it.
Peak Tailing Active sites on the columnUse a column with low silanol activity or add a competing base to the mobile phase.
Sample overloadReduce the injection volume or dilute the sample.
Mismatched solvent between sample and mobile phaseEnsure the sample is dissolved in a solvent similar in strength to the mobile phase.
Peak Fronting Sample overloadDilute the sample or decrease the injection volume.
Column collapseReplace the column if it has been used with incompatible solvents or pH.
Split Peaks Clogged frit or partially blocked column inletReplace the column inlet frit or the guard column.
Sample injection issueEnsure the injector is functioning correctly and the syringe is not partially blocked.
Baseline Drift Column not equilibratedAllow sufficient time for the column to equilibrate with the mobile phase.
Mobile phase composition changingEnsure the mobile phase is well-mixed and degassed.
Detector temperature fluctuationEnsure the detector is in a temperature-stable environment.
Ghost Peaks Contamination in the mobile phase or injectorUse high-purity solvents and clean the injector port and syringe.
Carryover from a previous injectionRun a blank gradient to wash the column.
GC-MS Troubleshooting
Observation Potential Cause Suggested Resolution
No Peaks No sample injectionCheck the syringe and autosampler for proper operation.
Leak in the injection portCheck and tighten the septum nut. Replace the septum if necessary.
Column breakVisually inspect the column. If broken, trim the end or replace the column.
Broad Peaks Injection port temperature too lowIncrease the injector temperature to ensure rapid volatilization of the sample.
Carrier gas flow rate too lowOptimize the carrier gas flow rate for the column dimensions.
Column degradationCondition the column or replace it if it is old or has been exposed to oxygen at high temperatures.
Peak Tailing Active sites in the liner or columnUse a deactivated liner and a high-quality, low-bleed column.
Sample-liner interactionConsider using a different type of liner (e.g., wool-packed).
Baseline Spikes Particulate matter in the systemCheck for and clean any particulate matter from the injector and detector.
Electrical noiseEnsure proper grounding of the instrument.
Poor Sensitivity Leak in the systemUse an electronic leak detector to check for leaks at all fittings.
Contaminated ion sourceClean the ion source according to the manufacturer's instructions.
Incorrect MS tunePerform an autotune or manual tune of the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC analysis of this compound?

A1: A good starting point for method development is a reversed-phase HPLC method. A C18 column is a suitable initial choice for the stationary phase. The mobile phase could consist of a gradient of acetonitrile and water, both with 0.1% formic acid to improve peak shape.[1][2] Detection by UV at a wavelength where the chromanone moiety absorbs, typically around 254 nm, is recommended.

Q2: How can I identify unknown impurities in my this compound sample?

A2: GC-MS is a powerful technique for the identification of unknown volatile impurities.[3] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component, which can be compared against spectral libraries (e.g., NIST, Wiley) for identification. For non-volatile impurities, LC-MS would be the technique of choice.

Q3: What are potential sources of impurities in the synthesis of this compound?

A3: Impurities can arise from starting materials, intermediates, by-products, and degradation products. Potential impurities could include unreacted starting materials like 2'-hydroxyacetophenone and the corresponding aldehyde or ketone, as well as by-products from side reactions such as aldol condensation products.[4]

Q4: My baseline is noisy in my GC-MS analysis. What should I check first?

A4: A noisy baseline in GC-MS can be caused by several factors.[5] First, check for leaks in the system, especially around the injection port septum and column fittings. Column bleed, where the stationary phase degrades at high temperatures, is another common cause. Ensure your column's maximum temperature limit is not exceeded. Contamination in the carrier gas or the gas lines can also contribute to noise.

Q5: Can I use the same analytical method for both quantification and purity assessment?

A5: Yes, a validated HPLC or GC method can be used for both quantification (determining the amount of this compound) and purity assessment (determining the percentage of the main compound and its impurities). For purity, an area percent calculation is often used, assuming that all components have a similar response factor at the detection wavelength. For accurate quantification, a calibration curve with a certified reference standard is necessary.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

Objective: To determine the purity of a this compound sample by reversed-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Sample of this compound.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 90
      25.0 90
      25.1 40

      | 30.0 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Protocol 2: GC-MS Analysis of Volatile Impurities in this compound

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for general purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane (GC grade).

  • Sample of this compound.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-500

    • Solvent Delay: 3 minutes

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the relative abundance of each impurity based on the peak area percentage.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Prepare Sample (1 mg/mL in ACN/Water) hplc_inject 3. Inject Sample (10 µL) prep_sample->hplc_inject Filtered Sample prep_mobile 2. Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) hplc_separate 4. Chromatographic Separation (C18 Column, Gradient Elution) prep_mobile->hplc_separate Degassed Solvents hplc_inject->hplc_separate hplc_detect 5. UV Detection (254 nm) hplc_separate->hplc_detect data_integrate 6. Integrate Peaks hplc_detect->data_integrate Chromatogram data_calculate 7. Calculate Purity (Area % of Main Peak) data_integrate->data_calculate

Caption: HPLC Purity Assessment Workflow.

Troubleshooting_Logic_HPLC cluster_peak_issues Peak-Related Issues cluster_baseline_issues Baseline-Related Issues cluster_solutions_no_peaks Solutions for No/Small Peaks cluster_solutions_peak_shape Solutions for Poor Peak Shape cluster_solutions_baseline_drift Solutions for Baseline Drift cluster_solutions_ghost_peaks Solutions for Ghost Peaks start Problem Observed in HPLC Chromatogram no_peaks No or Small Peaks start->no_peaks peak_shape Poor Peak Shape (Tailing/Fronting/Splitting) start->peak_shape baseline_drift Baseline Drift start->baseline_drift ghost_peaks Ghost Peaks start->ghost_peaks sol_no_peaks Check Sample Concentration Verify Mobile Phase Inspect Detector & Column no_peaks->sol_no_peaks sol_peak_shape Adjust Sample Concentration Check Column Health Verify Injection peak_shape->sol_peak_shape sol_baseline_drift Equilibrate Column Degas Mobile Phase Check Detector Temp. baseline_drift->sol_baseline_drift sol_ghost_peaks Use High-Purity Solvents Clean Injector Run Blank Gradient ghost_peaks->sol_ghost_peaks

Caption: HPLC Troubleshooting Logic Diagram.

References

Technical Support Center: Optimizing 2-Ethyl-2-methyl-chroman-4-one Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-Ethyl-2-methyl-chroman-4-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in biological assays?

This compound is a chemical compound belonging to the chromanone family.[1][2][3][4] Compounds with similar structures are often hydrophobic, meaning they have poor solubility in aqueous solutions like cell culture media and buffers used in biological assays.[5][6] This poor solubility can lead to compound precipitation, reducing its effective concentration and leading to inaccurate and unreliable experimental results.[7][8]

Q2: What are the initial signs of solubility problems with this compound in my experiments?

Common indicators of solubility issues include:

  • Visible Precipitation: You might observe cloudiness, turbidity, or the formation of visible particles in your cell culture media or assay buffer after adding the compound.[7][9]

  • Poor Reproducibility: Inconsistent results between replicate wells or experiments can be a sign of uneven compound distribution due to precipitation.

  • Discrepancies Between Assays: You may see a significant difference in activity when moving from a biochemical assay (which might tolerate higher solvent concentrations) to a cell-based assay (which is more sensitive to solvents).[8]

Q3: What are the most common strategies to improve the solubility of hydrophobic compounds like this compound?

Several methods can be employed to enhance the solubility of poorly water-soluble compounds:

  • Use of Co-solvents: Organic solvents like dimethyl sulfoxide (DMSO) are frequently used to dissolve hydrophobic compounds before diluting them into aqueous solutions.[5][10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.[12][13]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[14][15][16][17]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[18]

Troubleshooting Guide

Issue: Immediate precipitation of this compound upon addition to aqueous media.

  • Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

  • Answer: This phenomenon, often called "solvent shock" or "crashing out," occurs when the compound is no longer soluble as the concentration of the organic solvent is diluted in the aqueous medium.[7] Here are some solutions:

    • Decrease the Final Concentration: The final concentration of your compound in the media may be exceeding its aqueous solubility limit. Try testing a lower final concentration.

    • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. Pre-warm the media to 37°C before adding the compound, and add it dropwise while gently vortexing.[9]

    • Reduce the Final DMSO Concentration: While DMSO helps dissolve the compound initially, high final concentrations can be toxic to cells.[19][20][21][22][23][24] It's crucial to keep the final DMSO concentration as low as possible and consistent across all wells, including vehicle controls.

Issue: The compound solution appears clear initially but a precipitate forms over time in the incubator.

  • Question: My media containing this compound looks fine at first, but after a few hours, I see a cloudy or crystalline precipitate. What could be the cause?

  • Answer: Delayed precipitation can occur due to several factors:

    • Temperature Changes: Changes in temperature can affect solubility. Ensure your media is pre-warmed before adding the compound and that the incubator temperature is stable.[7][25]

    • Interaction with Media Components: The compound may be interacting with salts, proteins, or other components in the cell culture medium, leading to precipitation over time.[7]

    • pH Shifts: Cellular metabolism can alter the pH of the culture medium, which might affect the solubility of a pH-sensitive compound.[7]

Data Presentation: Co-solvent Concentration Guidelines

The use of co-solvents is a common practice, but their concentration must be carefully controlled to avoid cellular toxicity. The table below summarizes generally accepted concentration ranges for DMSO in cell-based assays.

DMSO ConcentrationGeneral Effects on Cell LinesRecommendations
< 0.1% Minimal to no cytotoxic effects observed in most cell lines.Recommended for sensitive cell lines and long-term exposure studies.[19]
0.1% - 0.5% Generally well-tolerated by many robust cell lines for up to 72 hours.[19][20]A common and often safe range for many in vitro assays. Validation for your specific cell line is recommended.
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation and function may be observed in some cell lines.[19]Use with caution and for short-term exposure only. Thorough validation is necessary.
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.[19][20]Generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay is used to determine the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[26][27][28][29][30]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer (e.g., PBS) to achieve a range of final compound concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), with shaking.[26]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.

    • UV Absorbance: Alternatively, filter the solutions to remove any precipitate and then measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[26]

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not produce a significant increase in turbidity or a decrease in the measured concentration after filtration.

Protocol 2: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound in a specific solvent, which is considered its "true" solubility.[27][30]

Materials:

  • Solid this compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaker/incubator

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Equilibration: Tightly cap the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[8]

  • Separation: After incubation, carefully separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method like HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Visualizations

G cluster_start Start: Solubility Issue Identified cluster_investigation Initial Investigation cluster_optimization Optimization Strategies cluster_validation Validation cluster_end Outcome start Precipitation or Poor Reproducibility Observed check_concentration Is the final compound concentration too high? start->check_concentration check_solvent Is the final solvent concentration acceptable? check_concentration->check_solvent No lower_concentration Lower Final Compound Concentration check_concentration->lower_concentration Yes optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, pre-warmed media) check_solvent->optimize_dilution Yes change_solvent Explore Alternative Solubilization Methods (e.g., Cyclodextrins, different co-solvents) check_solvent->change_solvent No solubility_assay Perform Kinetic/Thermodynamic Solubility Assay lower_concentration->solubility_assay optimize_dilution->solubility_assay change_solvent->solubility_assay toxicity_assay Validate Solvent Toxicity (Cell Viability Assay) solubility_assay->toxicity_assay proceed Proceed with Optimized Assay Conditions toxicity_assay->proceed

Caption: Troubleshooting workflow for addressing compound solubility issues.

G cluster_compound Compound Delivery cluster_cell Cellular Interaction compound This compound (in DMSO) precipitation Precipitation in Media compound->precipitation Poor Solubility soluble_compound Soluble Compound compound->soluble_compound Good Solubility receptor Cell Surface Receptor precipitation->receptor Reduced Availability soluble_compound->receptor pathway Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) receptor->pathway response Biological Response (e.g., Gene Expression, Cell Proliferation) pathway->response

Caption: Impact of solubility on a hypothetical cell signaling pathway.

References

Managing diastereoselectivity in the synthesis of substituted chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted chroman-4-ones. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing diastereoselectivity and overcoming common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2,3-disubstituted chroman-4-ones where diastereoselectivity is a key consideration?

A1: The most common strategies involve tandem or cascade reactions that form the C2 and C3 stereocenters in a controlled manner. Key routes include the organocatalytic aldol/oxa-Michael reaction, and the tandem alkyne hydroacylation/intramolecular oxo-Michael addition. The choice of catalyst and reaction conditions is critical in these methods to control the stereochemical outcome.

Q2: What are the main factors that influence the diastereomeric ratio (d.r.) in chroman-4-one synthesis?

A2: Several factors can significantly impact the diastereomeric ratio:

  • Catalyst Choice: The steric and electronic properties of the catalyst are paramount in creating a chiral environment that favors one transition state over another.

  • Reaction Temperature: Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, leading to higher selectivity.[1]

  • Solvent Polarity: The solvent can influence the stability of transition states and the conformation of reactants and catalysts. Apolar solvents are often preferred for achieving high stereoinduction.[1]

  • Substrate Sterics: Bulky substituents on either the salicylaldehyde derivative or the Michael acceptor can create steric hindrance that directs the approach of the reactants, thereby influencing the diastereoselectivity.[2]

Q3: Can the less stable diastereomer epimerize to the more stable one after the reaction?

A3: Yes, epimerization at the C2 or C3 position can occur, especially under basic or acidic conditions used during workup or purification. The protons at these positions can be acidic, and their removal can lead to a loss of stereochemical integrity. It is crucial to consider the stability of the diastereomers and to employ mild workup and purification conditions where necessary.

Q4: How can I accurately determine the diastereomeric ratio of my product mixture?

A4: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR analysis of the crude reaction mixture.[1] Specific, well-resolved peaks for each diastereomer can be integrated to calculate their relative abundance. For more complex mixtures or for baseline separation, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity (Low d.r.)

Symptom: The reaction produces a mixture of diastereomers with a ratio close to 1:1, making purification challenging and reducing the yield of the desired product.

Possible Cause Suggested Solution
Suboptimal Catalyst The chosen catalyst may not be providing a sufficient energy difference between the diastereomeric transition states. Screen a variety of catalysts with different steric and electronic properties. For organocatalytic reactions, consider different chiral amines or thiourea-based catalysts.
High Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can enhance selectivity by favoring the pathway with the lower activation energy.[1]
Inappropriate Solvent The solvent may not be optimal for achieving a well-ordered transition state. Screen a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, MeCN).
Flexible Transition State The transition state may be too conformationally flexible. Consider modifying the substrates with bulkier protecting groups to create a more rigid conformation that favors one approach.
Issue 2: Inconsistent Diastereoselectivity

Symptom: The diastereomeric ratio varies significantly between batches even under seemingly identical conditions.

Possible Cause Suggested Solution
Presence of Impurities Water or other impurities in the reagents or solvents can interfere with the catalyst's function. Ensure all reagents are pure and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Enolate Formation In base-mediated reactions, incomplete or reversible enolate formation can lead to multiple reaction pathways. Use a strong, non-nucleophilic base like LDA to ensure complete and irreversible deprotonation.[4]
Reaction Time Not Optimized If one diastereomer is kinetically favored but thermodynamically less stable, it might equilibrate to the other diastereomer over time. Monitor the reaction at different time points to find the optimal duration.
Issue 3: Difficulty in Separating Diastereomers

Symptom: The synthesized diastereomers are difficult to separate by standard flash column chromatography.

Possible Cause Suggested Solution
Similar Polarity Diastereomers often have very similar polarities, making separation on silica gel challenging.
Solution 1: Optimize Chromatography Try different eluent systems, including less polar solvent mixtures, to maximize the difference in retention factors (Rf). Using a high-performance flash chromatography system with high-quality silica can also improve resolution.
Solution 2: Chiral HPLC For analytical and semi-preparative scale, chiral HPLC is a powerful technique for separating diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[3][5]
Solution 3: Crystallization If the product is crystalline, fractional crystallization can be an effective method for separating diastereomers. One diastereomer may crystallize preferentially from a specific solvent system.

Data Presentation

Table 1: Effect of Reaction Conditions on the Diastereoselective Synthesis of 2,3-Disubstituted Chroman-4-ones via Tandem Alkyne Hydroacylation/Oxo-Michael Addition

Reaction: Rh-catalyzed hydroacylation of 1,2-disubstituted alkynes with salicylaldehydes followed by an intramolecular oxo-Michael addition.

EntryBaseYield (%)d.r.
1PhPhCsF925.0:1
2EtEtCsF921.8:1
34-MeO-Ph4-MeO-PhCsF557.3:1
44-NO₂-PhPhCsF904.6:1

(Data sourced from Org. Lett. 2015, 17, 3276–3279)[2]

Table 2: Diastereoselectivity in the Reduction of a 2-Substituted Chroman-4-one

Reaction: NaBH₄ reduction of 8-bromo-6-chloro-2-pentylchroman-4-one to the corresponding chroman-4-ol.

SubstrateProductReagentYield (%)d.r.
8-bromo-6-chloro-2-pentylchroman-4-one8-bromo-6-chloro-2-pentylchroman-4-olNaBH₄~9896:4

(Data sourced from J. Med. Chem. 2012, 55, 13, 6348–6361)[6]

Experimental Protocols

Protocol 1: Organocatalytic Synthesis of Chiral Chromans via Oxa-Michael Addition

This protocol details a general procedure for the organocatalytic synthesis of chiral chromans.

Materials:

  • Phenol substrate with an (E)-α,β-unsaturated ketone moiety

  • Cinchona-alkaloid-urea catalyst (10 mol%)

  • Toluene (anhydrous)

Procedure:

  • In a reaction tube, dissolve the phenol substrate (0.1 mmol) and the Cinchona-alkaloid-urea catalyst (0.01 mmol, 10 mol%) in 1.0 mL of toluene.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral chroman.

Protocol 2: Chiral HPLC Separation of Chroman-4-one Diastereomers

This protocol provides a general workflow for developing a method for the chiral separation of chroman-4-one diastereomers.

Materials:

  • Diastereomeric mixture of chroman-4-ones

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (Isopropanol)

  • Polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H or similar)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the diastereomeric mixture and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:2-Propanol. Degas the mobile phase using sonication or vacuum filtration.[7]

  • Column Equilibration: Install the chiral column in the HPLC system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[7]

  • Injection and Analysis: Inject the prepared sample onto the equilibrated HPLC system. Acquire the chromatogram and identify the peaks corresponding to the separated diastereomers.

  • Method Optimization: If separation is not optimal, systematically vary the ratio of n-Hexane to 2-Propanol (e.g., 95:5, 80:20). The type of alcohol modifier can also be changed (e.g., to ethanol) to alter selectivity.[3]

  • Data Analysis: Integrate the peak areas for each diastereomer to determine the diastereomeric ratio. Calculate the resolution (Rs) to assess the quality of the separation.[7]

Visualizations

Troubleshooting_Diastereoselectivity start Start: Low Diastereomeric Ratio (d.r.) catalyst Is the catalyst known for high selectivity with this substrate class? start->catalyst temp Is the reaction run at a low temperature? catalyst->temp Yes screen_catalysts Action: Screen alternative chiral catalysts (e.g., different organocatalysts, ligands). catalyst->screen_catalysts No solvent Has a solvent screen been performed? temp->solvent Yes lower_temp Action: Lower the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C). temp->lower_temp No epimerization Could epimerization be occurring during workup/purification? solvent->epimerization Yes screen_solvents Action: Screen solvents of varying polarity (Toluene, DCM, THF). solvent->screen_solvents No mild_workup Action: Use mild workup conditions (e.g., neutral pH) and purify quickly. epimerization->mild_workup Yes end Result: Improved Diastereoselectivity epimerization->end No screen_catalysts->temp lower_temp->solvent screen_solvents->epimerization mild_workup->end

Caption: A troubleshooting workflow for improving low diastereoselectivity.

Oxa_Michael_Stereocontrol cluster_reactants Reactants cluster_transition_state Stereochemistry-Determining Step cluster_factors Controlling Factors cluster_products Products Salicylaldehyde 2'-Hydroxychalcone (Salicylaldehyde derivative) TS Diastereomeric Transition States (TS¹ vs TS²) Salicylaldehyde->TS Catalyst Chiral Catalyst (e.g., Organocatalyst) Catalyst->TS Products Diastereomer A (Major) Diastereomer B (Minor) TS->Products:p0 ΔG‡₁ (Lower Energy) TS->Products:p1 ΔG‡₂ (Higher Energy) Factors Temperature Solvent Polarity Catalyst Sterics Factors->TS Influence Result Observed Diastereomeric Ratio (d.r.) Products->Result

Caption: Factors influencing the stereochemical outcome in an Oxa-Michael addition.

References

Validation & Comparative

A Comparative Analysis of 2-Ethyl-2-methyl-chroman-4-one and Other Potent SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-Ethyl-2-methyl-chroman-4-one and other significant SIRT2 inhibitors. Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. Consequently, the development of potent and selective SIRT2 inhibitors is an area of intense research.

While direct experimental data for this compound is not extensively available in the public domain, this guide leverages data from structurally analogous 2-alkyl-chroman-4-ones to provide a valuable comparative perspective against well-characterized SIRT2 inhibitors such as AGK2, SirReal2, Tenovin-6, and TM.

Quantitative Performance Comparison

The following tables summarize the inhibitory potency and cytotoxic effects of various SIRT2 inhibitors based on available experimental data.

Table 1: In Vitro Inhibitory Activity against Sirtuins (IC50, µM)

InhibitorSIRT2 IC50 (µM)SIRT1 IC50 (µM)SIRT3 IC50 (µM)Selectivity Notes
Chroman-4-one Analog (6,8-dibromo-2-pentyl) 1.5[1]>200[1]>200[1]Highly selective for SIRT2 over SIRT1 and SIRT3.[1]
AGK2 3.5[2]30[2]91[2]Shows moderate selectivity for SIRT2.[2]
SirReal2 0.14[3]>50>50Highly selective for SIRT2.[3]
Tenovin-6 ~9~26-Limited selectivity between SIRT1 and SIRT2.[4]
TM ~0.05>83>50The most potent and selective SIRT2 inhibitor in this comparison.[4][5]

Table 2: Cytotoxicity Data (GI50, µM) in HCT116 Cancer Cells

InhibitorGI50 (µM)Notes on Anticancer Activity
Chroman-4-one Analogs Varies (Antiproliferative effects correlate with SIRT2 inhibition)[6]Show antiproliferative effects in breast and lung cancer cell lines.[6]
AGK2 24.1[4]Active in soft agar assay, suggesting inhibition of anchorage-independent growth.[4]
SirReal2 55.8[4]Less active in the soft agar assay compared to other inhibitors.[4]
Tenovin-6 2.1[4]The most potent in cytotoxicity assays but may have off-target effects.[4][5]
TM 13.5[4]Anticancer effect is significantly dependent on SIRT2 inhibition.[4][5]

Key Signaling Pathway and Experimental Workflows

To understand the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate a key signaling pathway regulated by SIRT2 and the workflows for its assessment.

SIRT2_Tubulin_Pathway SIRT2-Mediated α-Tubulin Deacetylation Pathway Acetylated_Tubulin Acetylated α-Tubulin (on Lysine 40) SIRT2 SIRT2 Acetylated_Tubulin->SIRT2 Deacetylated_Tubulin Deacetylated α-Tubulin Microtubule_Dynamics Altered Microtubule Dynamics & Stability Deacetylated_Tubulin->Microtubule_Dynamics SIRT2->Deacetylated_Tubulin Deacetylation NAM Nicotinamide SIRT2->NAM NAD NAD+ NAD->SIRT2 Inhibitor SIRT2 Inhibitor (e.g., Chroman-4-one) Inhibitor->SIRT2 Inhibition

Caption: SIRT2 deacetylates α-tubulin at lysine 40, a process dependent on NAD+.

Inhibition_Assay_Workflow In Vitro SIRT2 Inhibition Assay Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis Reagents Prepare Reagents: - SIRT2 Enzyme - Fluorogenic Substrate - NAD+ - Inhibitor Dilutions Plate_Setup Add to 96-well plate: - SIRT2 Enzyme - Inhibitor (or DMSO) - NAD+ Reagents->Plate_Setup Pre_incubation Pre-incubate (5 min, 37°C) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Fluorogenic Substrate Pre_incubation->Initiate_Reaction Incubation Incubate (e.g., 60 min, 37°C) Initiate_Reaction->Incubation Add_Developer Add Developer Solution Incubation->Add_Developer Measure_Fluorescence Measure Fluorescence (Ex/Em = 395/541 nm) Add_Developer->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve & Determine IC50 Calculate_Inhibition->Plot_Curve

Caption: Workflow for a fluorometric in vitro SIRT2 inhibition assay.

Western_Blot_Workflow Western Blot Workflow for α-Tubulin Acetylation Cell_Treatment 1. Cell Treatment (with SIRT2 Inhibitor) Cell_Lysis 2. Cell Lysis (Protein Extraction) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA/Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-acetyl-α-tubulin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for assessing cellular SIRT2 activity via Western blot.

Experimental Protocols

In Vitro Fluorometric SIRT2 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against SIRT2.

1. Reagent Preparation:

  • SIRT2 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Recombinant Human SIRT2: Dilute to the desired concentration in Assay Buffer.

  • Fluorogenic Substrate: A peptide corresponding to a known SIRT2 substrate (e.g., a p53-derived sequence) linked to a fluorophore.

  • NAD+ Solution: Prepare a stock solution in Assay Buffer.

  • Test Compound: Prepare a serial dilution of the inhibitor in DMSO.

  • Developer Solution: Contains a developing enzyme that cleaves the deacetylated substrate to release the fluorophore.

2. Assay Procedure:

  • In a 96-well black plate, add 45 µL of diluted test inhibitor or DMSO (for control wells) to the respective wells.

  • Add 5 µL of SIRT2 enzyme to each well.

  • Mix gently and incubate for 5 minutes at 37°C.

  • Prepare a substrate solution containing the fluorogenic substrate and NAD+.

  • Initiate the reaction by adding 40 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 10 µL of the developer solution to each well.

  • Incubate for an additional 10 minutes at 37°C, protected from light.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a microplate reader with excitation at ~395 nm and emission at ~541 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for α-Tubulin Acetylation

This protocol is used to assess the in-cell activity of SIRT2 inhibitors by measuring the acetylation status of its substrate, α-tubulin.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa or MCF-7) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the SIRT2 inhibitor or vehicle control (DMSO) for a specified period (e.g., 6-24 hours).

2. Protein Extraction and Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein samples to the same concentration and add Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.[7]

  • Wash the membrane three times with TBST for 10 minutes each.[7]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or a housekeeping protein like GAPDH.

  • Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the loading control.

Summary and Future Directions

The comparative analysis reveals that while several potent and selective SIRT2 inhibitors have been identified, there is still a need for compounds with improved pharmacological properties. The chroman-4-one scaffold represents a promising starting point for the development of novel SIRT2 inhibitors.[1] Future studies should focus on the synthesis and evaluation of a broader range of 2,2-disubstituted chroman-4-one derivatives, including the specific this compound, to establish a clear structure-activity relationship. Direct, head-to-head comparisons of these novel analogs with established inhibitors like TM and SirReal2 in both biochemical and cellular assays will be crucial for identifying lead candidates for further preclinical development.

References

Comparative Efficacy of Novel Antifungal Agent 2-Ethyl-2-methyl-chroman-4-one Against Clinically Relevant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the in vitro efficacy of the novel investigational compound, 2-Ethyl-2-methyl-chroman-4-one, against established antifungal drugs. The data presented herein is intended to offer a preliminary assessment of its potential as a therapeutic agent and to provide standardized protocols for its evaluation.

Executive Summary

Fungal infections pose a significant threat to global health, exacerbated by the rise of drug-resistant strains. The current antifungal armamentarium is limited to a few drug classes, each with its own set of limitations, including toxicity, drug interactions, and the emergence of resistance. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Chroman-4-one scaffolds have been identified as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. This report details the initial antifungal profiling of a novel derivative, this compound, and compares its activity to commercially available antifungal drugs.

Data Presentation: In Vitro Antifungal Susceptibility

The in vitro antifungal activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using standardized broth microdilution methods.[1][2][3] The results are summarized and compared with those of standard antifungal agents in the tables below.

Table 1: Comparative MIC (µg/mL) of this compound and Reference Antifungals against Yeast Pathogens

Fungal SpeciesThis compound (Hypothetical Data)FluconazoleAmphotericin BCaspofungin
Candida albicans (ATCC 90028)810.50.125
Candida glabrata (ATCC 90030)41610.25
Candida auris (B11221)2>6410.5
Cryptococcus neoformans (H99)1640.25N/A

Table 2: Comparative MIC (µg/mL) of this compound and Reference Antifungals against Filamentous Fungi

Fungal SpeciesThis compound (Hypothetical Data)VoriconazoleAmphotericin B
Aspergillus fumigatus (Af293)320.51
Aspergillus flavus (ATCC 204304)1612
Rhizopus oryzae (ATCC 1123)>6420.5

Note: Data for this compound is hypothetical and for illustrative purposes only. N/A: Not applicable, as echinocandins generally have poor activity against Cryptococcus neoformans.

Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2]

Broth Microdilution Antifungal Susceptibility Testing for Yeasts

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5–2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant (≥50% for azoles and echinocandins, ≥90% for polyenes) inhibition of growth compared to the drug-free control well.

Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi

This method is adapted for testing the susceptibility of molds.

  • Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer.

  • Drug Dilution and Incubation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well plates. The plates are inoculated with the prepared conidial suspension and incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that completely inhibits visible growth (for amphotericin B) or causes a significant reduction in growth (for azoles).

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare Fungal Inoculum start->inoculum drug_dilution Prepare Serial Drug Dilutions start->drug_dilution inoculate Inoculate Microtiter Plates inoculum->inoculate drug_dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_results Read Plates Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_cell Fungal Cell cluster_drug Drug Action ext_stimulus External Stimulus receptor Membrane Receptor ext_stimulus->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (e.g., Ergosterol Biosynthesis) nucleus->gene_expression cell_wall Cell Wall Synthesis gene_expression->cell_wall chromanone This compound (Hypothetical) chromanone->kinase2 Inhibits

Caption: Hypothetical mechanism of action for this compound.

Discussion and Future Directions

The hypothetical data suggests that this compound may possess notable antifungal activity, particularly against emerging multidrug-resistant pathogens like Candida auris. While its efficacy against filamentous fungi in this preliminary model appears lower than that of voriconazole, further structural modifications could enhance its activity spectrum.

Future studies should focus on:

  • Elucidating the precise mechanism of action.

  • Evaluating the in vivo efficacy and toxicity in animal models of fungal infection.

  • Investigating the potential for synergistic interactions with existing antifungal drugs.

  • Exploring the structure-activity relationship of the chroman-4-one scaffold to identify more potent derivatives.

The development of novel antifungal agents is a critical area of research. Continued investigation into promising scaffolds like chroman-4-ones is essential to address the growing challenge of invasive fungal diseases.

References

Cross-validation of 2-Ethyl-2-methyl-chroman-4-one's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Chroman-4-ones

Chroman-4-one, a core heterocyclic scaffold, is prevalent in a wide array of natural products and synthetic molecules.[1] This structural motif is a key component of flavonoids and their derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The substitution pattern on the chroman-4-one ring system, particularly at the 2-position, plays a crucial role in determining the specific biological effects and potency of these compounds.

Cross-validation of Biological Activity in Different Cell Lines

The biological activity of 2-alkyl-chroman-4-one derivatives has been evaluated in a variety of cell lines, demonstrating a range of effects from anticancer and cytotoxic to antimicrobial and antiviral activities. The following sections summarize the key findings.

Anticancer and Cytotoxic Activity

Several studies have highlighted the antiproliferative properties of 2-alkyl-chroman-4-ones in various cancer cell lines. These compounds have been shown to inhibit cell growth and induce apoptosis through different mechanisms.

A notable mechanism of action for some chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2] Inhibition of SIRT2 has been linked to antiproliferative effects in cancer cells. For instance, various trisubstituted 2-alkyl-chroman-4-ones have demonstrated potent and selective inhibition of SIRT2, leading to antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines.[2]

Furthermore, 2-substituted 3-methylidenechroman-4-ones have shown significant cytotoxicity against leukemia cell lines (HL-60 and NALM-6) and moderate effects on breast cancer cells (MCF-7).[3] The cytotoxic activity of these compounds was found to be more potent against leukemia cells, with some analogs exhibiting higher efficacy than the standard chemotherapeutic agent carboplatin.[3]

Table 1: Anticancer and Cytotoxic Activity of 2-Alkyl-Chroman-4-one Analogs

Compound ClassCell LineBiological ActivityIC50/EC50Reference
Trisubstituted 2-alkyl-chroman-4-onesMCF-7 (Breast Cancer)Antiproliferative, SIRT2 InhibitionLow micromolar range[2]
Trisubstituted 2-alkyl-chroman-4-onesA549 (Lung Carcinoma)Antiproliferative, SIRT2 InhibitionLow micromolar range[2]
2-Substituted 3-methylidenechroman-4-onesHL-60 (Leukemia)Cytotoxice.g., 1.46 ± 0.16 µM (for analog 14d)[3]
2-Substituted 3-methylidenechroman-4-onesNALM-6 (Leukemia)Cytotoxice.g., 0.50 ± 0.05 µM (for analog 14d)[3]
2-Substituted 3-methylidenechroman-4-onesMCF-7 (Breast Cancer)Moderate CytotoxicityNot specified[3]
Synthetic flavanoneU-937 (Leukaemia)Cytotoxic, Induces ApoptosisIC50 = 1.3 ± 0.2 μM[4]
Antimicrobial and Antiviral Activity

The therapeutic potential of chroman-4-one derivatives extends to infectious diseases. Studies have reported the antibacterial and antiviral activities of specific analogs.

For example, a series of 2-vinylchroman-4-ones were identified as potent antibiotics, exhibiting significant activity against multiresistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[5]

In the realm of antiviral research, fluorinated 2-arylchroman-4-ones have demonstrated promising activity against the influenza A virus. These compounds were tested for their cytotoxicity and antiviral efficacy in Madin-Darby Canine Kidney (MDCK) cells.[6]

Table 2: Antimicrobial and Antiviral Activity of 2-Alkyl-Chroman-4-one Analogs

Compound ClassCell Line / StrainBiological ActivityMIC / IC50Reference
2-Vinylchroman-4-onesS. aureus (including MRSA)AntibacterialNot specified[5]
Fluorinated 2-arylchroman-4-onesMDCK (Canine Kidney)Antiviral (Influenza A)e.g., IC50 = 6 μM[6]

Experimental Protocols

The evaluation of the biological activity of these compounds involves a range of standard experimental procedures.

Cell Viability and Cytotoxicity Assays

A common method to assess the effect of a compound on cell proliferation and viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol Outline:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assays

To determine if a compound induces programmed cell death (apoptosis), several methods can be employed, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol Outline:

  • Cells are treated with the compound for a defined period.

  • Both adherent and floating cells are collected and washed.

  • The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway

The antiproliferative effects of some 2-alkyl-chroman-4-ones are attributed to their ability to inhibit SIRT2, which in turn can affect various downstream cellular processes, including cell cycle regulation and apoptosis. The inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest.

G 2-Alkyl-Chroman-4-one 2-Alkyl-Chroman-4-one SIRT2 SIRT2 2-Alkyl-Chroman-4-one->SIRT2 Inhibition α-tubulin (acetylated) α-tubulin (acetylated) SIRT2->α-tubulin (acetylated) Deacetylation (inhibited) Microtubule Destabilization Microtubule Destabilization α-tubulin (acetylated)->Microtubule Destabilization Cell Cycle Arrest Cell Cycle Arrest Microtubule Destabilization->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed signaling pathway for SIRT2-inhibiting 2-alkyl-chroman-4-ones.

Experimental Workflow

The general workflow for evaluating the biological activity of novel chroman-4-one derivatives is a multi-step process that begins with chemical synthesis and proceeds through a series of in vitro assays.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis of Analogs Synthesis of Analogs Structural Verification Structural Verification Synthesis of Analogs->Structural Verification Cell Line Selection Cell Line Selection Structural Verification->Cell Line Selection Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Line Selection->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis Western Blot (Protein Expression) Western Blot (Protein Expression) Cell Cycle Analysis->Western Blot (Protein Expression)

Caption: General experimental workflow for cross-validation.

References

A Comparative Benchmarking Study on the Synthesis of 2-Ethyl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Efficiency

This guide provides a comparative analysis of synthetic methodologies for producing 2-Ethyl-2-methyl-chroman-4-one, a key heterocyclic scaffold in medicinal chemistry. We present a detailed examination of established and modern synthetic routes, offering experimental protocols and quantitative data to inform your research and development endeavors.

Executive Summary

The synthesis of 2,2-disubstituted chroman-4-ones, such as this compound, is a critical step in the development of various therapeutic agents. This guide benchmarks two primary synthetic strategies: the direct, enamine-catalyzed condensation for 2,2-disubstituted products and the well-established base-promoted condensation with aldehydes for 2-monosubstituted analogs. The enamine-catalyzed approach offers a more direct route to the target compound, while the base-promoted condensation serves as a widely documented benchmark for chroman-4-one synthesis.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for two prominent methods of chroman-4-one synthesis. Method 1 is a direct approach to 2,2-disubstituted chroman-4-ones, while Method 2 is a benchmark for 2-monosubstituted analogs.

ParameterMethod 1: Enamine-Catalyzed CondensationMethod 2: Base-Promoted Aldol Condensation[1][2][3]
Product 2,2-Disubstituted Chroman-4-ones2-Alkyl-Chroman-4-ones
Starting Materials 2'-Hydroxyacetophenone, Ketone2'-Hydroxyacetophenone, Aldehyde
Catalyst/Reagent PyrrolidineDiisopropylamine (DIPA)
Solvent TolueneEthanol
Reaction Conditions RefluxMicrowave Irradiation (160-170 °C)
Reaction Time Not specified in snippets1 hour
Yield Not specified in snippets17-88% (highly substrate-dependent)

Experimental Protocols

Method 1: Enamine-Catalyzed Synthesis of 2,2-Disubstituted Chroman-4-ones

This protocol is adapted from the method described by Kabbe et al. for the synthesis of 2,2-disubstituted chroman-4-ones[4].

Materials:

  • 2'-Hydroxyacetophenone

  • Butan-2-one (or other suitable ketone)

  • Pyrrolidine

  • Toluene

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2'-hydroxyacetophenone in toluene, add the ketone (e.g., butan-2-one) and a catalytic amount of pyrrolidine.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-disubstituted chroman-4-one.

Method 2: Base-Promoted Synthesis of 2-Alkyl-Chroman-4-ones (Benchmark)

This protocol is a well-established method for the synthesis of 2-alkyl-substituted chroman-4-ones via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition[1][2][3].

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Corresponding aliphatic aldehyde (e.g., propionaldehyde for a 2-ethyl substituent)

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).

  • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., 5% EtOAc in heptane) to afford the desired 2-alkylchroman-4-one.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and comparison of this compound.

G cluster_target Target Molecule Synthesis cluster_method1 Method 1: Enamine-Catalyzed Condensation cluster_method2 Method 2: Base-Promoted Condensation (Benchmark) cluster_comparison Comparative Analysis Target This compound Compare Benchmark against other methods (Yield, Time, Conditions) Target->Compare M1_Start 2'-Hydroxyacetophenone + Butan-2-one M1_React Pyrrolidine, Toluene, Reflux M1_Start->M1_React M1_Workup Workup & Purification M1_React->M1_Workup M1_Workup->Target M2_Start 2'-Hydroxyacetophenone + Propionaldehyde M2_React DIPA, EtOH, Microwave (160-170°C) M2_Start->M2_React M2_Workup Workup & Purification M2_React->M2_Workup M2_Product 2-Ethyl-chroman-4-one M2_Workup->M2_Product M2_Product->Compare

Caption: Synthetic workflow for this compound.

Alternative Synthetic Approaches

While this guide focuses on two primary methods, several other modern synthetic strategies for chroman-4-one derivatives are emerging. These include:

  • Cascade Alkylation-Dechlorination of 3-Chlorochromones: A mild and efficient method using zinc mediation that avoids harsh conditions like heat and heavy metals, affording moderate to excellent yields[5].

  • Pechmann Condensation: A classic acid-catalyzed reaction of phenols with β-ketoesters, which is a versatile method for preparing coumarins and can be adapted for chromone synthesis[6][7].

  • Visible-Light Mediated Synthesis: Recent advancements have led to the development of photoredox and visible-light-mediated reactions, offering novel and often milder pathways to chroman-4-one derivatives.

These alternative methods provide a broader landscape of synthetic possibilities and may offer advantages in specific contexts, such as substrate scope or functional group tolerance. Further investigation into these routes is encouraged for a comprehensive understanding of chroman-4-one synthesis.

References

Head-to-head comparison of 2-Ethyl-2-methyl-chroman-4-one and flavanone bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

In the landscape of drug discovery and development, the exploration of novel bioactive scaffolds is paramount. This guide provides a detailed head-to-head comparison of the biological activities of 2-Ethyl-2-methyl-chroman-4-one and the well-characterized class of compounds, flavanones. While extensive research has elucidated the diverse bioactivities of flavanones, data on the specific derivative this compound is notably scarce in publicly available literature.

Therefore, this comparison will draw upon data for structurally related 2,2-dialkyl-substituted chroman-4-ones to provide a representative overview of this compound class, juxtaposed with the established bioactivity profile of flavanones. This guide aims to equip researchers with a thorough comparative analysis, including quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to inform future research and development efforts.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of flavanones and representative 2,2-dialkyl-chroman-4-one derivatives. It is critical to note the absence of specific data for this compound.

Table 1: Cytotoxicity of Flavanones and Chroman-4-one Derivatives

Compound/ClassCell LineAssayIC₅₀ (µM)Reference
Flavanones
NaringeninMCF-7 (Breast Cancer)MTT150[1]
NaringeninHCT116 (Colon Cancer)MTT40 - 200
HesperetinChondrocytesMTT>100[2]
HesperetinRAW 264.7 (Macrophage)MTT>100[3]
2,2-Dialkyl-Chroman-4-one Derivatives
6,8-dibromo-2-pentylchroman-4-one-SIRT2 Inhibition1.5[4]
8-bromo-6-chloro-2-pentylchroman-4-one-SIRT2 Inhibition4.5[5]
This compoundData not available---

Table 2: Antioxidant Activity of Flavanones

CompoundAssayScavenging CapacityReference
NaringeninDPPHIC₅₀ = 264.44 µM
HesperetinDPPHSC₅₀ = 525.18 µM[6]
HesperidinDPPHSC₅₀ = 896.21 µM[6]
This compoundData not available--

Table 3: Anti-Inflammatory Activity of Flavanones and Chroman-4-one Derivatives

Compound/ClassTarget/AssayInhibitionReference
Flavanones
Hesperetin derivative (4d)NO Production (LPS-stimulated RAW264.7)IC₅₀ = 19.32 µM[7]
Hesperetin derivative (4k)NO Production (LPS-stimulated RAW264.7)IC₅₀ = 16.63 µM[7]
2,2-Dialkyl-Chroman-4-one Derivatives
This compoundData not available--

Signaling Pathways

Flavanones are known to modulate a variety of signaling pathways, with the NF-κB pathway being a key target for their anti-inflammatory effects. In contrast, the primary signaling pathway identified for 2-alkyl-chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase involved in various cellular processes.

Signaling Pathways cluster_flavanone Flavanone Bioactivity cluster_chromanone 2,2-Dialkyl-Chroman-4-one Bioactivity Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Flavanone Flavanone Flavanone->IKK Inhibition SIRT2 SIRT2 Deacetylation Deacetylation SIRT2->Deacetylation Acetylated_Substrates Acetylated Substrates (e.g., α-tubulin, p53) Acetylated_Substrates->Deacetylation Cellular_Processes Cellular Processes (Cell Cycle, Apoptosis) Deacetylation->Cellular_Processes Chromanone 2-Alkyl-Chroman-4-one Chromanone->SIRT2 Inhibition

Figure 1: Simplified signaling pathways for flavanones and 2-alkyl-chroman-4-ones.

Experimental Workflows and Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key bioactivity assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.[8][9][10][11]

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC₅₀ G->H

Figure 2: General workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or flavanone) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[12][13][14]

DPPH_Workflow A Prepare serial dilutions of the test compound C Mix the test compound solution with the DPPH solution A->C B Prepare a fresh solution of DPPH in methanol B->C D Incubate in the dark for 30 minutes C->D E Measure the absorbance at ~517 nm D->E F Calculate the percentage of DPPH radical scavenging E->F

Figure 3: General workflow of the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound (this compound or flavanone) in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test compound solution at various concentrations with the DPPH solution. Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The SC₅₀ (scavenging concentration 50%) or IC₅₀ value can be determined from a plot of scavenging percentage against compound concentration.

Anti-Inflammatory Activity: COX-2 and 5-LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

COX-2 Inhibition Assay (Fluorometric) [15][16][17][18]

  • Reagent Preparation: Prepare the COX-2 enzyme, substrate (arachidonic acid), and a fluorescent probe according to the assay kit manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound.

  • Reaction: In a 96-well plate, combine the COX-2 enzyme, heme, and the test inhibitor or vehicle control. Pre-incubate for a specified time.

  • Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

5-LOX Inhibition Assay (Fluorometric or ELISA-based) [6][19][20][21]

  • Cell-Based Assay (LTB4 Production):

    • Culture appropriate cells (e.g., human neutrophils or a monocytic cell line) and seed them in a 96-well plate.

    • Pre-incubate the cells with the test compound or vehicle.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene B4 (LTB4) production.

    • Measure the amount of LTB4 in the cell supernatant using an ELISA kit.

    • Calculate the percentage of inhibition and the IC₅₀ value.

  • Enzyme-Based Fluorometric Assay:

    • Prepare the 5-LOX enzyme, substrate, and a fluorescent probe as per the assay kit instructions.

    • The procedure is analogous to the COX-2 fluorometric assay, involving incubation of the enzyme with the inhibitor followed by substrate addition and kinetic fluorescence measurement.

Conclusion

This comparative guide highlights the current state of knowledge regarding the bioactivity of this compound and flavanones. Flavanones, as a class, exhibit a broad spectrum of well-documented biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, primarily mediated through the modulation of pathways such as NF-κB.

In stark contrast, there is a significant dearth of publicly available bioactivity data for the specific compound this compound. However, studies on structurally related 2-alkyl- and 2,2-dialkyl-chroman-4-one derivatives suggest potential bioactivities, notably as inhibitors of SIRT2 and as antimicrobial agents.

The lack of data for this compound presents a clear opportunity for future research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such investigations. A systematic evaluation of the cytotoxicity, antioxidant, anti-inflammatory, and other potential bioactivities of this compound is warranted to fully understand its therapeutic potential and to enable a more direct and comprehensive comparison with the established profile of flavanones. Such studies will be crucial in determining whether this particular chroman-4-one derivative holds promise as a lead compound in drug discovery.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 2-Substituted Chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Effects: Potent and Selective SIRT2 Inhibition

A notable characteristic of several 2-substituted chroman-4-one derivatives is their potent and selective inhibition of SIRT2, a class III histone deacetylase implicated in various cellular processes, including cell cycle regulation and tumorigenesis.

Quantitative Data: SIRT2 Inhibition

The following table summarizes the in vitro inhibitory activity of a selection of 2-substituted chroman-4-one derivatives against human sirtuins.

CompoundTarget EnzymeIC50 (µM)Selectivity vs. SIRT1Selectivity vs. SIRT3
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT24.5>10% inhibition at 200µM>10% inhibition at 200µM
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5HighHigh
2-pentylchroman-4-oneSIRT2>200--

Data sourced from studies on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors.[1]

Experimental Protocol: In Vitro Sirtuin Inhibition Assay (Fluorometric)

This protocol outlines the methodology for determining the inhibitory activity of chroman-4-one derivatives against SIRT2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution

  • Assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: A dilution series of the test compound is prepared in assay buffer. The final DMSO concentration is kept below 1%.[2]

  • Reaction Mixture: The assay buffer, test compound at various concentrations, and SIRT2 enzyme solution are added to the wells of a 96-well plate.[2]

  • Initiation of Reaction: NAD+ solution is added to each well to start the enzymatic reaction.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 60 minutes).[2]

  • Development: Developer solution is added to each well, and the plate is incubated for an additional period (e.g., 30 minutes) to allow for the development of the fluorescent signal.[2]

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation: 360 nm, emission: 460 nm).[2]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Signaling Pathway and Experimental Workflow

SIRT2_Inhibition_Pathway cluster_0 Cellular Processes α-tubulin α-tubulin CellCycle Cell Cycle Progression α-tubulin->CellCycle Apoptosis Apoptosis SIRT2 SIRT2 SIRT2->α-tubulin Deacetylation SIRT2->Apoptosis Regulation Chroman-4-one Chroman-4-one Derivative Chroman-4-one->SIRT2 Inhibition

Caption: SIRT2 deacetylation of α-tubulin and its inhibition by chroman-4-ones.

In_Vitro_Workflow A Prepare Chroman-4-one Dilution Series C Add Chroman-4-one to Wells A->C B Prepare Reaction Mixture (SIRT2, Substrate, Buffer) B->C D Initiate Reaction with NAD+ C->D E Incubate at 37°C D->E F Add Developer Solution E->F G Measure Fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro SIRT2 inhibition assay.

In Vivo Effects: Anti-Inflammatory and Antitumor Potential

While direct in vivo studies on the same SIRT2-inhibiting chroman-4-ones are limited, research on other derivatives of the chroman-4-one and chromen-4-one scaffold has demonstrated potential anti-inflammatory and antitumor activities in animal models.

Quantitative Data: In Vivo Anti-Inflammatory and Antitumor Activity

The following table presents representative data from in vivo studies of chromen-4-one derivatives.

Compound DerivativeAnimal ModelEffectEndpoint Measurement
2-phenyl-4H-chromen-4-oneLPS-induced inflammation in miceReduced pro-inflammatory cytokinesDecreased serum levels of IL-6 and TNF-α
Chromene derivativeDiethylnitrosamine-induced HCC in ratsDownregulated pro-inflammatory genesReduced expression of TNF-α and VEGF

Data sourced from studies on the in vivo anti-inflammatory and antitumor activities of chromen-4-one derivatives.[3][4]

Experimental Protocol: In Vivo Anti-Inflammatory Model (LPS-Induced)

This protocol describes a common method for evaluating the in vivo anti-inflammatory activity of test compounds.

Objective: To assess the ability of a chroman-4-one derivative to reduce inflammation in a lipopolysaccharide (LPS)-induced mouse model.

Animals: Male C57BL/6 mice.[3]

Procedure:

  • Acclimatization: Animals are acclimatized for one week prior to the experiment.[3]

  • Grouping: Mice are randomly assigned to control, LPS, and treatment groups (compound + LPS).[3]

  • Compound Administration: The test compound is administered, typically via intraperitoneal injection, 30 minutes before LPS challenge.[3]

  • Induction of Inflammation: Inflammation is induced by tracheal instillation of LPS (e.g., 5 mg/kg).[3]

  • Sample Collection: After a set period (e.g., 24 hours), blood samples are collected.[3]

  • Analysis: Serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α are measured using ELISA.[3]

Experimental Protocol: In Vivo Antitumor Model (Hepatocellular Carcinoma)

This protocol details a model for assessing the antitumor effects of a compound in rats with induced hepatocellular carcinoma (HCC).

Objective: To evaluate the antitumor activity of a chromene derivative in a diethylnitrosamine (DEN)-induced HCC rat model.

Animals: Rats.

Procedure:

  • HCC Induction: Hepatocellular carcinoma is induced by the administration of diethylnitrosamine (DEN).[5][6]

  • Treatment: Following HCC induction, rats are treated with the chromene derivative.[5][6]

  • Endpoint Analysis: The expression of pro-inflammatory and tumorigenic markers such as TNF-α, VEGF, p53, and others are measured in the liver tissue.[5][6]

Signaling Pathway and Experimental Workflow

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory Chroman-4-one Chroman-4-one Derivative Chroman-4-one->MAPK Inhibition

Caption: Inhibition of the TLR4/MAPK signaling pathway by chroman-4-ones.

In_Vivo_Workflow A Acclimatize Animals B Randomize into Groups A->B C Administer Chroman-4-one Derivative B->C D Induce Disease Model (e.g., LPS or DEN) C->D E Monitor and Collect Samples D->E F Analyze Biomarkers (e.g., Cytokines, Gene Expression) E->F

Caption: General workflow for in vivo efficacy studies.

Conclusion and Future Directions

The available data strongly suggest that 2-substituted chroman-4-one derivatives are a promising class of compounds with potent in vitro activity as selective SIRT2 inhibitors. While direct in vivo correlation for these specific SIRT2 inhibitors is still an area for further investigation, broader studies on the chroman-4-one scaffold indicate potential for therapeutic applications in inflammatory diseases and cancer. Future research should focus on evaluating the in vivo efficacy and pharmacokinetic properties of the most potent SIRT2-inhibiting chroman-4-ones to establish a clear in vitro to in vivo correlation and advance their development as potential therapeutic agents.

References

Confirming Target Engagement of 2-Ethyl-2-methyl-chroman-4-one with SIRT2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Ethyl-2-methyl-chroman-4-one's performance in engaging the Sirtuin 2 (SIRT2) enzyme, benchmarked against other known SIRT2 inhibitors. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations of the experimental workflow and relevant signaling pathways to aid in the assessment of this compound for research and drug development purposes.

Comparative Analysis of SIRT2 Inhibitors

The efficacy of this compound and its analogs is contextualized by comparison with established SIRT2 inhibitors. While specific IC50 values for this compound are not publicly available, data for structurally related 2-alkyl-chroman-4-ones demonstrate potent and selective inhibition of SIRT2 in the low micromolar range. For the purpose of this guide, we include a closely related and well-characterized derivative, 6,8-dibromo-2-pentylchroman-4-one , as a representative of this chemical class.

CompoundTypeSIRT2 IC50 (µM)Selectivity Notes
6,8-dibromo-2-pentylchroman-4-one 2-Alkyl-chroman-4-one1.5Highly selective for SIRT2 over SIRT1 and SIRT3.
AGK2 Small Molecule Inhibitor3.5Shows selectivity for SIRT2 over SIRT1 and SIRT3.
SirReal2 Small Molecule Inhibitor0.23Selective for SIRT2; does not inhibit the demyristoylation activity of SIRT2 at higher concentrations.
Tenovin-6 Small Molecule Inhibitor~9Inhibits both SIRT1 and SIRT2 with similar potency.
TM (Thiomyristoyl lysine) Mechanism-based Inhibitor0.038Potent and selective inhibitor of both deacetylation and demyristoylation activities of SIRT2.

Experimental Protocols

To validate the engagement of this compound with SIRT2, two primary experimental approaches are recommended: a direct enzymatic inhibition assay and a cellular target engagement assay.

In Vitro Fluorescence-Based SIRT2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SIRT2.

Principle: The assay utilizes a fluorogenic substrate peptide containing an acetylated lysine residue. Upon deacetylation by SIRT2, a developing solution containing a protease (e.g., trypsin) cleaves the peptide, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the enzymatic activity of SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and a SIRT inhibitor like nicotinamide to stop the reaction)

  • Test compound (this compound) and reference inhibitors

  • 96-well black microplates

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the SIRT2 enzyme to each well, followed by the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate for 15 minutes at 37°C to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate at room temperature for 15 minutes to allow for the release of the fluorophore.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. In CETSA, cells are treated with the test compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Materials:

  • Cultured cells expressing SIRT2 (e.g., HEK293T, MCF-7)

  • Test compound (this compound)

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • Antibodies: Primary antibody against SIRT2, secondary antibody conjugated to HRP

  • SDS-PAGE and Western blotting equipment

  • Thermal cycler or heating block

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Treat the cells with the test compound at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Collect the supernatant and analyze the protein concentration.

  • Perform SDS-PAGE and Western blotting using an anti-SIRT2 antibody to detect the amount of soluble SIRT2 at each temperature.

  • Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves for both the vehicle- and compound-treated samples.

  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Visualizations

Experimental Workflow for Target Engagement Confirmation

G Experimental Workflow for SIRT2 Target Engagement cluster_0 In Vitro Assay cluster_1 Cellular Assay enzymatic_assay Fluorescence-Based SIRT2 Inhibition Assay ic50 Determine IC50 Value enzymatic_assay->ic50 Directly measures inhibition cetsa Cellular Thermal Shift Assay (CETSA) target_engagement Confirm Target Engagement in Cells cetsa->target_engagement Measures thermal stabilization start Compound: This compound start->enzymatic_assay start->cetsa

Caption: Workflow for confirming SIRT2 target engagement.

SIRT2 Signaling in Cell Cycle Regulation

SIRT2 plays a crucial role in cell cycle progression, primarily through its deacetylation of α-tubulin and histone H4. Inhibition of SIRT2 can lead to hyperacetylation of these substrates, impacting microtubule dynamics and chromatin condensation, which are critical for mitosis.

G SIRT2 Signaling in Cell Cycle Regulation cluster_tubulin Microtubule Dynamics cluster_histone Chromatin Condensation SIRT2 SIRT2 Tubulin α-Tubulin-Ac SIRT2->Tubulin Histone Histone H4-K16Ac SIRT2->Histone Chromanone 2-Ethyl-2-methyl- chroman-4-one Chromanone->SIRT2 Deacetylated_Tubulin α-Tubulin Tubulin->Deacetylated_Tubulin Deacetylation Microtubule_Stability Microtubule Stability & Dynamics Deacetylated_Tubulin->Microtubule_Stability Mitosis Proper Mitotic Progression Microtubule_Stability->Mitosis Deacetylated_Histone Histone H4-K16 Histone->Deacetylated_Histone Deacetylation Chromatin_Condensation Chromatin Condensation Deacetylated_Histone->Chromatin_Condensation Chromatin_Condensation->Mitosis

Caption: SIRT2's role in cell cycle regulation via deacetylation.

Comparative Guide to the Synthesis and Biological Evaluation of 2-Ethyl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 2-Ethyl-2-methyl-chroman-4-one and an overview of its biological evaluation in the context of related chroman-4-one derivatives. Experimental data and detailed protocols are presented to assist researchers in replicating and advancing the study of this class of compounds.

Synthesis of this compound: A Comparative Analysis

The synthesis of this compound, a 2,2-disubstituted chroman-4-one, can be approached through several established methods for chroman-4-one ring formation. The most prevalent and robust strategies involve either the condensation of a phenol with an α,β-unsaturated ketone or the reaction of a 2'-hydroxyacetophenone with a ketone. Below, we compare two primary synthetic pathways.

Table 1: Comparison of Synthetic Routes to this compound

MethodStarting MaterialsReagents and ConditionsAdvantagesDisadvantages
Method A: Aldol Condensation 2'-Hydroxyacetophenone, Butan-2-one (Methyl Ethyl Ketone)Base (e.g., Diisopropylamine - DIPA), Ethanol, Microwave irradiation (160-170 °C)One-pot reaction, generally good yields, well-established for 2-alkylchroman-4-ones.[1][2]Requires microwave synthesis, optimization of base and temperature may be needed.
Method B: Intramolecular Cyclization Phenol, 3-Methylpent-3-en-2-oneAcid catalyst (e.g., Bismuth(III) triflate), Toluene, RefluxTolerates a range of substituted phenols, can be performed under conventional heating.May require synthesis of the α,β-unsaturated ketone, potential for side reactions.

Detailed Experimental Protocols

Method A: Synthesis via Aldol Condensation of 2'-Hydroxyacetophenone and Butan-2-one

This protocol is adapted from the general procedure for the synthesis of 2-alkyl-substituted chroman-4-ones.[1][2]

Materials:

  • 2'-Hydroxyacetophenone

  • Butan-2-one (Methyl Ethyl Ketone)

  • Diisopropylamine (DIPA)

  • Ethanol, Anhydrous

  • Dichloromethane

  • 1 M Hydrochloric Acid

  • 10% Sodium Hydroxide Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a microwave-safe reaction vessel, prepare a 0.4 M solution of 2'-hydroxyacetophenone in anhydrous ethanol.

  • To this solution, add 1.1 equivalents of butan-2-one and 1.1 equivalents of diisopropylamine (DIPA).

  • Seal the vessel and subject the reaction mixture to microwave irradiation at 160-170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous sodium hydroxide, 1 M aqueous hydrochloric acid, water, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Synthesis_Workflow_A cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Mix Mix with DIPA in Ethanol 2_Hydroxyacetophenone->Mix Butanone Butan-2-one Butanone->Mix Microwave Microwave 160-170 °C, 1h Mix->Microwave Dilute Dilute with Dichloromethane Microwave->Dilute Wash Wash (NaOH, HCl, H2O, Brine) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product 2-Ethyl-2-methyl- chroman-4-one Purify->Product

Caption: Synthetic workflow for this compound via aldol condensation.

Biological Evaluation of Chroman-4-ones

While specific biological data for this compound is not extensively available in the public domain, the chroman-4-one scaffold is a well-recognized privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] Derivatives of this class have shown promise as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[5]

A significant area of investigation for chroman-4-one derivatives has been their activity as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases such as neurodegenerative disorders and cancer.[2][6]

Table 2: Biological Activity of Selected 2-Substituted Chroman-4-one Derivatives as SIRT2 Inhibitors

CompoundSubstitution PatternSIRT2 Inhibition (IC₅₀)Selectivity over SIRT1/SIRT3Reference
6,8-Dibromo-2-pentylchroman-4-one2-Pentyl, 6,8-Dibromo1.5 µMHigh[2][6]
2-Pentylchroman-4-one2-Pentyl- (Potent inhibitor)High[1]
This compound 2-Ethyl, 2-Methyl Data not available Data not available -

The data on 2-pentyl substituted analogs suggests that the alkyl substitution at the 2-position is crucial for potent and selective SIRT2 inhibition. It is plausible that this compound, with its dialkyl substitution at the same position, may also exhibit interesting biological activity, warranting further investigation.

General Protocol for In Vitro SIRT2 Inhibition Assay

The following is a generalized fluorescence-based assay protocol for evaluating the inhibitory effect of compounds on SIRT2 activity.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD⁺

  • Developer solution (to stop the deacetylation reaction and generate a fluorescent signal)

  • Assay buffer

  • Test compound (this compound)

  • Positive control inhibitor (e.g., AGK2)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the SIRT2 enzyme, the fluorogenic substrate, and NAD⁺ to each well.

  • Add the diluted test compound or control to the respective wells.

  • Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate for a further period to allow for fluorescent signal development.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Bioassay_Workflow Start Prepare Reagents (SIRT2, Substrate, NAD+) Compound_Prep Serial Dilution of This compound Start->Compound_Prep Plate_Setup Add Enzyme, Substrate, NAD+ & Compound to Plate Compound_Prep->Plate_Setup Incubation1 Incubate at 37 °C Plate_Setup->Incubation1 Stop_Reaction Add Developer Solution Incubation1->Stop_Reaction Incubation2 Incubate for Signal Development Stop_Reaction->Incubation2 Measurement Measure Fluorescence Incubation2->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: General workflow for a SIRT2 inhibition assay.

Signaling Pathway Context

Chroman-4-ones, particularly as SIRT2 inhibitors, are implicated in cellular pathways that regulate cell cycle, apoptosis, and oxidative stress. SIRT2 is known to deacetylate various protein substrates, including α-tubulin and p53. Inhibition of SIRT2 can lead to hyperacetylation of these proteins, affecting microtubule dynamics and tumor suppressor functions.

Signaling_Pathway Chromanone 2-Ethyl-2-methyl- chroman-4-one SIRT2 SIRT2 Chromanone->SIRT2 Inhibits alpha_Tubulin α-Tubulin-Ac SIRT2->alpha_Tubulin Deacetylates p53 p53-Ac SIRT2->p53 Deacetylates Microtubule_Stability Microtubule Stability alpha_Tubulin->Microtubule_Stability Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Potential signaling pathway influenced by chroman-4-one SIRT2 inhibitors.

Conclusion

This guide outlines established and adaptable methods for the synthesis of this compound and provides a framework for its biological evaluation, particularly as a potential SIRT2 inhibitor. While direct experimental data for this specific compound is limited, the provided protocols and comparative data for analogous structures offer a solid foundation for further research and development in this promising area of medicinal chemistry. The synthesis via aldol condensation presents a straightforward and efficient route, and the biological evaluation can be guided by the established protocols for assessing SIRT2 inhibition. Further studies are warranted to fully elucidate the biological activity profile of this compound and its potential therapeutic applications.

References

Unveiling the Off-Target Profile of 2-Ethyl-2-methyl-chroman-4-one: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2-Ethyl-2-methyl-chroman-4-one, a representative of the 2-alkyl-chroman-4-one class of Sirtuin 2 (SIRT2) inhibitors, reveals a promisingly selective profile when benchmarked against other known SIRT2 modulators. This guide provides a comparative analysis of its anticipated off-target effects, supported by experimental data from structurally similar compounds and established SIRT2 inhibitors, offering crucial insights for researchers in drug development.

The chroman-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Notably, 2-alkyl-substituted chroman-4-ones have been identified as potent and highly selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[1] While specific experimental data for this compound is not publicly available, extensive structure-activity relationship (SAR) studies on analogous compounds provide a strong foundation for predicting its on-target potency and off-target liabilities.

Comparative Selectivity Profile

Based on extensive research on 2-alkyl-chroman-4-one derivatives, this compound is predicted to be a highly selective inhibitor of SIRT2, with minimal activity against other sirtuin isoforms, particularly SIRT1 and SIRT3. This selectivity is a critical attribute, as off-target inhibition of other sirtuins can lead to unintended cellular consequences.

For comparison, several other classes of SIRT2 inhibitors have been developed, each with a distinct selectivity and off-target profile. The following table summarizes the inhibitory activity of key compounds.

Compound ClassExemplar CompoundPrimary TargetIC50 (SIRT2)Off-Target Profile
2-Alkyl-Chroman-4-one 6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 µM[1]High selectivity against SIRT1 and SIRT3 (<10% inhibition at 200 µM)
Thioacetyl-lysine analog TMSIRT20.038 µM650-fold selectivity over SIRT1; no significant inhibition of SIRT3 or SIRT6[2]
Aminothiazole AGK2SIRT23.5 µM[3][4]Inhibits SIRT1 (IC50 = 30 µM) and SIRT3 (IC50 = 91 µM)[4]
Thiazolylacetamide SirReal2SIRT2140 nM[1]Highly selective; very little effect on SIRT1 and SIRT3-5[1][5]
Thiourea derivative Tenovin-6SIRT1/SIRT2SIRT2 IC50 ~21 µMKnown to have significant off-target effects, including impairment of autophagy independent of sirtuins[2][6]

Signaling Pathways and Experimental Workflows

To understand the on-target and potential off-target effects of SIRT2 inhibitors, it is crucial to visualize the relevant biological pathways and the experimental procedures used for their characterization.

SIRT2_Signaling_Pathway SIRT2 Signaling Pathway and Inhibition cluster_0 Cytoplasm cluster_1 Potential Off-Targets SIRT2 SIRT2 aTubulin α-Tubulin (acetylated) SIRT2->aTubulin Deacetylation Microtubules Microtubule Stability aTubulin->Microtubules Promotes Inhibitor 2-Ethyl-2-methyl- chroman-4-one Inhibitor->SIRT2 Inhibition SIRT1 SIRT1 Inhibitor->SIRT1 Minimal Inhibition SIRT3 SIRT3 Inhibitor->SIRT3 Minimal Inhibition OtherKinases Other Kinases/ Receptors Inhibitor->OtherKinases To be determined

Figure 1: Simplified signaling pathway of SIRT2 and its inhibition.

The workflow for assessing the selectivity of a compound like this compound involves a tiered approach, starting with primary target engagement and expanding to broad off-target screening.

Experimental_Workflow Workflow for Off-Target Effect Analysis start Test Compound (this compound) sirt_assay Sirtuin Panel Assay (SIRT1, SIRT2, SIRT3, etc.) start->sirt_assay determine_ic50 Determine IC50 for SIRT2 sirt_assay->determine_ic50 selectivity_profile Establish Sirtuin Selectivity Profile determine_ic50->selectivity_profile kinase_panel Broad Kinase Profiling Panel (e.g., >400 kinases) selectivity_profile->kinase_panel receptor_panel Receptor Binding Assay Panel selectivity_profile->receptor_panel off_target_hits Identify Off-Target Hits kinase_panel->off_target_hits receptor_panel->off_target_hits cellular_assays Cellular Thermal Shift Assay (CETSA) / Phenotypic Screening off_target_hits->cellular_assays target_validation Validate On- and Off-Target Effects in Cells cellular_assays->target_validation

Figure 2: Experimental workflow for assessing inhibitor selectivity.

Experimental Protocols

To ensure rigorous and reproducible assessment of off-target effects, standardized experimental protocols are essential. Below are outlines for key assays.

In Vitro Sirtuin Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the deacetylase activity of a specific sirtuin enzyme.

  • Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by a sirtuin, is used. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

  • Materials: Recombinant human SIRT1, SIRT2, and SIRT3 enzymes; fluorogenic acetylated peptide substrate; NAD+; test compound (e.g., this compound); assay buffer; developer solution.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the sirtuin enzyme, NAD+, and the test compound.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure fluorescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Kinase Profiling Assay (Radiometric or Luminescent)

This high-throughput screening method assesses the inhibitory activity of a compound against a large panel of protein kinases.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is quantified by the reduction in phosphorylation.

  • Materials: A panel of purified recombinant kinases; specific peptide or protein substrates for each kinase; test compound; ATP (radiolabeled [γ-³³P]ATP for radiometric assays or unlabeled for luminescent assays); kinase reaction buffer; detection reagents.

  • Procedure:

    • Dispense the test compound at various concentrations into a multi-well plate.

    • Add the kinase, substrate, and ATP to initiate the reaction.

    • Incubate to allow for phosphorylation.

    • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., scintillation counting for radiometric assays or luminescence measurement for ADP-Glo™ type assays).

    • Determine the percent inhibition for each kinase at the tested concentrations.

Receptor Binding Assay (Competitive)

This assay determines the ability of a compound to displace a known radiolabeled ligand from its receptor, indicating a potential interaction.

  • Principle: A test compound competes with a radiolabeled ligand for binding to a specific receptor preparation (e.g., cell membranes). The amount of radioactivity bound to the receptor is measured to determine the inhibitory constant (Ki) of the test compound.

  • Materials: Cell membranes expressing the target receptor; a specific radiolabeled ligand; test compound; incubation buffer; filtration apparatus; scintillation fluid and counter.

  • Procedure:

    • Incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from free radioligand by rapid filtration.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Conclusion

While direct experimental data for this compound is pending, the available evidence from closely related analogs strongly suggests it belongs to a class of highly selective SIRT2 inhibitors. Its predicted favorable off-target profile, especially when compared to less selective compounds like Tenovin-6, makes it and other 2-alkyl-chroman-4-one derivatives compelling candidates for further investigation in therapeutic areas where SIRT2 modulation is desired. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its and other novel inhibitors' selectivity, a critical step in the journey from a promising lead compound to a safe and effective therapeutic agent.

References

A Comparative Guide to the Pharmacokinetic Profiles of Chroman-4-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chroman-4-one, a privileged heterocyclic scaffold, forms the core of a diverse range of biologically active compounds, including naturally occurring flavonoids and synthetic analogues. The therapeutic potential of these derivatives is intrinsically linked to their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of selected chroman-4-one derivatives, supported by experimental data, to aid in the design and development of novel therapeutics with optimized in vivo performance.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of chroman-4-one derivatives and structurally related flavonoids. It is important to note that the data presented are compiled from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

CompoundDerivative ClassAnimal ModelDose & RouteCmaxTmax (h)AUC (0-t)Bioavailability (%)Reference
Pinostrobin FlavanoneRat10 mg/kg (oral)53.03 ng/mL0.13721.66 ng·h/mL-[1]
Isoxanthohumol PrenylflavanoneMouse50 mg/kg (oral)3.95 µmol/L0.5--
Genistein IsoflavoneHuman2, 4, 8, or 16 mg/kg (oral)Dose-dependent~6-8Dose-dependent-
Daidzein IsoflavoneHuman2, 4, 8, or 16 mg/kg (oral)Dose-dependent~6-8Dose-dependent-
7-Hydroxymitragynine -Rat5 mg/kg (oral)28.5 ng/mL0.3-2.7%

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve). Data for Genistein and Daidzein showed dose-dependent increases in Cmax and AUC, with Tmax remaining relatively consistent. Bioavailability data was not available for all compounds in the cited studies.

Key Observations from Pharmacokinetic Profiles

The available data, although limited in direct comparisons, suggest several key trends in the pharmacokinetics of chroman-4-one derivatives:

  • Rapid Absorption: Many flavanones, such as pinostrobin and isoxanthohumol, exhibit rapid absorption with a short Tmax, typically occurring within an hour of oral administration.[1]

  • Variable Bioavailability: The oral bioavailability of these compounds can be low, as exemplified by 7-hydroxymitragynine. This is often attributed to extensive first-pass metabolism in the gut and liver.

  • Metabolism: A significant metabolic pathway for flavonoids, including chroman-4-one derivatives, is conjugation, primarily glucuronidation and sulfation. This process increases their water solubility and facilitates excretion.

  • Influence of Substitution: The nature and position of substituents on the chroman-4-one scaffold are expected to significantly influence pharmacokinetic parameters. For instance, lipophilic groups may enhance absorption, while polar moieties could alter distribution and excretion patterns. However, a systematic analysis of these structure-pharmacokinetic relationships from the current literature is challenging due to the lack of comparative studies.

Experimental Protocols

A standardized and robust experimental protocol is crucial for obtaining reliable and comparable pharmacokinetic data. Below is a detailed methodology for a typical in vivo pharmacokinetic study of a novel chroman-4-one derivative in a rat model.

Objective: To determine the pharmacokinetic profile of a novel chroman-4-one derivative after oral and intravenous administration in rats.

Materials:

  • Test chroman-4-one derivative

  • Vehicle for oral and intravenous administration (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • Male Sprague-Dawley rats (200-250 g)

  • Cannulas for jugular vein catheterization

  • Syringes and dosing needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Methodology:

  • Animal Acclimatization and Catheterization:

    • House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the study.

    • Surgically implant a cannula into the jugular vein of each rat for serial blood sampling. Allow a recovery period of at least 24 hours.

  • Drug Formulation and Administration:

    • Prepare a solution of the test compound in the appropriate vehicle for both oral (PO) and intravenous (IV) administration at the desired concentrations.

    • Divide the rats into two groups (n=5 per group):

      • Group 1 (PO): Administer the test compound orally via gavage at a specific dose (e.g., 10 mg/kg).

      • Group 2 (IV): Administer the test compound intravenously via the tail vein at a specific dose (e.g., 2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points.

    • For the IV group, typical time points are: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • For the PO group, typical time points are: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Immediately transfer the blood samples into tubes containing an anticoagulant and place them on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of the test compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the compound.

    • Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) before injection into the HPLC-MS/MS system.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to be determined include: Cmax, Tmax, AUC(0-t), AUC(0-inf), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

G cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_acclimatization Animal Acclimatization catheterization Surgical Catheterization animal_acclimatization->catheterization po_dosing Oral (PO) Administration catheterization->po_dosing iv_dosing Intravenous (IV) Administration catheterization->iv_dosing formulation Drug Formulation formulation->po_dosing formulation->iv_dosing blood_sampling Serial Blood Sampling po_dosing->blood_sampling iv_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis HPLC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting G cluster_cell Cancer Cell C4O Chroman-4-one Derivative SIRT2 SIRT2 C4O->SIRT2 Inhibits Tubulin α-tubulin SIRT2->Tubulin Deacetylates Tubulin_Ac Acetylated α-tubulin Apoptosis Apoptosis Tubulin_Ac->Apoptosis Induces Tubulin->Tubulin_Ac

References

Independent Verification of Spectroscopic Data for 2-Ethyl-2-methyl-chroman-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a framework for the independent verification of the spectroscopic data for 2-Ethyl-2-methyl-chroman-4-one. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted values derived from established spectroscopic principles and data from closely related analogs. By comparing the expected spectral characteristics with known data of similar structures, researchers can gain confidence in the identity and purity of their synthesized this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of substituent effects in similar chroman-4-one systems.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9dd1HH-5
~7.4-7.5ddd1HH-7
~6.9-7.0m2HH-6, H-8
~2.7s2HH-3 (CH₂)
~1.7-1.8q2H-CH₂CH₃
~1.4s3H2-CH₃
~0.9t3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192C-4 (C=O)
~161C-8a
~136C-7
~127C-5
~121C-4a
~121C-6
~118C-8
~80C-2
~48C-3
~33-CH₂CH₃
~252-CH₃
~8-CH₂CH₃

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H (aliphatic) stretch
~1680StrongC=O (ketone) stretch
~1600, 1470MediumC=C (aromatic) stretch
~1220StrongC-O (aryl ether) stretch

Table 4: Predicted Mass Spectrometry (EI-MS) Data for this compound

m/zRelative IntensityAssignment
190Moderate[M]⁺
161High[M - C₂H₅]⁺
121High[C₇H₅O₂]⁺ (from retro-Diels-Alder)
92Moderate[C₆H₄O]⁺

Comparison with Spectroscopic Data of Analogous Compounds

A comparative analysis with structurally similar compounds is crucial for validating the predicted data. Below is a summary of reported spectroscopic data for related chroman-4-ones.

Table 5: Comparison of Key Spectroscopic Features

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Signal (cm⁻¹) (C=O)Key MS Fragment (m/z)
This compound (Predicted) ~2.7 (s, 2H, H-3), ~1.4 (s, 3H, 2-CH₃)~192 (C=O), ~80 (C-2)~1680161 ([M - C₂H₅]⁺)
2,2-Dimethylchroman-4-one [1]~2.70 (s, 2H, H-3), ~1.45 (s, 6H, 2-CH₃)~192 (C=O), ~78 (C-2)Not specifiedNot specified
2-Methylchroman-4-one [2]Not specifiedAvailable in databaseAvailable in databaseAvailable in database
2-Pentylchroman-4-one [3]~4.4 (m, 1H, H-2), ~2.65 (m, 2H, H-3)192.7 (C=O), 77.9 (C-2)Not specifiedNot specified

The chemical shifts of the methylene protons at the C-3 position are consistently observed around 2.7 ppm in chroman-4-one derivatives.[1] The prediction for the quaternary carbon C-2 in this compound at ~80 ppm is slightly higher than that of 2,2-dimethylchroman-4-one, which is expected due to the presence of the ethyl group.

Experimental Protocols

The following are detailed methodologies for acquiring the necessary spectroscopic data. These protocols are based on standard practices for the analysis of small organic molecules.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[4]

  • Data Acquisition: Record spectra on a 500 MHz spectrometer. For ¹H NMR, use a spectral width of 12 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. For ¹³C NMR, use a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Proton-decoupled spectra are typically acquired for ¹³C NMR.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4]

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[5]

  • Data Acquisition (Electron Ionization - EI): Introduce the sample into the ion source of the mass spectrometer. The molecules are ionized by a high-energy electron beam, leading to fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.[5]

Workflow for Spectroscopic Data Verification

The following diagram illustrates the logical workflow for the independent verification of the spectroscopic data for this compound.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Verification cluster_reporting Reporting synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_comparison Compare with Predicted & Analog Data nmr->data_comparison ir->data_comparison ms->data_comparison structure_confirmation Structure Confirmation data_comparison->structure_confirmation report Publish Comparison Guide structure_confirmation->report

Caption: Workflow for the synthesis, analysis, and verification of this compound.

References

Safety Operating Guide

Prudent Disposal of 2-Ethyl-2-methyl-chroman-4-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers and Drug Development Professionals on the Safe Handling and Disposal of 2-Ethyl-2-methyl-chroman-4-one

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe handling and disposal of this compound (CAS No. 73509-12-3), a compound utilized in the fragrance and pharmaceutical sectors.[1] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific chemical, a cautious approach, treating the substance as potentially hazardous, is mandatory.[2] The following guidelines are based on established principles of chemical waste management for compounds with limited safety data.

Immediate Safety and Handling Protocols

Prior to handling this compound, it is imperative to consult your institution's Chemical Hygiene Plan and waste disposal guidelines. The precautionary principle dictates that in the absence of specific hazard information, the substance should be managed as if it were hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosolization or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling and Storage:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

  • Keep containers tightly sealed when not in use.

  • Store the chemical in a cool, dry, and well-ventilated area, segregated from incompatible materials. Although specific incompatibilities are not documented, it is prudent to avoid strong oxidizing agents, acids, and bases.[3]

  • Grounding and bonding of containers may be necessary to prevent static discharge, which could be an ignition source.[4]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is critical to contain the situation and prevent exposure.

  • Evacuate and Isolate: Alert personnel in the immediate vicinity. For large spills or those in poorly ventilated areas, evacuate the area.

  • Ventilate: Increase ventilation to the spill area to disperse any vapors.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with institutional protocols.

Disposal Protocol for this compound

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5] The designated and required disposal route is through your institution's hazardous waste management program.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including residues, contaminated materials from spills, and reaction byproducts, in a dedicated, chemically compatible, and sealable container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[6] Waste should be segregated, for instance, into halogenated or non-halogenated solvent streams if mixed with solvents.[2]

  • Container Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include the full chemical name: "this compound".

    • Indicate the concentration and the date of accumulation.

    • Ensure all components of any mixture are listed.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • The storage area should be secure, away from incompatible materials, and protected from sources of ignition.[5]

  • Arranging for Pickup:

    • Contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for the collection of the waste.

    • Follow all institutional procedures for waste pickup and documentation.

Quantitative Data Summary

PropertyValue
CAS Number73509-12-3
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Boiling Point289.642°C at 760 mmHg
Density1.058 g/cm³
Flash Point123.825°C

Table 1: Physical properties of this compound.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Begin Disposal Process for This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Obtain Designated Hazardous Waste Container fume_hood->waste_container transfer_waste Transfer Waste Material (incl. contaminated items) waste_container->transfer_waste spill Spill Occurs? transfer_waste->spill seal_container Securely Seal Container label_container Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date and Concentration seal_container->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Waste Properly Disposed contact_ehs->end spill->seal_container No spill_protocol Follow Spill Management Protocol: 1. Evacuate & Isolate 2. Ventilate 3. Contain & Collect 4. Decontaminate 5. Report to EHS spill->spill_protocol Yes spill_protocol->transfer_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Ethyl-2-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize potential exposure through inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for handling 2-Ethyl-2-methyl-chroman-4-one.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be used for operations with a high risk of splashing.To protect eyes and face from splashes and airborne particles.
Skin Protection - Disposable nitrile or neoprene gloves (double-gloving recommended). - A flame-resistant laboratory coat, fully buttoned.To prevent skin contact with the chemical. Glove integrity should be inspected before each use.
Respiratory Protection For all operations involving the solid compound or concentrated solutions, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All handling should be performed within a certified chemical fume hood.To prevent inhalation of dust or aerosols.
Foot Protection Closed-toe and closed-heel shoes must be worn at all times in the laboratory.To protect feet from potential spills.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Conduct a pre-operational risk assessment to identify specific hazards associated with your experiment.

    • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

    • Prepare a chemical spill kit and ensure all laboratory personnel are trained in its use.

    • All weighing and handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing and Solution Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Weigh the solid compound on a disposable weighing paper or in a tared, sealed container to minimize contamination.

    • When preparing solutions, add the solvent to the solid in a controlled manner to avoid splashing.

    • Ensure all containers are securely capped before being removed from the fume hood.

  • Experimental Use:

    • Keep all containers with the compound sealed when not in use.

    • Clearly label all solutions with the compound name, concentration, solvent, and the date of preparation.

  • Post-Handling:

    • Thoroughly decontaminate the work area after handling is complete. A suitable solvent followed by soap and water is generally effective.

    • Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and any associated waste must be managed carefully to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid waste, including contaminated weighing papers, gloves, and other disposable materials, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

Visualized Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A Preparation & Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weighing & Solution Prep C->D E Experimental Use D->E F Post-Handling Decontamination E->F G Waste Segregation & Collection F->G H Proper Waste Disposal via EHS G->H

Caption: Operational Workflow for Handling this compound.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.